Lisdexamfetamine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-2,6-diamino-N-[(2S)-1-phenylpropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-12(11-13-7-3-2-4-8-13)18-15(19)14(17)9-5-6-10-16/h2-4,7-8,12,14H,5-6,9-11,16-17H2,1H3,(H,18,19)/t12-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBHXZCDAVEXEY-JSGCOSHPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209652 | |
| Record name | Lisdexamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lisdexamfetamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
9.7 °C; 49.5 °F (closed cup) | |
| Record name | Lisdexamfetamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
White to off-white powder. MP 120-122 °C. Solubility in water: 792 mg/mL /Lisdexamfetamine dimethanesulfonate/, 8.77e-02 g/L | |
| Record name | Lisdexamfetamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lisdexamfetamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lisdexamfetamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Golden-colored solid from methanol | |
CAS No. |
608137-32-2 | |
| Record name | Lisdexamfetamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=608137-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lisdexamfetamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0608137322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lisdexamfetamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lisdexamfetamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LISDEXAMFETAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H645GUL8KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Lisdexamfetamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Lisdexamfetamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015385 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-122 °C | |
| Record name | Lisdexamfetamine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Prodrug Lisdexamfetamine's Multi-Faceted Mechanism of Action on Dopamine Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lisdexamfetamine, a prodrug of dextroamphetamine (d-amphetamine), is a central nervous system stimulant primarily used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its therapeutic efficacy is intrinsically linked to its active metabolite, d-amphetamine, and its complex interactions with the dopamine transporter (DAT). This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound, via d-amphetamine, modulates dopaminergic neurotransmission. It details the quantitative aspects of these interactions, outlines the experimental protocols used to elucidate these mechanisms, and provides visual representations of the key signaling pathways and experimental workflows.
Introduction: From Prodrug to Active Metabolite
This compound itself is pharmacologically inactive. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[1] This enzymatic conversion is the rate-limiting step, resulting in a gradual and sustained release of d-amphetamine into the bloodstream. This pharmacokinetic profile, characterized by a delayed time to maximum concentration (Tmax) and a lower maximum concentration (Cmax) compared to immediate-release d-amphetamine, contributes to its therapeutic effects and potentially lower abuse liability.
Core Mechanisms of d-Amphetamine at the Dopamine Transporter
The pharmacological actions of this compound are mediated by its active metabolite, d-amphetamine, which exerts its effects on the dopamine transporter through a multi-pronged approach:
Competitive Inhibition of Dopamine Reuptake
D-amphetamine is a competitive inhibitor of the dopamine transporter.[2] It binds to the same site as dopamine on the DAT, thereby blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This action increases the concentration and prolongs the residence time of dopamine in the synapse, enhancing dopaminergic signaling.
Induction of Dopamine Transporter Reverse Transport
A key and distinguishing mechanism of d-amphetamine is its ability to induce reverse transport, or efflux, of dopamine through the DAT.[2][3] D-amphetamine is a substrate for the DAT and is transported into the presynaptic neuron. Once inside, it disrupts the proton gradient of synaptic vesicles, leading to the leakage of dopamine from the vesicles into the cytoplasm. The increased cytosolic dopamine concentration, coupled with d-amphetamine's interaction with the transporter, causes the DAT to reverse its function and transport dopamine out of the neuron and into the synaptic cleft.[3]
Interaction with Vesicular Monoamine Transporter 2 (VMAT2)
D-amphetamine also interacts with the vesicular monoamine transporter 2 (VMAT2), the protein responsible for packaging dopamine into synaptic vesicles.[4][5] By inhibiting VMAT2, d-amphetamine disrupts the storage of dopamine within vesicles, leading to an increase in cytosolic dopamine levels.[4] This elevated cytoplasmic dopamine pool serves as a readily available source for reverse transport through the DAT.
Agonism at Trace Amine-Associated Receptor 1 (TAAR1)
D-amphetamine is an agonist at the intracellular trace amine-associated receptor 1 (TAAR1).[6] Activation of TAAR1 initiates downstream signaling cascades involving protein kinase A (PKA) and protein kinase C (PKC).[6][7] These kinases can then phosphorylate the dopamine transporter, which can lead to both the internalization of the transporter and the promotion of dopamine efflux.[6][7]
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of d-amphetamine with key molecular targets and its effect on dopamine levels.
Table 1: Binding Affinities and Inhibitory Concentrations of d-Amphetamine
| Parameter | Target | Value | Species | Reference |
| Ki | Dopamine Transporter (DAT) | 86 µM | Drosophila melanogaster | [8] |
| IC50 | Dopamine Uptake Inhibition | 0.02 µM | Human Embryonic Kidney (HEK293) cells expressing human DAT | [9] |
| Ki | Vesicular Monoamine Transporter 2 (VMAT2) | 2 µM | Human | [4] |
Note: The Ki value for d-amphetamine at the Drosophila DAT is noted to be 10-100 fold weaker than in its mammalian counterparts.[8]
Table 2: In Vivo Effects of this compound and d-Amphetamine on Extracellular Dopamine Levels (from Microdialysis Studies in Rats)
| Drug | Dose (mg/kg) | Brain Region | Peak Dopamine Increase (% of baseline) | Time to Peak (minutes) | Reference |
| This compound | 0.5 (d-amphetamine base) | Striatum | ~150% | 75-90 | [10] |
| This compound | 1.5 (d-amphetamine base) | Striatum | ~300% | 75-90 | [10] |
| This compound | 4.5 (d-amphetamine base) | Striatum | ~600% | 75-90 | [10] |
| This compound | 4.5 (d-amphetamine base) | Medial Prefrontal Cortex | 177.35 ± 37.94% | 60 | [11] |
| d-Amphetamine | 1.5 (d-amphetamine base) | Striatum | ~450% | ~30 | [10] |
| d-Amphetamine | (not specified) | Medial Prefrontal Cortex | 222.49 ± 84.42% | 30 | [11] |
Experimental Protocols
In Vivo Microdialysis for Measuring Extracellular Dopamine
This protocol outlines the general procedure for in vivo microdialysis in freely moving rats to measure changes in extracellular dopamine levels following the administration of this compound or d-amphetamine.[12][13][14][15][16]
Experimental Workflow
Caption: Workflow for in vivo microdialysis experiments.
Methodology:
-
Animal Preparation and Surgery: Male Wistar rats are anesthetized, and a guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum or prefrontal cortex). Animals are allowed to recover for at least two days post-surgery.
-
Microdialysis Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF; e.g., 147 mM NaCl, 3 mM KCl, 1.3 mM CaCl2, 1 mM MgCl2, 1.5 mM sodium phosphate, pH 7.3) at a constant flow rate.
-
Sample Collection and Analysis: After an equilibration period to establish a stable baseline, the drug is administered. Dialysate samples are collected at regular intervals and analyzed for dopamine content using high-performance liquid chromatography (HPLC) with electrochemical detection.
Patch-Clamp Electrophysiology to Study Dopamine Transporter Function
This protocol describes the use of whole-cell patch-clamp electrophysiology, often combined with amperometry, to directly measure DAT-mediated currents and dopamine efflux in response to d-amphetamine.[17][18][19][20][21]
Experimental Workflow
Caption: Workflow for patch-clamp electrophysiology experiments.
Methodology:
-
Cell Preparation: Experiments are performed on cells expressing the dopamine transporter, such as human embryonic kidney (HEK293) cells or primary dopaminergic neurons.
-
Recording Setup: A glass micropipette filled with an intracellular solution is brought into contact with the cell membrane. A high-resistance "gigaohm" seal is formed, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and dialysis of the intracellular solution.
-
Data Acquisition: D-amphetamine is applied to the cell, and a voltage-clamp protocol is used to control the membrane potential. DAT-mediated ionic currents are recorded through the patch pipette. Simultaneously, a carbon-fiber microelectrode placed near the cell can be used for amperometry to detect the efflux of dopamine.
Signaling Pathways
D-Amphetamine's Actions at the Presynaptic Dopamine Terminal
The following diagram illustrates the multifaceted mechanism of action of d-amphetamine at the presynaptic terminal.
Caption: D-amphetamine's multi-target action at the presynaptic terminal.
Description of Signaling Pathway:
-
Competitive Inhibition: Extracellular d-amphetamine binds to the dopamine transporter (DAT), blocking the reuptake of dopamine from the synapse.
-
Transport: D-amphetamine is also a substrate for DAT and is transported into the presynaptic neuron.
-
VMAT2 Inhibition: Intracellular d-amphetamine inhibits the vesicular monoamine transporter 2 (VMAT2), preventing the packaging of dopamine into synaptic vesicles and leading to an increase in cytosolic dopamine.
-
TAAR1 Agonism: Intracellular d-amphetamine acts as an agonist at the trace amine-associated receptor 1 (TAAR1).
-
Downstream Signaling: TAAR1 activation stimulates protein kinase A (PKA) and protein kinase C (PKC).
-
DAT Phosphorylation and Reverse Transport: PKA and PKC phosphorylate the DAT. PKC-mediated phosphorylation, in particular, promotes the reverse transport (efflux) of the now-elevated cytosolic dopamine through the DAT into the synaptic cleft. PKA-mediated phosphorylation can also lead to the internalization of the transporter.
Conclusion
The mechanism of action of this compound on the dopamine transporter is a complex interplay of competitive inhibition, reverse transport, vesicular disruption, and intracellular signaling. Its active metabolite, d-amphetamine, acts as both an inhibitor and a substrate of the dopamine transporter, leading to a significant increase in synaptic dopamine levels. The prodrug formulation of this compound provides a unique pharmacokinetic profile that allows for a gradual and sustained delivery of d-amphetamine, which is crucial for its therapeutic effects. A thorough understanding of these multifaceted mechanisms is essential for the continued development of novel therapeutics for ADHD and other dopamine-related disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vesicular monoamine transporter - Wikipedia [en.wikipedia.org]
- 6. TAAR1 - Wikipedia [en.wikipedia.org]
- 7. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurotransmitter and psychostimulant recognition by the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Differences in the neurochemical and behavioural profiles of this compound methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 17. Amphetamine induces dopamine efflux through a dopamine transporter channel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pnas.org [pnas.org]
- 19. Amphetamine induces dopamine efflux through a dopamine transporter channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Single Cell Measurement of Dopamine Release with Simultaneous Voltage-clamp and Amperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Multiple Ionic Conductances of the Human Dopamine Transporter: The Actions of Dopamine and Psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Plasma Pharmacokinetics of Lisdexamfetamine versus d-Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the plasma pharmacokinetics of lisdexamfetamine (LDX), a prodrug, in comparison to its active metabolite, d-amphetamine. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of key pharmacokinetic parameters, experimental methodologies, and metabolic pathways.
Introduction
This compound is a therapeutically effective medication for Attention-Deficit/Hyperactivity Disorder (ADHD). It is comprised of d-amphetamine covalently bonded to the amino acid L-lysine. This unique prodrug design necessitates enzymatic hydrolysis in the body to release the pharmacologically active d-amphetamine. This controlled conversion process results in a distinct pharmacokinetic profile compared to the direct oral administration of immediate-release d-amphetamine. Understanding these differences is crucial for optimizing therapeutic strategies and for the development of novel drug delivery systems.
Comparative Pharmacokinetic Profile
The pharmacokinetic profiles of this compound and d-amphetamine have been extensively studied. Following oral administration, this compound is rapidly absorbed and then converted to d-amphetamine and l-lysine. This conversion is the rate-limiting step for the appearance of d-amphetamine in the plasma.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters for this compound and d-amphetamine in plasma following oral administration.
Table 1: Pharmacokinetic Parameters of Intact this compound in Healthy Adults Following Oral Administration of this compound Dimesylate
| Parameter | 70 mg Single Dose | Reference |
| Tmax (h) | 1.00 (median) | [1] |
| Cmax (ng/mL) | 58.2 ± 28.1 (mean ± SD) | [1] |
| AUCinf (ng·h/mL) | 67.04 ± 18.94 (mean ± SD) | [1] |
| t½ (h) | 0.47 (mean) | [1] |
Table 2: Pharmacokinetic Parameters of d-Amphetamine in Healthy Adults Following Oral Administration of this compound Dimesylate vs. Immediate-Release d-Amphetamine Sulfate
| Parameter | This compound Dimesylate (100 mg)¹ | d-Amphetamine Sulfate (40 mg)¹ | Reference |
| Tmax (h) | 4.6 | 3.3 | [2] |
| Cmax (ng/mL) | 80.3 ± 11.8 (mean ± SD)² | Not directly compared in this source | [1] |
| AUCinf (ng·h/mL) | 1342 ± 216.9 (mean ± SD)² | Similar to LDX administration | [1][3] |
| t½ (h) | 10.39 (mean)² | 9-11 (at normal urine pH) | [1][2] |
| Tlag (h) | 1.5 | 0.8 | [2] |
¹Equimolar doses. ²Data from a single 70 mg dose study of this compound dimesylate.
Metabolic Pathway of this compound
This compound is designed as an inactive prodrug that requires enzymatic conversion to become active. This process primarily occurs in the blood.
Enzymatic Conversion
After oral administration, this compound is absorbed from the gastrointestinal tract and enters the bloodstream. In the blood, enzymes within red blood cells hydrolyze the amide bond linking L-lysine and d-amphetamine.[4] This enzymatic cleavage releases d-amphetamine, the active therapeutic agent, and L-lysine, a naturally occurring amino acid.[4] This conversion process is not dependent on gastrointestinal pH.[4]
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from rigorously designed clinical studies. Below are detailed methodologies typical of those used in the cited experiments.
Study Design
A common study design to compare the pharmacokinetics of this compound and d-amphetamine is a randomized, double-blind, single-dose, crossover study.[3]
-
Participants: Healthy adult volunteers are typically recruited. Participants undergo a screening process to ensure they meet the inclusion and exclusion criteria.
-
Dosing: In a crossover design, each participant receives a single oral dose of this compound, an equimolar dose of d-amphetamine, and a placebo in a randomized order, with a washout period between each treatment phase.
-
Blinding: In a double-blind study, neither the participants nor the investigators know which treatment is being administered.
Blood Sampling
To determine the plasma concentrations of the analytes, blood samples are collected at frequent intervals.
-
An indwelling intravenous catheter is typically placed for serial blood sampling.
-
Blood samples are collected at pre-dose (0 hours) and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 10, 12, 24, 48, and 72 hours).[5]
-
Blood is collected in tubes containing an anticoagulant (e.g., lithium heparin or EDTA).
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Analytical Methodology: LC-MS/MS
The quantification of this compound and d-amphetamine in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[6]
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with an organic solvent (e.g., acetonitrile) to remove proteins that can interfere with the analysis. The supernatant is then diluted and injected into the LC-MS/MS system.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate the analytes from other plasma components. The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile). A gradient elution is often employed to optimize the separation.
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and an internal standard.
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples. The concentration range for both this compound and d-amphetamine in plasma is typically 1-128 ng/mL.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Lisdexamfetamine to d-Amphetamine within Human Erythrocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed therapeutic agent for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. Its unique pharmacokinetic profile, characterized by a gradual and sustained release of the active moiety, d-amphetamine, is central to its clinical efficacy and reduced abuse potential. This is attributed to its site of bioactivation: the red blood cell (erythrocyte). This technical guide provides an in-depth exploration of the enzymatic conversion of this compound to d-amphetamine within human red blood cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental processes.
The Core Conversion Pathway: An Intracellular Enzymatic Process
This compound is comprised of d-amphetamine covalently linked to the amino acid L-lysine via a peptide bond, rendering the molecule pharmacologically inactive.[1] The conversion to the active d-amphetamine is not a result of gastrointestinal or hepatic first-pass metabolism, but rather a specific enzymatic hydrolysis that occurs primarily within the circulatory system.[2][3] Extensive research has pinpointed this bioactivation to the red blood cells.[1][2][4][5]
The hydrolytic activity responsible for cleaving the peptide bond has been localized to the cytosolic fraction of erythrocytes, with no significant activity observed in the red blood cell membrane.[1][6][7] This indicates that this compound must first be transported across the erythrocyte membrane into the cytosol to undergo conversion. The exact transporter has not been definitively identified, but the dipeptide-like structure of this compound suggests the involvement of amino acid or peptide transporters present on the red blood cell surface.[1][8] Once inside the cytosol, an aminopeptidase-like enzyme is believed to be responsible for the hydrolytic cleavage of the L-lysine from the d-amphetamine molecule.[1][6][9] This enzymatic step is the rate-limiting factor in the release of active d-amphetamine, contributing to its prolonged therapeutic effect.[10]
Quantitative Analysis of this compound Conversion
Several in vitro studies have quantified the rate and extent of this compound conversion to d-amphetamine in human blood and its components. The following tables summarize the key quantitative findings from this research.
Table 1: In Vitro Half-Life of this compound in Human Blood Components
| Blood Component | Initial LDX Concentration | Incubation Temperature (°C) | Mean Half-Life (t½) (hours) | Reference(s) |
| Whole Blood | 1 µg/mL | 37 | 1.6 | [1] |
| Red Blood Cells | 1 µg/mL | 37 | 1.0 | [2][8] |
| Plasma | 1 µg/mL | 37 | Stable for 4 hours | [1] |
Table 2: Percentage of this compound Remaining After In Vitro Incubation
| Blood Component | Initial LDX Concentration | Incubation Time (hours) | Incubation Temperature (°C) | Mean % LDX Remaining | Reference(s) |
| Whole Blood (Healthy Donors) | 1 µg/mL | 4 | 37 | 10.5 - 13.1 | [5] |
| Whole Blood (Sickle Cell Donors) | 1 µg/mL | 4 | 37 | 14.1 - 15.3 | [5] |
| Whole Blood | Not Specified | 4 | 37 | 18 | [1] |
Table 3: Formation of d-Amphetamine from this compound In Vitro
| Blood Component | Initial LDX Concentration | Incubation Time (hours) | Incubation Temperature (°C) | Mean d-Amphetamine Concentration (ng/mL) | Reference(s) |
| Whole Blood (Healthy Donors) | 1 µg/mL | 4 | 37 | 297.0 - 324.3 | [5] |
| Whole Blood (Sickle Cell Donors) | 1 µg/mL | 4 | 37 | 286.6 - 304.5 | [5] |
| Whole Blood | Not Specified | 4 | 37 | 446 | [1] |
Detailed Experimental Protocols
The following sections provide a detailed methodology for the key experiments cited in the quantitative analysis of this compound conversion.
In Vitro Incubation of this compound with Human Blood Fractions
This protocol is a composite of methodologies described in the cited literature.[1][2][5]
Objective: To determine the rate of this compound conversion to d-amphetamine in whole blood, red blood cells, and plasma.
Materials:
-
Fresh human whole blood collected in EDTA-containing tubes.
-
This compound dimesylate stock solution (e.g., 100 µg/mL in deionized water).
-
Hanks' Balanced Salt Solution (HBSS).
-
Phosphate Buffered Saline (PBS).
-
Centrifuge.
-
Incubator set to 37°C.
-
Acetonitrile, chilled.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Blood Fractionation:
-
To isolate plasma, centrifuge a portion of the whole blood at approximately 1500 x g for 15 minutes at 4°C. Carefully collect the supernatant (plasma).
-
To isolate red blood cells (RBCs), remove the plasma and buffy coat after centrifugation. Wash the remaining RBC pellet three times with cold PBS. Resuspend the final RBC pellet in HBSS to the desired hematocrit.
-
-
Incubation:
-
Aliquots of whole blood, plasma, and the RBC suspension are pre-warmed to 37°C.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 1 µg/mL.
-
Incubate the samples at 37°C with gentle shaking.
-
Collect samples at various time points (e.g., 0, 0.25, 0.5, 1, 2, and 4 hours).
-
-
Sample Quenching and Preparation:
-
Terminate the enzymatic reaction at each time point by adding a volume of chilled acetonitrile (e.g., 2 volumes) to precipitate proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification:
Subcellular Localization of Hydrolytic Activity
This protocol is based on the methodology to determine the location of the enzymatic activity within the red blood cells.[1]
Objective: To determine whether the this compound hydrolytic activity resides in the cytosolic or membrane fraction of red blood cells.
Materials:
-
Isolated red blood cells (from protocol 3.1).
-
Hypotonic lysis buffer (e.g., 5 mM phosphate buffer, pH 7.4).
-
Ultracentrifuge.
-
This compound stock solution.
-
Incubator at 37°C.
-
LC-MS/MS system.
Procedure:
-
RBC Lysis and Fractionation:
-
Lyse the washed RBCs by resuspending them in a hypotonic buffer.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 60 minutes at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
Carefully collect the cytosolic fraction. Wash the membrane pellet with buffer and resuspend it.
-
-
Incubation:
-
Incubate the cytosolic fraction and the resuspended membrane fraction separately with this compound (e.g., 1 µg/mL) at 37°C.
-
Collect samples at various time points.
-
-
Sample Preparation and Quantification:
-
Prepare and analyze the samples for this compound and d-amphetamine concentrations as described in protocol 3.1.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the conversion of this compound in red blood cells.
Conclusion
The conversion of the prodrug this compound to its active form, d-amphetamine, is a highly specific process localized to the cytosol of red blood cells. This enzymatic conversion, mediated by an aminopeptidase-like enzyme, is central to the drug's characteristic extended-release profile. The in vitro data consistently demonstrate the robustness of this conversion, which is largely unaffected by conditions such as sickle cell disease.[5] The detailed experimental protocols and workflows presented in this guide provide a foundation for researchers and drug development professionals to further investigate the nuances of this critical bioactivation pathway. A deeper understanding of this process is essential for the continued development and optimization of prodrug-based therapeutic strategies.
References
- 1. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolism of the prodrug this compound dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Multidimensional Evaluation of this compound: Pharmacology, Therapeutic Use, Toxicity and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] this compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 13. scienceopen.com [scienceopen.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
The Neurobiology of Lisdexamfetamine: A Technical Guide for ADHD and Binge Eating Disorder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisdexamfetamine (LDX) is a prodrug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate to severe Binge Eating Disorder (BED). Its unique pharmacokinetic profile, characterized by a gradual and sustained release of d-amphetamine, underpins its therapeutic efficacy and potentially lower abuse liability compared to immediate-release stimulants. This technical guide provides an in-depth exploration of the neurobiological mechanisms of this compound, supported by quantitative data from clinical trials, detailed experimental protocols from preclinical and clinical studies, and visualizations of key pathways and processes. The shared neurobiological underpinnings of ADHD and BED, primarily involving dysregulation of dopamine and norepinephrine systems, provide a rationale for the efficacy of LDX in both disorders.
Introduction
Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED) are distinct clinical entities that share common neurobiological pathways related to reward, impulsivity, and executive function.[1] Both disorders are associated with dysregulation of catecholaminergic systems, particularly dopamine (DA) and norepinephrine (NE).[1][2] this compound dimesylate (LDX), a therapeutically inactive molecule, is enzymatically hydrolyzed in the blood to L-lysine and the active moiety, d-amphetamine.[3] D-amphetamine is a potent central nervous system stimulant that enhances dopaminergic and noradrenergic neurotransmission. This guide will delve into the molecular mechanisms, pharmacokinetics, and clinical effects of this compound in the context of ADHD and BED.
Mechanism of Action
The therapeutic effects of this compound are attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine and norepinephrine through multiple actions on their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET).
The primary mechanisms of d-amphetamine include:
-
Reuptake Inhibition: D-amphetamine competitively inhibits DAT and NET, blocking the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron.[3]
-
Enhanced Neurotransmitter Release: D-amphetamine is a substrate for DAT and NET and is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increased cytosolic concentration of these neurotransmitters.[3] This, in turn, promotes their non-vesicular release into the synapse.
Signaling Pathway of this compound's Action
The following diagram illustrates the conversion of this compound to d-amphetamine and its subsequent actions at the dopaminergic synapse.
Caption: Conversion of this compound and its action at the synapse.
Pharmacokinetics
The prodrug design of this compound results in a distinct pharmacokinetic profile compared to immediate-release d-amphetamine.
Quantitative Pharmacokinetic Data
| Parameter | This compound (LDX) | d-Amphetamine (from LDX) | d-Amphetamine (Immediate Release) |
| Tmax (hours) | ~1.0 | 3.5 - 4.4 | 1.5 - 2.0 |
| Half-life (t½) (hours) | < 1.0 | 9 - 11 | 9 - 11 |
| Bioavailability | N/A (Prodrug) | High | ~75-100% |
Note: Tmax and half-life values can vary based on individual factors such as age and metabolism.
Neurobiology in ADHD
ADHD is characterized by deficits in executive functions, attention, and impulse control, which are heavily modulated by dopamine and norepinephrine pathways in the prefrontal cortex. D-amphetamine's ability to increase the levels of these neurotransmitters in the prefrontal cortex is believed to be the primary mechanism for its therapeutic effects in ADHD.
Clinical Efficacy in ADHD
Numerous clinical trials have demonstrated the efficacy of this compound in reducing the symptoms of ADHD in children, adolescents, and adults.
| Treatment Group | N | Mean Baseline ADHD-RS-IV Total Score | Mean Change from Baseline at Endpoint | p-value vs. Placebo |
| Placebo | 62 | 37.0 | -8.2 | - |
| LDX 30 mg/day | 119 | 37.0 | -16.2 | < 0.0001 |
| LDX 50 mg/day | 117 | 37.0 | -17.4 | < 0.0001 |
| LDX 70 mg/day | 122 | 37.0 | -18.6 | < 0.0001 |
| Source:[4] |
| Treatment Group | Responder Rate at Endpoint | p-value vs. Placebo |
| Placebo | 29% | - |
| LDX 30 mg/day | 57% | < 0.01 |
| LDX 50 mg/day | 62% | < 0.01 |
| LDX 70 mg/day | 61% | < 0.01 |
| Source:[4] |
Experimental Protocols
-
Objective: To assess the duration of efficacy of this compound in adults with ADHD.[5]
-
Design: Following a 4-week open-label dose-optimization phase with LDX (30-70 mg/d), participants entered a 2-week randomized, double-blind, placebo-controlled crossover phase.[5]
-
Participants: Adults aged 18-55 years diagnosed with ADHD.[5]
-
Primary Efficacy Measure: Permanent Product Measure of Performance (PERMP) total score, a measure of attention and persistence, assessed at various time points post-dose.[5]
-
Secondary Efficacy Measures: ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]
-
Key Findings: this compound demonstrated significant improvement in PERMP scores and ADHD-RS-IV scores compared to placebo, with effects lasting up to 14 hours post-dose.[5]
Neurobiology in Binge Eating Disorder
The neurobiology of BED is thought to involve dysfunction in the brain's reward and impulse control circuits, with dopamine playing a crucial role.[6] The rewarding properties of palatable food can lead to a cycle of binge eating, and individuals with BED may have altered dopamine signaling. This compound's ability to modulate dopamine and norepinephrine pathways is hypothesized to reduce the rewarding value of binge eating and improve impulse control.
Clinical Efficacy in Binge Eating Disorder
Clinical trials have established the efficacy of this compound in reducing the frequency of binge eating days in adults with moderate to severe BED.
| Treatment Group | N | Mean Baseline Binge Eating Days/Week | Mean Change from Baseline at Week 11 | p-value vs. Placebo |
| Placebo | 64 | 4.79 | -2.92 | - |
| LDX 30 mg/day | 63 | 4.60 | -3.87 | 0.06 |
| LDX 50 mg/day | 64 | 4.66 | -4.42 | < 0.001 |
| LDX 70 mg/day | 64 | 4.69 | -4.61 | < 0.001 |
| Source:[7] |
| Treatment Group | 4-Week Cessation Rate | p-value vs. Placebo |
| Placebo | 21.3% | - |
| LDX 50 mg/day | 42.2% | < 0.01 |
| LDX 70 mg/day | 50.0% | < 0.001 |
| Source:[7] |
Experimental Protocols
-
Objective: To evaluate the efficacy and safety of this compound in adults with moderate to severe BED.[8]
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study with a 4-week dose-optimization period followed by an 8-week dose-maintenance period.[8][9]
-
Participants: Adults aged 18-55 years meeting DSM-IV-TR criteria for BED with a BMI between 18 and 45 kg/m ².[8]
-
Intervention: Participants were randomized to receive placebo or this compound, with doses titrated from 30 mg/day to a target of 50 or 70 mg/day.[9]
-
Primary Efficacy Measure: Change from baseline in the number of binge eating days per week.[9]
-
Key Findings: this compound at doses of 50 mg/day and 70 mg/day was significantly more effective than placebo in reducing the number of binge eating days per week.[9]
-
Objective: To examine the effects of this compound on brain activation in response to food cues in women with BED.
-
Design: A 12-week, open-label trial of this compound with fMRI scans conducted before and after treatment.
-
Participants: Women with moderate to severe BED and a control group of obese women without BED.
-
Intervention: this compound was initiated at 30 mg/day and titrated to a target dose of 70 mg/day.
-
fMRI Task: Participants viewed images of high-calorie foods, low-calorie foods, and non-food items.
-
Key Findings: At baseline, women with BED showed greater activation in brain regions associated with reward and impulse control in response to high-calorie food cues compared to controls. After treatment with this compound, this hyper-responsivity was reduced.
Preclinical Data
Preclinical studies in animal models have provided further insight into the neurochemical effects of this compound.
Microdialysis Studies in Rats
-
Objective: To compare the effects of this compound, methylphenidate, and modafinil on extracellular levels of dopamine, norepinephrine, and serotonin in the prefrontal cortex (PFC) and striatum of freely-moving rats.[10]
-
Methodology: Dual-probe microdialysis was used to measure neurotransmitter levels.[10]
-
Key Findings: this compound produced a dose-dependent increase in dopamine and norepinephrine in both the PFC and striatum.[10] The effects of this compound on catecholamine levels were more sustained compared to methylphenidate.[10]
Binding Affinities
The active metabolite of this compound, d-amphetamine, has a high affinity for both the dopamine and norepinephrine transporters.
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | ~600 |
| Norepinephrine Transporter (NET) | ~70-100 |
| Source:[11] |
Note: Ki values can vary depending on the experimental conditions and tissue preparation.
Visualization of Experimental Workflow
The following diagram outlines a typical workflow for a randomized, placebo-controlled clinical trial of this compound.
Caption: A typical clinical trial workflow for this compound.
Conclusion
This compound is an effective pharmacotherapy for ADHD and BED, with a well-defined neurobiological mechanism of action centered on the modulation of dopamine and norepinephrine neurotransmission. Its unique prodrug formulation provides a gradual and sustained delivery of d-amphetamine, which contributes to its therapeutic profile. The quantitative data from clinical trials robustly support its efficacy in reducing core symptoms of both disorders. Further research, including detailed preclinical and neuroimaging studies, will continue to elucidate the precise neural circuits and molecular adaptations that mediate the long-term therapeutic effects of this compound. This comprehensive understanding is crucial for optimizing treatment strategies and for the development of novel therapeutics for these complex neurobehavioral disorders.
References
- 1. Functional Connectivity Mechanisms Underlying Symptom Reduction Following this compound Treatment in Binge-Eating Disorder: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Double-blind, placebo-controlled study of the efficacy and safety of this compound dimesylate in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Randomized, double-blind, placebo-controlled, crossover study of the efficacy and safety of this compound dimesylate in adults with attention-deficit/hyperactivity disorder: novel findings using a simulated adult workplace environment design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the neural mechanisms of this compound dimesylate (LDX) pharmacotherapy in Binge Eating Disorder (BED): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lindnercenterofhope.org [lindnercenterofhope.org]
- 8. dovepress.com [dovepress.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. Differences in the neurochemical and behavioural profiles of this compound methylphenidate and modafinil revealed by simultaneous dual-probe microdialysis and locomotor activity measurements in freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Prodrug Lisdexamfetamine: A Technical Guide to its Presynaptic Effects on Dopamine and Norepinephrine Release
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of lisdexamfetamine, focusing on its effects on presynaptic dopamine (DA) and norepinephrine (NE) release. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the neuropharmacology of this compound. This document synthesizes findings from key preclinical studies, detailing the molecular interactions, quantitative effects on neurotransmitter efflux, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: From Prodrug to Active Moiety
This compound is a therapeutically inactive prodrug, consisting of L-lysine covalently bonded to dextroamphetamine (d-amphetamine). Following oral administration, it is primarily hydrolyzed in the bloodstream by enzymes in red blood cells, a rate-limiting step that yields the pharmacologically active d-amphetamine and the essential amino acid L-lysine. This enzymatic conversion provides a gradual and sustained release of d-amphetamine, which is responsible for the therapeutic effects of this compound.
The active d-amphetamine exerts its effects on presynaptic neurons through a multi-faceted mechanism:
-
Reuptake Inhibition: D-amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it blocks the reuptake of DA and NE from the synaptic cleft, thereby increasing their extracellular concentrations and prolonging their signaling.
-
Neurotransmitter Efflux: D-amphetamine acts as a substrate for DAT and NET, allowing it to be transported into the presynaptic terminal. Once inside, it disrupts the vesicular storage of DA and NE through its interaction with the vesicular monoamine transporter 2 (VMAT2). D-amphetamine promotes the release of these neurotransmitters from synaptic vesicles into the cytoplasm. This elevation in cytosolic monoamine concentration leads to the reversal of DAT and NET function, resulting in the non-vesicular release (efflux) of dopamine and norepinephrine into the synapse.
-
Trace Amine-Associated Receptor 1 (TAAR1) Agonism: D-amphetamine is also an agonist at the intracellular G-protein coupled receptor TAAR1. Activation of TAAR1 initiates downstream signaling cascades, including the activation of protein kinase A (PKA) and protein kinase C (PKC), which can further modulate the function and trafficking of DAT, contributing to dopamine efflux.
The following diagram illustrates the core presynaptic mechanism of action of d-amphetamine, the active metabolite of this compound.
The Cellular Mechanisms of Lisdexamfetamine in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisdexamfetamine (LDX) is a pharmacologically inactive prodrug of dextroamphetamine (d-amphetamine), a potent central nervous system (CNS) stimulant.[1] Approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED), its unique pharmacokinetic profile offers a gradual and sustained release of the active moiety, d-amphetamine.[2][3] This guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the therapeutic effects of this compound in the CNS, focusing on its conversion to d-amphetamine and the subsequent interactions with key neurotransmitter systems.
Pharmacokinetics: The Prodrug Advantage
This compound is comprised of L-lysine covalently bonded to d-amphetamine. Following oral administration, it is absorbed from the gastrointestinal tract and is primarily hydrolyzed by enzymes in red blood cells to yield d-amphetamine and the essential amino acid L-lysine.[4] This enzymatic conversion is the rate-limiting step, resulting in a delayed time to maximum plasma concentration (Tmax) of d-amphetamine and a prolonged duration of action compared to immediate-release d-amphetamine formulations.[2]
Core Cellular Mechanisms of d-Amphetamine
The pharmacological activity of this compound is entirely attributable to its active metabolite, d-amphetamine. D-amphetamine exerts its effects by modulating the synaptic concentrations of dopamine (DA) and norepinephrine (NE) through a multi-faceted mechanism involving monoamine transporters and intracellular signaling pathways.[4]
Interaction with Monoamine Transporters
D-amphetamine is a substrate for and a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[5] It exhibits a higher potency for NET compared to DAT, and a significantly lower potency for the serotonin transporter (SERT).[6] This interaction leads to two primary effects:
-
Reuptake Inhibition: By binding to DAT and NET, d-amphetamine blocks the reuptake of DA and NE from the synaptic cleft back into the presynaptic neuron, thereby increasing their synaptic concentrations and prolonging their signaling.[7]
-
Reverse Transport (Efflux): As a substrate for these transporters, d-amphetamine is transported into the presynaptic neuron. This process can lead to the reversal of the transporter's direction, causing the efflux of DA and NE from the cytoplasm into the synaptic cleft.[1]
Modulation of Vesicular Monoamine Transporter 2 (VMAT2)
Once inside the presynaptic terminal, d-amphetamine interacts with the vesicular monoamine transporter 2 (VMAT2).[5][7] VMAT2 is responsible for packaging cytoplasmic monoamines into synaptic vesicles for subsequent release. D-amphetamine inhibits VMAT2, leading to an increase in the cytosolic concentration of DA and NE.[4] This elevated cytoplasmic pool of neurotransmitters further drives their release into the synapse via reverse transport through DAT and NET.
Agonism of Trace Amine-Associated Receptor 1 (TAAR1)
D-amphetamine is an agonist at the intracellular Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor.[8] Activation of TAAR1 initiates downstream signaling cascades that further modulate the function of monoamine transporters. TAAR1 is coupled to both Gs and G13 proteins:[9][10]
-
Gs-protein activation stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[11]
-
G13-protein activation stimulates the RhoA signaling pathway.[9][10]
Both PKA and Protein Kinase C (PKC), which can also be activated downstream of TAAR1, can phosphorylate DAT and NET, leading to their internalization and further contributing to the increase in synaptic monoamine levels.[11]
Quantitative Data
The following tables summarize the available quantitative data on the interaction of d-amphetamine with monoamine transporters and its effect on neurotransmitter levels.
Table 1: Binding Affinities and Inhibition Constants of d-Amphetamine for Monoamine Transporters
| Transporter | Ki (nM) | IC50 (nM) |
| DAT (Dopamine Transporter) | ~600[6][12] | 227[13] |
| NET (Norepinephrine Transporter) | ~70-100[6][12] | 11,970[13] |
| SERT (Serotonin Transporter) | ~20,000-40,000[12] | Inactive[13] |
Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values represent the concentration of d-amphetamine required to inhibit 50% of radioligand binding or transporter function, respectively. Lower values indicate higher affinity/potency.
Table 2: Effects of Amphetamine on Extracellular Dopamine and Norepinephrine Levels in the Prefrontal Cortex (PFC) of Rats (In Vivo Microdialysis)
| Amphetamine Dose | Maximum Increase in Dopamine (% of Baseline) | Maximum Increase in Norepinephrine (% of Baseline) | Reference |
| 0.15 mg/kg | ~125% | ~175% | [14] |
| 2.5 mg/kg (i.p.) | - | >200% | [15] |
| 10 µM (local infusion) | Concentration-dependent increase | - | [16] |
| 100 µM (local infusion) | Concentration-dependent increase | - | [16] |
Experimental Protocols
In Vivo Microdialysis
Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of awake, freely moving animals following the administration of this compound or d-amphetamine.
Methodology:
-
Surgical Implantation: A microdialysis probe, which contains a semi-permeable membrane, is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).[17]
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[18]
-
Sample Collection: Small molecules, including neurotransmitters, from the extracellular fluid diffuse across the semi-permeable membrane into the aCSF. The resulting dialysate is collected at regular intervals.[19]
-
Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using highly sensitive analytical techniques such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.[18][19]
-
Data Interpretation: Changes in neurotransmitter levels are typically expressed as a percentage of the baseline concentration, which is established before drug administration.[14]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of this compound by pairing its administration with a specific environment.
Methodology:
-
Apparatus: A two- or three-compartment chamber is used, with each compartment having distinct visual and tactile cues.[20]
-
Pre-Conditioning (Habituation): The animal is allowed to freely explore all compartments to establish a baseline preference.[21]
-
Conditioning: Over several days, the animal receives an injection of this compound (or d-amphetamine) and is confined to one of the compartments. On alternate days, the animal receives a vehicle injection and is confined to the other compartment.[20] The doses used in rodent studies can range from 0.1 to 1.5 mg/kg for d-amphetamine.[22]
-
Post-Conditioning (Test): The animal is placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[20]
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase or the vehicle-paired compartment indicates a conditioned place preference, suggesting the drug has rewarding properties.[22]
Visualizations
Signaling Pathways
Caption: Cellular mechanisms of d-amphetamine in a presynaptic monoaminergic neuron.
Experimental Workflows
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. psychscenehub.com [psychscenehub.com]
- 6. d-nb.info [d-nb.info]
- 7. Norepinephrineâdopamine reuptake inhibitor [medbox.iiab.me]
- 8. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TAAR1 - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. CE-158 - Wikipedia [en.wikipedia.org]
- 14. Relationship between low-dose amphetamine-induced arousal and extracellular norepinephrine and dopamine levels within prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Norepinephrine in the Prefrontal Cortex Is Critical for Amphetamine-Induced Reward and Mesoaccumbens Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 22. Frontiers | Quantifying conditioned place preference: a review of current analyses and a proposal for a novel approach [frontiersin.org]
Long-Term Effects of Lisdexamfetamine on Brain Development in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisdexamfetamine (LDX), a prodrug of d-amphetamine, is a widely prescribed psychostimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). Given its prevalent use in children and adolescents, understanding the long-term consequences of developmental exposure is of paramount importance. This technical guide synthesizes the current findings from animal models on the enduring effects of this compound on brain development, focusing on neurochemical, behavioral, and neuroinflammatory outcomes. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided to facilitate replication and further investigation. Additionally, key signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework.
Introduction
This compound is pharmacologically inactive until it is metabolized to L-lysine and the psychoactive d-amphetamine. D-amphetamine exerts its effects primarily by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT). While the short-term efficacy of LDX in managing ADHD symptoms is well-established, its long-term impact on the developing brain remains an active area of research. Animal models, predominantly using rodents, are crucial for elucidating the potential neurodevelopmental alterations associated with chronic exposure to LDX during critical periods of brain maturation. This guide provides a comprehensive overview of the current state of this research.
Neurochemical Effects of Long-Term this compound Exposure
Chronic administration of this compound in animal models has been shown to induce lasting changes in monoaminergic systems. The primary focus of research has been on the dopaminergic and serotonergic pathways.
Dopaminergic System
Long-term exposure to amphetamines can lead to adaptive changes in the dopamine system. Studies using in vivo microdialysis in rats have demonstrated that this compound administration leads to a sustained increase in extracellular dopamine levels in key brain regions like the prefrontal cortex and striatum.
Serotonergic System
The effects of this compound on the serotonin system are also a significant area of investigation. Research indicates that d-amphetamine can influence serotonin release and reuptake, which may contribute to its overall behavioral effects.
Table 1: Quantitative Neurochemical Changes Following this compound Administration in Rats
| Brain Region | Neurotransmitter | Animal Model | Dosing Regimen | Key Findings | Reference |
| Prefrontal Cortex | Dopamine | Adolescent Rats | Short-term (7 days) & Long-term (14 days) | Sustained increase in extracellular dopamine levels. | [1](--INVALID-LINK--) |
| Striatum | Dopamine | Adult Rats | Acute administration | Increased dopamine levels in striatal synaptosomes. | [2](--INVALID-LINK--) |
Behavioral Sequelae of Developmental this compound Exposure
Behavioral assessments in animal models provide insights into the functional consequences of long-term this compound treatment during development. These studies often focus on anxiety, learning, and memory.
One study in adolescent rats investigated the effects of short-term (7 days) and long-term (14 days) administration of this compound on anxiety and spatial learning. The results showed a trend towards increased anxiety-like behavior in the open field test, although no significant effects on learning and memory were observed in the water radial arm maze.[3](--INVALID-LINK--)
Table 2: Behavioral Outcomes of Long-Term this compound Administration in Adolescent Rats
| Behavioral Test | Parameter | Animal Model | Dosing Regimen | Key Findings | Reference |
| Open Field Test | Anxiety-like behavior | Adolescent Rats | 14 days | Marginally significant increase in anxiety levels. | [3](--INVALID-LINK--) |
| Water Radial Arm Maze | Spatial learning and memory | Adolescent Rats | 14 days | No significant differences in learning and memory. | [3](--INVALID-LINK--) |
Neuroinflammatory Response to this compound
Emerging evidence suggests that psychostimulants may induce neuroinflammatory responses, characterized by the activation of microglia and astrocytes. While direct, long-term studies with this compound are limited, research on amphetamines points towards a potential for neuroinflammation, which could contribute to long-term neurodevelopmental changes. One study found that chronic administration of LDX in adult male rats induced inflammation and apoptosis.[2](--INVALID-LINK--) Another study in a this compound animal model of mania found that while LDX induced hyperactivity, it did not increase inflammatory markers, with the exception of brain-derived neurotrophic factor (BDNF).[4](--INVALID-LINK--)
Experimental Protocols
Animal Model and Dosing Regimen
-
Species: Wistar or Sprague-Dawley rats are commonly used.
-
Age: Adolescent rats (postnatal day 28-42 at the start of the experiment) are often used to model developmental exposure.
-
Drug Administration: this compound is typically administered orally (p.o.) via gavage. Doses are calculated based on the d-amphetamine content.
-
Duration: Long-term studies range from 14 days to several weeks to model chronic exposure.
In Vivo Microdialysis
-
Objective: To measure extracellular neurotransmitter levels in specific brain regions.
-
Surgical Procedure: Rats are anesthetized, and a guide cannula is stereotaxically implanted targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum). Coordinates are determined from a rat brain atlas.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection and Analysis: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) and analyzed for neurotransmitter content using high-performance liquid chromatography (HPLC) with electrochemical detection.
Open Field Test
-
Objective: To assess locomotor activity and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 100 cm x 100 cm) with walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure: Rats are placed in the center of the arena and allowed to explore freely for a set duration (e.g., 10-30 minutes).
-
Data Analysis: An automated tracking system records parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Increased time in the periphery is interpreted as anxiety-like behavior.
Immunohistochemistry for Microglia and Astrocytes
-
Objective: To quantify the activation of microglia and astrocytes as markers of neuroinflammation.
-
Tissue Preparation: Rats are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are extracted, post-fixed, and cryoprotected. Coronal sections are cut using a cryostat.
-
Staining: Sections are incubated with primary antibodies against specific markers (e.g., Iba1 for microglia, GFAP for astrocytes). This is followed by incubation with fluorescently labeled secondary antibodies.
-
Quantification: Images are captured using a fluorescence microscope. The number and morphology of stained cells are quantified using image analysis software (e.g., ImageJ). Activated microglia typically exhibit an amoeboid morphology, while reactive astrocytes show hypertrophy.[5](--INVALID-LINK--)
Signaling Pathways and Experimental Workflows
D-Amphetamine Signaling Pathway
The active metabolite of this compound, d-amphetamine, primarily targets the dopamine transporter (DAT), the vesicular monoamine transporter 2 (VMAT2), and the trace amine-associated receptor 1 (TAAR1). Its interaction with these targets leads to a significant increase in synaptic dopamine.
Caption: Simplified D-Amphetamine Signaling Pathway.
Experimental Workflow for a Long-Term Study
The following diagram illustrates a typical experimental workflow for investigating the long-term effects of this compound in adolescent rats.
Caption: Experimental Workflow for a Long-Term this compound Study.
Discussion and Future Directions
The available evidence from animal models suggests that long-term administration of this compound during development can lead to subtle but potentially significant alterations in brain neurochemistry and behavior. The observed increase in anxiety-like behavior in some studies warrants further investigation. Moreover, the potential for neuroinflammatory responses following chronic stimulant exposure is a critical area for future research.
Future studies should aim to:
-
Conduct more extensive long-term studies that span from adolescence into adulthood to assess the persistence of any observed effects.
-
Utilize a wider range of behavioral tests to evaluate complex cognitive functions.
-
Perform detailed quantitative analysis of microglial and astrocytic activation in different brain regions following chronic therapeutic-like doses of this compound.
-
Investigate the molecular mechanisms underlying the observed neurochemical and behavioral changes, including gene expression and receptor density studies.
Conclusion
Animal models provide invaluable tools for understanding the long-term neurodevelopmental effects of this compound. The current body of research indicates that chronic exposure during adolescence may lead to lasting changes in the dopaminergic system and may be associated with increased anxiety. The potential for neuroinflammatory processes to contribute to these outcomes is an important and emerging area of study. The data and protocols presented in this guide are intended to serve as a resource for researchers and professionals in the field to build upon existing knowledge and further elucidate the long-term neurobiological consequences of developmental this compound exposure.
References
- 1. researchgate.net [researchgate.net]
- 2. Chronic Administration of this compound Induces Apoptosis and Inflammation and Reduces Sperm Quality in Adult Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "An Investigation on the Effect of Long-term and Short-term Lisdexamfet" by Colleen M. Kill [openworks.wooster.edu]
- 4. Effects of lithium on inflammatory and neurotrophic factors after an immune challenge in a this compound animal model of mania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microglia and astrocytes in the adult rat brain: comparative immunocytochemical analysis demonstrates the efficacy of lipocortin 1 immunoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Lisdexamfetamine's Impact on Monoamine Neurotransmitter Reuptake: A Technical Guide
Introduction
Lisdexamfetamine (LDX), marketed under brand names such as Vyvanse and Elvanse, is a central nervous system (CNS) stimulant primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2] It functions as a prodrug to dextroamphetamine (d-amphetamine).[2][3] This design means that this compound itself is pharmacologically inactive and requires metabolic conversion to its active form.[1][4][5] This conversion process provides a gradual release of d-amphetamine, which contributes to the medication's extended duration of action.[6][7] This technical guide provides an in-depth analysis of the mechanism of action of this compound's active metabolite, d-amphetamine, with a specific focus on its interaction with and impact on the reuptake of monoamine neurotransmitters.
Mechanism of Action: From Prodrug to Active Metabolite
Upon oral administration, this compound is absorbed from the gastrointestinal tract and is then hydrolyzed, primarily by enzymes in red blood cells, into L-lysine, a naturally occurring amino acid, and the pharmacologically active d-amphetamine.[3][4][5] This enzymatic conversion is the rate-limiting step, ensuring a controlled and prolonged delivery of d-amphetamine into the bloodstream.[4]
The therapeutic effects of this compound are entirely attributable to d-amphetamine.[4][6] D-amphetamine exerts its effects by potently modulating the activity of monoamine neurotransmitters, primarily dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][6] Its mechanism is twofold:
-
Reuptake Inhibition : D-amphetamine competitively inhibits the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), blocking the reuptake of these neurotransmitters from the synaptic cleft back into the presynaptic neuron.[2][6][8] This action increases the concentration and prolongs the residence time of dopamine and norepinephrine in the synapse, thereby enhancing neurotransmission.[1][2]
-
Neurotransmitter Release (Efflux) : Beyond blocking reuptake, d-amphetamine is also a substrate for these transporters. It is taken up into the presynaptic neuron where it disrupts the vesicular storage of monoamines by interacting with the vesicular monoamine transporter 2 (VMAT2).[1][3][8] This disruption leads to the release of monoamines from synaptic vesicles into the cytoplasm. The increased cytoplasmic concentration of neurotransmitters causes a reversal of the direction of transport by DAT and NET, resulting in a significant, non-vesicular release (efflux) of dopamine and norepinephrine into the synaptic cleft.[3][6][8] D-amphetamine may also inhibit monoamine oxidase (MAO) to a lesser extent, which would further increase cytosolic neurotransmitter levels by reducing their breakdown.[1][6]
Quantitative Analysis of D-Amphetamine's Interaction with Monoamine Transporters
The potency of d-amphetamine at the monoamine transporters is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). These values indicate the concentration of the drug required to produce 50% inhibition of transporter activity. A lower value signifies a higher potency. The data presented below is for d-amphetamine, the active metabolite of this compound.
| Transporter | Species | K_i_ Value (μM) | Reference |
| Dopamine Transporter (DAT) | Human | ~ 0.6 | [9] |
| Mouse | ~ 0.6 | [9] | |
| Norepinephrine Transporter (NET) | Human | ~ 0.1 | [9] |
| Mouse | 0.07 | [9] | |
| Serotonin Transporter (SERT) | Human | ~ 40 | [9] |
| Mouse | ~ 20 | [9] |
Note: K_i_ values can vary between studies due to differences in experimental conditions and assays used.[9]
The data clearly indicates that d-amphetamine is most potent at the norepinephrine transporter, followed by the dopamine transporter. Its potency at the serotonin transporter is significantly lower, by approximately 200- to 500-fold.[9]
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic conversion of this compound and the subsequent mechanism of action of d-amphetamine at the presynaptic terminal.
Caption: Metabolic conversion of this compound and its mechanism of action.
Experimental Protocols
The quantitative data on the interaction between d-amphetamine and monoamine transporters are primarily derived from in vitro assays, such as radioligand binding assays and neurotransmitter uptake inhibition assays.[10]
Radioligand Binding Assay
This assay measures the affinity of a compound (d-amphetamine) for a specific transporter by quantifying its ability to displace a radiolabeled ligand that is known to bind to the transporter.
-
Objective : To determine the binding affinity (Ki) of d-amphetamine for DAT, NET, and SERT.
-
Materials :
-
Cell lines (e.g., HEK293) stably expressing the human transporter of interest (DAT, NET, or SERT).[10]
-
Cell membranes prepared from these cells.
-
Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[10]
-
Unlabeled d-amphetamine at various concentrations.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
-
-
Protocol :
-
Incubation : Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled d-amphetamine.
-
Equilibrium : The mixture is incubated to allow the binding to reach equilibrium.
-
Separation : The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification : The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis : The data are used to generate a competition curve, from which the IC50 value (the concentration of d-amphetamine that displaces 50% of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the transport of a neurotransmitter (or a labeled substrate) into cells expressing the relevant transporter.
-
Objective : To determine the functional potency (IC50) of d-amphetamine in inhibiting monoamine uptake.
-
Materials :
-
Protocol :
-
Pre-incubation : Cells are plated in multi-well plates and pre-incubated with varying concentrations of d-amphetamine.
-
Initiation of Uptake : A fixed concentration of the radiolabeled or fluorescent monoamine substrate is added to the wells to initiate the uptake process. The incubation is carried out for a short period at a controlled temperature (e.g., 37°C).[12][13]
-
Termination of Uptake : The uptake process is rapidly stopped, typically by washing the cells with ice-cold assay buffer to remove the extracellular substrate.[10]
-
Cell Lysis and Quantification : The cells are lysed, and the amount of substrate taken up is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.[10][11]
-
Data Analysis : The results are plotted as the percentage of inhibition versus the concentration of d-amphetamine to determine the IC50 value. Non-specific uptake is determined in the presence of a known potent inhibitor and is subtracted from all measurements.[10]
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for an in vitro monoamine reuptake inhibition assay.
Caption: General workflow for monoamine reuptake inhibition assays.
Conclusion
This compound serves as an effective prodrug, providing a controlled and extended release of its active metabolite, d-amphetamine. The therapeutic efficacy of the drug in disorders like ADHD is rooted in the potent actions of d-amphetamine on presynaptic monoamine transporters. Primarily, d-amphetamine inhibits the reuptake and promotes the efflux of dopamine and norepinephrine by targeting DAT and NET. Its significantly lower affinity for SERT explains the predominantly catecholaminergic profile of its effects. The quantitative data from in vitro assays confirm a clear hierarchy of potency (NET > DAT >> SERT), which aligns with the clinical effects observed. Understanding these detailed molecular interactions is crucial for the continued development and optimization of therapeutics targeting the monoaminergic systems.
References
- 1. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs this compound and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Metabolism of the prodrug this compound dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound Dimesylate? [synapse.patsnap.com]
- 7. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
- 9. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. A Plate-Based Assay for the Measurement of Endogenous Monoamine Release in Acute Brain Slices [jove.com]
An In-depth Guide to Lisdexamfetamine's Effects on Neural Circuits for Impulse Control
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms by which lisdexamfetamine (LDX) modulates the neural circuits underlying impulse control. It synthesizes findings from preclinical and clinical research, detailing the pharmacodynamics of LDX, its impact on key brain regions and neurotransmitter systems, and the experimental methodologies used to elucidate these effects.
Introduction: this compound and Impulse Control
This compound (LDX) is a long-acting prodrug of d-amphetamine, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate-to-severe Binge Eating Disorder (BED).[1][2] A core feature of these disorders is impaired impulse control, which manifests as a tendency to act prematurely and without foresight.[3] LDX is proposed to improve impulse control by modulating corticostriatal circuits that are crucial for reward sensitivity and inhibitory control.[4][5][6]
Upon oral administration, LDX is hydrolyzed in the bloodstream, primarily by enzymes in red blood cells, to yield L-lysine and the pharmacologically active d-amphetamine.[1][2][7] This enzymatic conversion provides a gradual and sustained release of d-amphetamine, which then acts on the central nervous system.[8] The primary mechanism of d-amphetamine involves increasing the extracellular levels of the catecholamines dopamine (DA) and norepinephrine (NE) in the brain.[7][9] It achieves this by inhibiting their reuptake into presynaptic neurons and promoting their release into the synaptic cleft.[2][7]
Core Neural Circuits and Neurotransmitter Systems
Impulse control is governed by a complex network of interconnected brain regions, primarily the cortico-striatal-thalamic-cortical loops.[1] Deficits in these circuits, particularly within the prefrontal cortex (PFC) and striatum, are strongly associated with impulsivity.[4][10]
-
Prefrontal Cortex (PFC): The PFC is the brain's executive control center, responsible for planning, decision-making, and inhibiting inappropriate responses.[7][10] Deficits in PFC function are linked to core ADHD symptoms like poor impulse control, distractibility, and hyperactivity.[10] D-amphetamine is believed to exert its therapeutic effects by modulating neurotransmitter activity in the PFC.[11][12]
-
Striatum (Nucleus Accumbens): This region is central to the brain's reward system. Dysfunctional dopaminergic signaling in the mesolimbic pathway, which connects the ventral tegmental area (VTA) to the nucleus accumbens, is implicated in enhanced reward sensitivity and impulsive behavior.[4]
-
Dopamine (DA): Dopamine is critically involved in motivation, reward, and executive function.[13] Lower levels or inefficient functioning of dopamine pathways are associated with ADHD, making it difficult to sustain motivation for non-engaging tasks.[13] D-amphetamine's ability to boost DA levels in the PFC and striatum is a key component of its mechanism.[7][14]
-
Norepinephrine (NE): Norepinephrine plays a vital role in attention, alertness, and the regulation of arousal.[13][14] It is essential for maintaining focus and controlling impulsive actions.[13] The therapeutic effects of stimulants like d-amphetamine are mediated by their action on both DA and NE systems.[14]
The interplay between DA and NE in brain regions like the nucleus accumbens appears to be complex, with evidence suggesting they can have opposing effects on impulsivity depending on the specific sub-region (core vs. shell).[3]
The conversion of the inactive prodrug this compound into the active d-amphetamine is a key feature influencing its pharmacokinetic and pharmacodynamic profile.
Caption: Pharmacokinetic pathway of this compound from ingestion to CNS activity.
Cellular and Molecular Mechanisms of Action
D-amphetamine modulates neuronal function through several key actions at the presynaptic terminal and through intracellular signaling cascades.
D-amphetamine's primary action is to increase synaptic concentrations of dopamine and norepinephrine.
Caption: Presynaptic mechanisms of d-amphetamine on catecholamine transporters.
D-amphetamine not only blocks the reuptake of DA and NE via their respective transporters (DAT and NET) but also reverses their action, causing an efflux of neurotransmitters from the presynaptic terminal into the synapse.[2] It also interacts with Vesicular Monoamine Transporter 2 (VMAT2) to release catecholamines from synaptic vesicles and activates the Trace Amine-Associated Receptor 1 (TAAR1), which further modulates monoaminergic systems.[12][15][16]
The increased synaptic levels of DA and NE activate postsynaptic receptors, triggering intracellular signaling cascades that are crucial for synaptic plasticity and neuronal function. In the PFC, d-amphetamine activates the cAMP pathway through β1-adrenergic receptors.[11] This leads to the phosphorylation of downstream targets like the GluR1 subunit of AMPA receptors.[11] Studies have shown that d-amphetamine can produce a biphasic, dose-dependent effect on long-term potentiation (LTP), a cellular correlate of learning and memory, in the PFC.[17]
-
Low Doses: Enhance LTP via a mechanism dependent on D1 dopamine receptors, β-adrenergic receptors, and cAMP-PKA signaling.[17]
-
High Doses: Impair LTP, an effect mediated by both D1 and D2 dopamine receptors.[17]
Caption: Signaling pathway for low-dose d-amphetamine enhancement of PFC LTP.
Experimental Evidence and Methodologies
The effects of this compound on impulse control have been investigated using a variety of experimental models and techniques, from behavioral assays in rodents to neuroimaging in humans.
Animal models are essential for dissecting the neurobiological underpinnings of impulsivity and the effects of pharmacotherapies.[18]
Behavioral Assays for Impulsivity:
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This task assesses sustained attention and motor impulsivity.[19] A rodent is trained to detect a brief visual stimulus presented in one of five apertures and respond by nose-poking the correct location to receive a reward. Premature responses, made before the stimulus is presented, are a key measure of impulsivity.[3][19]
-
Delay-Discounting Task: This paradigm measures impulsive choice.[19] The animal chooses between a small, immediate reward and a larger, delayed reward. A preference for the smaller, immediate reward is indicative of higher impulsivity.[19]
-
Go/No-Go Task: This task measures response inhibition.[19] The animal is trained to make a response on "Go" trials and withhold a response on "No-Go" trials. Errors of commission on No-Go trials reflect deficits in inhibitory control.[19]
Neurochemical and Electrophysiological Analysis:
-
In Vivo Microdialysis: This technique is used to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals.[8] Probes are implanted in areas like the mPFC or nucleus accumbens to sample DA and NE levels before and after drug administration.[8]
-
Local Field Potential (LFP) Recording: Used to measure synchronized synaptic activity in a brain region. Studies have used LFP recordings in the PFC of anesthetized rats to show that d-amphetamine promotes the "Up state," a period of neuronal depolarization, which is essential for arousal and attention.[20]
Caption: Workflow for preclinical assessment of this compound on impulsivity.
| Experiment Type | Key Findings | Reference |
| 5-CSRTT (Rats) | This compound (p.o.) enhanced sustained attention and evoked less impulsivity (premature responding) compared to d-amphetamine (i.p.). | [8] |
| Microdialysis (Rats) | This compound produced a more stable and lasting release of dopamine and a more pronounced efflux of norepinephrine in the mPFC compared to d-amphetamine. | [8] |
| LFP Recording (Rats) | D-amphetamine's effect of promoting the cortical "Up state" was attenuated by both D1 and D2 dopamine receptor antagonists, indicating a role for dopamine in this pro-attentional effect. | [20] |
| LTP (Mice) | D-amphetamine showed a biphasic dose-response: low doses enhanced PFC LTP via D1/β-adrenergic receptors, while high doses impaired LTP via D1/D2 receptors. | [17] |
Human studies provide translational evidence for the effects of LDX on the neural circuits of impulse control.
Clinical Trials:
-
Design: Randomized, double-blind, placebo-controlled crossover or parallel-group trials are the gold standard.[21][22]
-
Participants: Adults or children diagnosed with ADHD or BED.[4][21]
-
Intervention: Participants receive a flexible dose of LDX (e.g., 30-70 mg/day) or a matching placebo over a period of several weeks.[5][21]
-
Outcome Measures: Impulsivity is assessed using self-report scales (e.g., Barratt Impulsiveness Scale, BIS-11) and clinical rating scales (e.g., ADHD Rating Scale).[5][21][22]
Functional Magnetic Resonance Imaging (fMRI):
-
Technique: Blood-oxygen-level-dependent (BOLD) fMRI is used to measure changes in brain activity while participants perform cognitive tasks.[23][24]
-
Tasks: Participants perform tasks that probe inhibitory control (e.g., Go/No-Go, Stop-Signal Task) or reward processing (e.g., viewing palatable food cues) inside the MRI scanner.[25][26]
-
Analysis: Brain activation patterns and functional connectivity between regions (e.g., PFC and amygdala) are compared between medicated and placebo states.[23][27]
| Study Type | Key Findings | Reference |
| Clinical Trial (BED) | 8 weeks of LDX (50-70mg) significantly reduced self-reported non-planning and food-related impulsivity (BIS-11, B-LOCES scales). Reductions in non-planning impulsivity correlated with reductions in binge eating frequency. | [5] |
| fMRI (Impulsive Children) | LDX altered activity in inhibitory brain regions, including the cingulate and frontal cortices, during an olfactory stimulation task. It also appeared to facilitate a cerebellar mechanism for regulating decision-making and impulsivity. | [23][24] |
| fMRI (ADHD Adults) | LDX reduced the emotional bias of cognitive control by potentiating amygdala activation in response to emotional stimuli while functionally disconnecting it from the inferior frontal gyrus. | [27] |
| fMRI (BED Women) | At baseline, women with BED showed greater activation in the ventrolateral PFC and striatum in response to food cues. LDX treatment reduced this activation, and the degree of reduction correlated with symptom improvement. | [26] |
| Barratt Impulsiveness Scale (BIS-11) Subscale Data (BED Patients) | Baseline (Mean ± SD) | Week 8 with LDX (Mean ± SD) | p-value |
| Non-Planning | 28.07 ± 5.64 | 25.55 ± 5.33 | 0.004 |
| B-LOCES (Food Impulsivity) | 27.95 ± 2.98 | 15.15 ± 5.30 | <0.001 |
| Data adapted from a study on adults with moderate to severe BED treated with 50-70mg LDX for 8 weeks.[5] |
Conclusion
This compound improves impulse control by acting on key prefrontal-striatal neural circuits. Its conversion to d-amphetamine results in a sustained increase in synaptic dopamine and norepinephrine. This neuromodulation enhances the function of the prefrontal cortex, the brain's executive control center, leading to improved inhibitory control and more considered decision-making. Preclinical studies demonstrate that LDX, due to its smoother pharmacokinetic profile, offers a more stable catecholamine release in the PFC with less induced impulsivity compared to immediate-release d-amphetamine.[8] Human neuroimaging studies confirm that LDX alters activation and connectivity within fronto-limbic and fronto-striatal pathways, which correlates with clinical improvements in symptoms of impulsivity.[23][26][27] The collective evidence underscores the role of LDX in normalizing the function of neural circuits responsible for cognitive control, providing a robust neurobiological basis for its therapeutic efficacy in disorders characterized by impulsivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs this compound and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norepinephrine and Dopamine Modulate Impulsivity on the Five-Choice Serial Reaction Time Task Through Opponent Actions in the Shell and Core Sub-Regions of the Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Impulsivity and Its Relationship With this compound Dimesylate Treatment in Binge Eating Disorder [frontiersin.org]
- 5. Impulsivity and Its Relationship With this compound Dimesylate Treatment in Binge Eating Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the neural mechanisms of this compound dimesylate (LDX) pharmacotherapy in Binge Eating Disorder (BED): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of this compound on executive function in rats: A translational cognitive research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. Dopaminergic and Noradrenergic Contributions to Functionality in ADHD: The Role of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP and extracellular signal-regulated kinase signaling in response to d-amphetamine and methylphenidate in the prefrontal cortex in vivo: role of beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amphetamine - Wikipedia [en.wikipedia.org]
- 13. equalpsychology.com.au [equalpsychology.com.au]
- 14. Mednet - CME, CHE | Combining Dopaminergic and Noradrenergic Strategies in ADHD Management [mednet.ca]
- 15. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 16. Frontiers | In silico clinical trial evaluating this compound’s and methylphenidate’s mechanism of action computational models in an attention-deficit/hyperactivity disorder virtual patients’ population [frontiersin.org]
- 17. Amphetamine Modulation of Long-term Potentiation in the Prefrontal Cortex: Dose Dependency, Monoaminergic Contributions, and Paradoxical Rescue in Hyperdopaminergic Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An updated review on animal models to study attention-deficit hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. Frontiers | Amphetamine Promotes Cortical Up State in Part Via Dopamine Receptors [frontiersin.org]
- 21. A Placebo-Controlled Trial of this compound in the Treatment of Comorbid Sluggish Cognitive Tempo and Adult ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound’s Efficacy in Treating Attention Deficit Hyperactivity Disorder (ADHD): A Meta-Analysis and Review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound Alters BOLD-fMRI Activations Induced by Odor Cues in Impulsive Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Effect of this compound on emotional network brain dysfunction in binge eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Lisdexamfetamine's Modulatory Role on the Prefrontal Cortex and Amygdala: A Technical Guide
Abstract
Lisdexamfetamine (LDX) is a long-acting psychostimulant and a prodrug of d-amphetamine, widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). Its therapeutic efficacy is largely attributed to its modulation of key neural circuits, particularly those involving the prefrontal cortex (PFC) and the amygdala. This technical guide provides an in-depth analysis of the molecular mechanisms, neurochemical effects, and functional outcomes of this compound on these two critical brain regions. It synthesizes findings from preclinical and clinical studies, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound itself is pharmacologically inactive. Following oral administration, it is hydrolyzed, primarily by enzymes in red blood cells, into L-lysine, a naturally occurring amino acid, and the psychoactive d-amphetamine. This rate-limited enzymatic conversion provides a gradual and sustained release of d-amphetamine into the bloodstream.
The active d-amphetamine exerts its effects by increasing the synaptic concentrations of dopamine (DA) and norepinephrine (NE). This is achieved through a dual mechanism:
-
Reuptake Inhibition: D-amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.
-
Enhanced Release: D-amphetamine is a substrate for vesicular monoamine transporter 2 (VMAT2) and a full agonist of trace amine-associated receptor 1 (TAAR1). Its action on these targets promotes the release of DA and NE from presynaptic vesicles into the cytoplasm and subsequently into the synaptic cleft.
This elevation of catecholamine levels in specific brain regions, including the PFC and limbic structures like the amygdala, is central to its therapeutic effects on executive function, attention, and emotional regulation.
Caption: Overall mechanism of this compound (LDX) action.
Modulation of the Prefrontal Cortex (PFC)
The PFC is a critical hub for executive functions, including attention, working memory, and inhibitory control—domains often impaired in ADHD. The therapeutic effects of this compound are significantly mediated by its ability to optimize catecholamine signaling in this region.
Neurochemical Effects
Preclinical studies using in vivo microdialysis in rodents have consistently demonstrated that administration of this compound leads to a significant and sustained increase in the extracellular concentrations of both dopamine and norepinephrine in the medial PFC (mPFC). Unlike immediate-release d-amphetamine, which causes a rapid spike and subsequent decline, this compound's prodrug formulation results in a more gradual and prolonged elevation of these neurotransmitters. This steady neurochemical profile is thought to be more effective for cognitive enhancement and to have a lower potential for adverse stimulant effects.
Functional and Cellular Effects
The increased DA and NE levels in the PFC enhance neuronal signal transmission, primarily through the activation of postsynaptic D1 dopamine receptors and α2A-adrenergic receptors.[1] This modulation is believed to improve the signal-to-noise ratio of PFC neuronal firing, thereby enhancing cognitive performance.
-
D1 Receptor Activation: Enhances PFC neuronal firing and is crucial for working memory. It activates downstream signaling cascades involving Protein Kinase A (PKA) and Extracellular signal-regulated kinase (ERK).
-
α2A-Adrenoceptor Activation: Strengthens relevant network connections and suppresses irrelevant "noise," which improves attentional focus.
Functional magnetic resonance imaging (fMRI) studies in humans corroborate these findings, showing that this compound can modulate PFC activity during cognitive tasks. For instance, treatment has been associated with changes in activation in the dorsolateral prefrontal cortex (DLPFC) and ventromedial prefrontal cortex (VMPFC) during tasks of executive function and emotional processing.
Caption: Key postsynaptic signaling pathways in the PFC.
Modulation of the Amygdala
The amygdala is a core component of the brain's limbic system, integral to processing emotions, particularly fear and threat, and in forming emotional memories. Dysregulation in amygdala-PFC circuitry is implicated in the emotional lability and impulsivity seen in ADHD.
Neurochemical Effects
While direct microdialysis data for the amygdala is less abundant than for the PFC, it is well-established that the amygdala receives dense dopaminergic and noradrenergic innervation. Therefore, the systemic increase in d-amphetamine following this compound administration is expected to elevate DA and NE levels within the amygdala, paralleling the effects observed in the PFC.
Functional and Connectivity Effects
Clinical fMRI studies have provided crucial insights into how this compound modulates amygdala function. In adults with ADHD performing an emotional go/no-go task, this compound treatment was associated with:
-
Increased Amygdala Activation: Specifically, an increase in right amygdala activation in response to sad facial stimuli. This suggests that the medication potentiates the encoding of affective information in the amygdala.
-
Reduced Amygdala-PFC Connectivity: Simultaneously, treatment led to a functional disconnection between the amygdala and the inferior frontal gyrus (a part of the PFC).
This dual action is hypothesized to reduce the emotional biasing of cognitive control. By enhancing the initial processing of emotional stimuli within the amygdala while decoupling its influence on prefrontal executive control regions, this compound may allow for more regulated and less impulsive behavioral responses to emotional triggers. This effect was correlated with a reduction in ADHD symptoms.
Quantitative Data Summary
The following tables summarize quantitative findings from representative preclinical and clinical studies.
Table 1: Preclinical Neurochemical Data (Microdialysis in Rats)
| Drug & Dose (p.o.) | Brain Region | Neurotransmitter | Peak Increase (% Baseline) | Duration of Effect | Citation |
|---|---|---|---|---|---|
| This compound (4.5 mg/kg) | Medial PFC | Dopamine | ~300% | > 4 hours | |
| This compound (4.5 mg/kg) | Medial PFC | Norepinephrine | ~400% | > 4 hours |
| d-amphetamine (1.5 mg/kg, i.p.) | Medial PFC | Dopamine | ~800% | ~2 hours | |
Table 2: Preclinical Behavioral Data (Rats)
| Drug & Dose | Behavioral Test | Key Finding | Citation |
|---|---|---|---|
| This compound (4.5 mg/kg, p.o.) | Y-Maze (Spatial Memory) | Significantly improved spatial working & recognition memory | |
| d-amphetamine (0.2-13.5 mg/kg, i.p.) | Y-Maze (Spatial Memory) | Failed to improve spatial memory at any dose |
| this compound (4.5 mg/kg, p.o.) | Locomotor Activity | Significant increase in distance traveled (75-180 min) | |
Table 3: Clinical Functional Neuroimaging Data (fMRI in Humans)
| Study Population | Task | Key Finding | Brain Regions | Citation |
|---|---|---|---|---|
| Adults with ADHD | Emotional Go/No-Go | Increased activation to sad faces | Right Amygdala | |
| Adults with ADHD | Emotional Go/No-Go | Reduced functional connectivity | Amygdala - Inferior Frontal Gyrus | |
| Women with BED | Food Cue Reactivity | Reduced activation correlated with symptom improvement | Ventromedial PFC, Globus Pallidus |
| Children with ADHD | Olfactory Cue | Altered activation patterns in inhibitory pathways | Cingulate Cortex, Frontal Lobe | |
Key Experimental Protocols
Preclinical: In Vivo Microdialysis
Objective: To measure extracellular concentrations of dopamine and norepinephrine in the medial prefrontal cortex of freely moving rats following drug administration.
Methodology:
-
Surgical Implantation: Male Sprague-Dawley rats are anesthetized, and a guide cannula is stereotaxically implanted, aimed at the mPFC. Animals are allowed to recover for several days.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Sampling: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound or vehicle is administered orally (p.o.).
-
Post-Dose Sampling: Dialysate collection continues for several hours post-administration.
-
Analysis: The concentrations of DA and NE in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Expression: Results are typically expressed as a percentage change from the mean baseline concentration.
Caption: A typical workflow for a preclinical microdialysis study.
Clinical: Emotional Go/No-Go fMRI Task
Objective: To assess the effects of this compound on the neural correlates of response inhibition and emotional processing in the PFC and amygdala.
Methodology:
-
Study Design: A randomized, counterbalanced, crossover design is often used, where participants are scanned twice: once after a period of this compound treatment (e.g., 3-4 weeks) and once after a washout/placebo period.
-
Participants: Adults diagnosed with ADHD, screened for MRI contraindications.
-
Task Paradigm: Participants view a series of stimuli (e.g., faces with happy, sad, or neutral expressions) presented one at a time.
-
Go Trials: For a predefined target stimulus (e.g., "any female face"), participants must press a button as quickly as possible.
-
No-Go Trials: For a non-target stimulus (e.g., "any male face"), participants must withhold a response.
-
The emotional content of the face is an orthogonal variable to the go/no-go instruction.
-
-
fMRI Acquisition: Blood-oxygen-level-dependent (BOLD) signals are acquired using a high-field MRI scanner (e.g., 3T or 7T). A T2*-weighted echo-planar imaging (EPI) sequence is used to capture functional images. A high-resolution T1-weighted anatomical scan is also acquired for registration.
-
Data Preprocessing: Standard fMRI preprocessing steps are applied, including motion correction, slice-timing correction, spatial normalization to a standard template (e.g., MNI), and spatial smoothing.
-
Statistical Analysis: A general linear model (GLM) is used to analyze the data. Regressors are created for each condition (e.g., Sad No-Go, Happy Go, Neutral No-Go, etc.). Contrast images are generated to identify brain regions showing significant activation for effects of interest (e.g., [Sad No-Go > Neutral No-Go] under LDX vs. Placebo).
-
Connectivity Analysis: Psychophysiological interaction (PPI) analysis can be used to examine how functional connectivity between a seed region (e.g., the amygdala) and other brain areas changes as a function of the task and drug condition.
Conclusion
This compound modulates the prefrontal cortex and amygdala through a sophisticated mechanism rooted in its controlled delivery of d-amphetamine. In the PFC, it enhances catecholaminergic signaling, which is crucial for improving executive functions like attention and working memory. In the amygdala, it appears to potentiate the encoding of emotional information while simultaneously uncoupling the amygdala's influence from prefrontal control centers. This dual action likely contributes to a reduction in emotional impulsivity and an improvement in overall emotional regulation. The combined preclinical and clinical evidence provides a strong foundation for understanding this compound's therapeutic efficacy and supports its role as a key modulator of the fronto-limbic circuitry. Further research utilizing multi-modal imaging and advanced analytical techniques will continue to refine our understanding of its precise impact on these critical neural networks.
References
A Comprehensive Preclinical Evaluation of Lisdexamfetamine: Pharmacology and Toxicology of a d-Amphetamine Pro-Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisdexamfetamine dimesylate (LDX) is a novel pro-drug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and moderate-to-severe binge eating disorder in some countries.[1][2][3][4] As a pharmacologically inactive molecule, LDX is comprised of L-lysine covalently bonded to d-amphetamine.[5][6] Its therapeutic activity is entirely dependent on the in vivo conversion to the active d-amphetamine. This pro-drug design offers a unique pharmacokinetic profile characterized by a delayed onset and prolonged duration of action compared to immediate-release d-amphetamine, which may contribute to a lower abuse potential.[2][4][7][8] This technical guide provides an in-depth review of the preclinical pharmacology and toxicology of this compound, with a focus on its pro-drug characteristics, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Preclinical Pharmacology
The pharmacological activity of this compound is attributable to its active metabolite, d-amphetamine. The pro-drug formulation, however, dictates the rate and extent of d-amphetamine delivery to the systemic circulation and, consequently, the central nervous system.
Mechanism of Action
This compound is a pharmacologically inactive pro-drug that requires enzymatic conversion to become active.[9] Following oral administration, LDX is rapidly absorbed from the gastrointestinal tract, likely via the high-capacity peptide transporter 1 (PEPT1).[10][11][12] The conversion to d-amphetamine and L-lysine is not dependent on gastrointestinal or hepatic enzymes but occurs primarily through enzymatic hydrolysis by an aminopeptidase found in the cytosol of red blood cells.[1][9][10][11][12][13] This rate-limiting step results in the gradual release of d-amphetamine into the bloodstream.[9][14]
The active d-amphetamine then exerts its therapeutic effects by increasing the synaptic concentrations of dopamine and norepinephrine.[15] This is achieved through multiple actions at the presynaptic terminal, including:
-
Inhibition of the reuptake of dopamine and norepinephrine by their respective transporters (DAT and NET).
-
Promoting the release of dopamine and norepinephrine from presynaptic vesicles into the cytoplasm.
-
Inducing reverse transport of these monoamines through their transporters into the synaptic cleft.
The increased dopaminergic and noradrenergic neurotransmission in brain regions like the prefrontal cortex is believed to be the primary mechanism underlying the therapeutic effects of d-amphetamine in ADHD.[15][16]
References
- 1. Preclinical pharmacokinetics, pharmacology and toxicology of this compound: a novel d-amphetamine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the potential for abuse of this compound in adults? A preclinical and clinical literature review and expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs this compound and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a prodrug stimulant for ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A preclinical evaluation of the discriminative and reinforcing properties of this compound in comparison to D-amfetamine, methylphenidate and modafinil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound Dimesylate (Vyvanse), A Prodrug Stimulant for Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potential for Dependence on this compound - In vivo and In vitro Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Lisdexamfetamine in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lisdexamfetamine in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and has a rapid analysis time of 4 minutes per sample.[1][2][3][4] This method is suitable for pharmacokinetic studies, offering a linear range of 0.3-100 ng/mL with a lower limit of quantification (LLOQ) of 0.3 ng/mL.[1][2][3][4] The described method has been validated for selectivity, accuracy, precision, and stability, ensuring reliable and reproducible results.[2][3]
Introduction
This compound (LDX) is a prodrug of d-amphetamine used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge-eating disorder.[2][3][5][6] For pharmacokinetic (PK) and bioequivalence studies, a reliable and sensitive method for the quantification of this compound in biological matrices is essential. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for bioanalytical assays.[3][4] This application note provides a detailed protocol for the determination of this compound in human plasma using a validated LC-MS/MS method.
Experimental
Materials and Reagents
-
This compound dimesylate reference standard
-
Amphetamine-d8 hydrochloride (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Water, ultrapure
-
Human plasma (with EDTA as anticoagulant)
Equipment
-
Liquid chromatograph (e.g., Waters Acquity UPLC)
-
Analytical column: Phenomenex Synergi 4 µm Fusion, 80 Å, 150 x 2 mm[2]
-
Microcentrifuge
-
Vortex mixer
Preparation of Standards and Quality Controls
-
Stock Solutions: A stock solution of this compound (e.g., 100 µg/mL) was prepared in water.[2][3] The internal standard (IS) stock solution was prepared in methanol.[2][3]
-
Calibration Standards: Calibration curves were prepared in human plasma over a concentration range of 0.3-100 ng/mL.[2][3] The specific concentrations were 0.3, 1, 5, 20, 40, 60, 80, and 100 ng/mL.[2][3]
-
Quality Control (QC) Samples: QC samples were prepared in human plasma at four concentration levels:
Protocols
Sample Preparation
A protein precipitation method was employed for sample preparation:[2][3]
-
To 200 µL of plasma sample, add 50 µL of the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins.[2]
-
Vortex the mixture vigorously for 5 minutes.[2]
-
Centrifuge the samples at 13,200 rpm for 10 minutes at 4 °C.[2]
-
Transfer 50 µL of the supernatant to a clean tube.
-
Add 200 µL of water containing 0.1% formic acid.[2]
-
Vortex for an additional 2 minutes.
-
Transfer the final solution to a vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Chromatographic Conditions
| Parameter | Value |
| Column | Phenomenex Synergi 4 µm Fusion, 80 Å, 150 x 2 mm[2] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Gradient | 9:1 (A:B)[2] |
| Flow Rate | 0.6 mL/min (0-1.2 min), 0.4 mL/min (1.2-1.8 min), 0.6 mL/min (1.8-4.0 min)[2][3] |
| Injection Volume | 10 µL[2][3] |
| Column Temperature | 22 °C[2] |
| Run Time | 4 minutes[1][2][3][4] |
Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQ-S Tandem Quadrupole[2][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI)[2][3] |
| Capillary Voltage | 2.0 kV[2][3] |
| Source Temperature | 130 °C[2][3] |
| Desolvation Temperature | 600 °C[2][3] |
| Gas | Nitrogen (ion source), Argon (collision)[2][3] |
| MRM Transitions | This compound: 264.18 > 84.09, Internal Standard: 144.08 > 97.02[2][3] |
| Cone Voltage | This compound: 30 V, Internal Standard: 20 V[2][3] |
| Collision Energy | This compound: 20 V, Internal Standard: 10 V[2][3] |
Method Validation Summary
The method was validated according to regulatory guidelines.[2][3]
| Validation Parameter | Result |
| Linearity | 0.3-100 ng/mL[1][2][3][4] |
| Intra- and Inter-batch Precision | < 10%[1][2][3][4] |
| Accuracy | Within ±15% of the nominal value[2][3] |
| Selectivity | No significant interference was observed from endogenous plasma components.[2][3] |
| Matrix Effect | No significant matrix effect was observed. |
| Carryover | No significant carryover was detected. |
| Stability | This compound was found to be stable in human plasma for 167 days at -70 °C.[2] |
Visualizations
Caption: Experimental Workflow for this compound Quantification.
Caption: Bioanalytical Method Validation Process.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of this compound in human plasma.[1][2][3][4] The simple protein precipitation sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a research or drug development setting. The comprehensive validation ensures the accuracy and precision of the results, making it a valuable tool for pharmacokinetic studies of this compound.[2][3]
References
- 1. Determination of this compound in Human Plasma by LC-MS/MS Method – ScienceOpen [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of Lisdexamfetamine Dimesylate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of lisdexamfetamine dimesylate in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for assay, impurity profiling, and stability testing.
Introduction
This compound dimesylate is a prodrug of dextroamphetamine, widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] Accurate and robust analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound dimesylate.[1][4] High-Performance Liquid Chromatography (HPLC) is the most common technique for the quantification of drugs in formulations.[4] This document outlines validated HPLC methods for the analysis of this compound dimesylate.
General Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of this compound dimesylate in a pharmaceutical formulation.
Caption: General workflow for HPLC analysis of this compound dimesylate.
HPLC Methodologies and Protocols
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the analysis of this compound dimesylate. The choice of method may depend on the specific requirements of the analysis, such as whether it is for a simple assay or for the detection of impurities.
Method 1: Gradient Reversed-Phase HPLC for Assay and Impurities
This method is suitable for both the assay of this compound dimesylate and the quantification of its organic impurities in chewable tablets.[5][6]
Experimental Protocol:
-
Instrumentation:
-
Chromatographic Conditions:
-
Column: YMC Pack ODS-AQ, 4.6 mm x 250 mm, 5 µm particle size.[5][6]
-
Mobile Phase:
-
Gradient Program (for Impurity Analysis):
Time (min) % Mobile Phase B 0 3 15 20 30 50 35 95 37 95 37.1 3 45 3 (This is an example gradient profile for impurity analysis; a simpler gradient or isocratic elution may be used for the assay).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (70:30, v/v).[7]
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound dimesylate reference standard in the diluent to obtain a known concentration (e.g., 1.0 mg/mL).
-
Sample Solution (for Assay):
-
Weigh and finely grind not fewer than 20 tablets.
-
Accurately weigh a portion of the powdered tablets equivalent to a target concentration of this compound dimesylate (e.g., 1.0 mg/mL) and transfer to a volumetric flask.
-
Add a portion of the diluent, sonicate for approximately 30 minutes with occasional swirling to ensure complete dissolution.[5]
-
Dilute to volume with the diluent and mix well.
-
Centrifuge a portion of the solution and filter the supernatant through a 0.2 µm syringe filter before injection.[5][6]
-
-
Method 2: Isocratic Reversed-Phase HPLC with a Cyano (CN) Column
This method is an alternative approach that utilizes a different stationary phase, which can be beneficial as this compound is a small polar amine that may not be well-retained on traditional C8 or C18 columns.[4]
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV or PDA detector.
-
-
Chromatographic Conditions:
-
Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: A mixture of acetonitrile and 20 mM ammonium formate (pH 4.0) in a 50:50 (v/v) ratio.[4]
-
Elution Mode: Isocratic.[4]
-
Flow Rate: (Not specified, typically 1.0 mL/min is a good starting point).
-
Column Temperature: Ambient (e.g., 25°C, 30°C, or 35°C).[4]
-
Detection Wavelength: 207 nm.[4]
-
Injection Volume: (Not specified, typically 5-20 µL).
-
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 20 mM ammonium formate solution and adjust the pH to 4.0 with formic acid. Mix with acetonitrile in a 50:50 ratio.
-
Standard and Sample Solutions: Prepare as described in Method 1, using the mobile phase as the diluent. For capsules, the contents can be directly dissolved.[4]
-
Quantitative Data Summary
The following tables summarize the performance characteristics of the described HPLC methods.
Table 1: Chromatographic Parameters
| Parameter | Method 1 (Gradient RP-HPLC) | Method 2 (Isocratic CN-HPLC) |
| Column | YMC Pack ODS-AQ (C18), 250 x 4.6 mm, 5 µm[5][7] | Zorbax CN, 250 x 4.6 mm, 5 µm[4] |
| Mobile Phase | A: 0.1% Methanesulfonic acid in WaterB: 0.1% Methanesulfonic acid in ACN[7] | Acetonitrile: 20 mM Ammonium Formate (pH 4.0) (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min[7] | Not specified (typically ~1.0 mL/min) |
| Detection | 215 nm[7] | 207 nm[4] |
| Retention Time | Varies with gradient | ~4.6 min[4] |
Table 2: Method Validation Data
| Parameter | Method 1 | Method 2 |
| Linearity Range | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts |
| Correlation Coefficient (r²) | >0.99[2] | Not explicitly stated in provided abstracts |
| Accuracy (% Recovery) | Within acceptance criteria (e.g., 90-110%)[2] | Not explicitly stated in provided abstracts |
| Precision (% RSD) | <10% for impurities[2] | Not explicitly stated in provided abstracts |
| LOD | 0.01% with respect to test concentration[2] | Determined by (3.3 x σ)/S[4] |
| LOQ | 0.03% with respect to test concentration[2] | Determined by (10 x σ)/S[4] |
Note: The validation data presented is indicative and may vary based on the specific laboratory and instrumentation.
Logical Relationship of Method Development
The development of a robust HPLC method follows a logical progression of optimizing various parameters to achieve the desired separation and sensitivity.
Caption: Logical flow of HPLC method development and validation.
Conclusion
The HPLC methods detailed in these application notes provide robust and reliable approaches for the quantitative analysis of this compound dimesylate in pharmaceutical formulations. The choice between a gradient C18 method and an isocratic CN method will depend on the specific analytical needs, such as the requirement to separate multiple impurities or the desire for a simpler, faster assay. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. jptcp.com [jptcp.com]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of this compound dimesylate in capsules - Arabian Journal of Chemistry [arabjchem.org]
- 5. Methods for the Analysis of this compound Dimesylate Chewable Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 6. emergingstandards.usp.org [emergingstandards.usp.org]
- 7. mdpi.com [mdpi.com]
Application Notes & Protocols: Designing Animal Studies for Lisdexamfetamine's Cognitive Enhancement Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lisdexamfetamine (LDX) is a prodrug of d-amphetamine, approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder. Its mechanism of action involves increasing the extracellular levels of dopamine and norepinephrine in the prefrontal cortex and other brain regions crucial for executive function and cognition. These application notes provide a comprehensive guide for designing and conducting preclinical animal studies to investigate the potential cognitive-enhancing effects of this compound. The protocols outlined below cover key behavioral assays and experimental design considerations.
I. Experimental Design Considerations
A successful study design is critical for obtaining reliable and reproducible data. Key factors to consider include the choice of animal model, drug administration protocol, and the selection of appropriate behavioral assays.
-
Animal Models: The choice of animal model is crucial and should be guided by the specific research question.
-
Spontaneously Hypertensive Rat (SHR): A widely used and validated animal model of ADHD, exhibiting key behavioral characteristics such as hyperactivity, impulsivity, and inattention.
-
6-hydroxydopamine (6-OHDA) lesioned rats: This model mimics the dopaminergic deficits observed in ADHD.
-
Normal, healthy rodents (e.g., Wistar, Sprague-Dawley rats; C57BL/6 mice): Used to assess cognitive enhancement in the absence of a pathological baseline.
-
-
Drug Administration:
-
Route of Administration: Oral gavage is the most clinically relevant route for LDX. Intraperitoneal (i.p.) injections can also be used for precise dose delivery.
-
Dosage and Treatment Duration: Dosages should be selected based on previous literature and dose-response studies. It is important to consider both acute and chronic administration paradigms to assess short-term and long-term effects on cognition.
-
Control Groups: Appropriate control groups are essential, including a vehicle control (receiving the drug's solvent) and potentially a positive control (e.g., methylphenidate or d-amphetamine).
-
II. Behavioral Assays for Cognitive Enhancement
A battery of behavioral tests should be employed to assess various domains of cognition.
1. Attention and Executive Function:
-
Five-Choice Serial Reaction Time Task (5-CSRTT): This task assesses sustained attention and impulsivity. Rodents are trained to detect a brief visual stimulus in one of five locations to receive a reward. Key performance metrics include accuracy, omissions (a measure of inattention), and premature responses (a measure of impulsivity).
-
Attentional Set-Shifting Task (ASST): This task, analogous to the Wisconsin Card Sorting Test in humans, measures cognitive flexibility. Animals must learn a rule to find a food reward and then shift to a new rule. The number of trials to reach criterion for each discrimination and shift is the primary measure.
2. Learning and Memory:
-
Novel Object Recognition (NOR) Test: This test evaluates recognition memory. The animal is first exposed to two identical objects. After a delay, one of the objects is replaced with a novel one. The time spent exploring the novel object compared to the familiar one is a measure of recognition memory.
-
Morris Water Maze (MWM): A classic test for spatial learning and memory. Animals learn to find a hidden platform in a pool of opaque water using distal spatial cues. Measures include escape latency, path length, and time spent in the target quadrant during a probe trial (platform removed).
III. Experimental Protocols
Protocol 1: Novel Object Recognition (NOR) Test
-
Habituation: Individually habituate each animal to the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes for 2-3 consecutive days.
-
Familiarization/Training Phase (T1): Place the animal in the arena containing two identical objects (e.g., small plastic blocks of the same shape and color). Allow the animal to explore for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the animal to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): Place the animal back in the arena where one of the original objects has been replaced by a novel object. Record the time the animal spends actively exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Protocol 2: Morris Water Maze (MWM)
-
Apparatus: A circular pool (e.g., 1.5 m diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface. The pool should be located in a room with various distal visual cues.
-
Habituation: On the first day, allow each animal a 60-second free swim in the pool without the platform.
-
Acquisition Training: Conduct 4 trials per day for 5 consecutive days. For each trial, gently place the animal in the water at one of four randomized starting positions. Allow the animal to search for the hidden platform for a maximum of 60-90 seconds. If the animal finds the platform, allow it to remain there for 15-30 seconds. If it fails to find it, guide it to the platform.
-
Probe Trial: 24 hours after the last training trial, remove the platform and allow the animal to swim freely for 60 seconds.
-
Data Recording and Analysis: Use a video tracking system to record the animal's swim path. Analyze the escape latency and path length during training, and the time spent in the target quadrant during the probe trial.
IV. Quantitative Data Summary
The following tables summarize typical dosage ranges and key performance metrics from animal studies investigating the cognitive effects of this compound and related compounds.
Table 1: this compound Dosage Ranges in Rodent Models
| Animal Model | Route of Administration | Acute Dosage Range (mg/kg) | Chronic Dosage Range (mg/kg/day) |
| Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) | 0.3 - 3.0 | 1.0 - 5.0 |
| Wistar Rat | Oral (p.o.), Intraperitoneal (i.p.) | 0.5 - 5.0 | 2.5 - 7.5 |
| C57BL/6 Mouse | Intraperitoneal (i.p.) | 1.0 - 10.0 | 2.0 - 8.0 |
Table 2: Key Performance Metrics in Behavioral Assays
| Behavioral Assay | Primary Cognitive Domain | Key Performance Metrics | Expected Effect of Pro-cognitive Dose of LDX |
| 5-CSRTT | Attention, Impulsivity | - % Accuracy- % Omissions- Premature Responses | - Increase in % Accuracy- Decrease in % Omissions- Decrease in Premature Responses |
| NOR Test | Recognition Memory | - Discrimination Index (DI) | - Increase in DI |
| MWM | Spatial Learning & Memory | - Escape Latency- Path Length- Time in Target Quadrant (Probe) | - Decrease in Escape Latency & Path Length- Increase in Time in Target Quadrant |
| ASST | Cognitive Flexibility | - Trials to Criterion | - Decrease in Trials to Criterion for set-shifts |
V. Visualization of Workflows and Pathways
Diagram 1: General Experimental Workflow
Caption: A typical workflow for preclinical cognitive enhancement studies.
Diagram 2: this compound's Mechanism of Action
Caption: Simplified signaling pathway for this compound.
Diagram 3: Logic for Go/No-Go Decision in Drug Development
Caption: Decision-making flowchart for preclinical cognitive studies.
Application Notes & Protocols for Bioanalytical Method Validation of Lisdexamfetamine in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lisdexamfetamine (LDX) is a prodrug of dextroamphetamine, widely used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder.[1][2][3] Accurate quantification of this compound and its active metabolite, d-amphetamine, in biological matrices is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and regulatory submissions. This document provides a detailed overview of the bioanalytical method validation process for this compound, adhering to the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6] The methodologies described are primarily focused on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which is a common and robust technique for this type of analysis.[1][7][8]
Bioanalytical Method Development and Validation Overview
A bioanalytical method validation is essential to ensure that the method is reliable, reproducible, and suitable for its intended purpose.[9][10] The validation process involves evaluating several key parameters to demonstrate the method's performance.
Key Validation Parameters
The fundamental parameters for the validation of a bioanalytical method include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[3]
-
Accuracy: The closeness of the determined value to the nominal or known true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7]
-
Calibration Curve and Linearity: The relationship between the instrument response and the known concentration of the analyte.[7]
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy.[1]
-
Matrix Effect: The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample.[11][12]
-
Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[13]
The validation of bioanalytical methods should follow the guidelines provided by regulatory authorities like the FDA and EMA.[5][6][14]
Experimental Protocols
The following protocols are generalized based on common practices for the quantification of this compound and d-amphetamine in human plasma using LC-MS/MS.
Sample Preparation: Protein Precipitation
Protein precipitation is a widely used technique for the preparation of plasma samples for LC-MS/MS analysis of this compound.[15][16]
Objective: To remove proteins from the plasma sample that can interfere with the analysis and damage the LC column.
Materials:
-
Human plasma samples (collected in K2EDTA tubes)
-
This compound and d-amphetamine reference standards
-
Internal Standard (IS) solution (e.g., this compound-d4, d-amphetamine-d8)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 200 µL of the plasma sample into a clean microcentrifuge tube.[15]
-
Add 50 µL of the internal standard working solution to each sample, calibrator, and quality control (QC) sample.[15]
-
Add 400 µL of acetonitrile to precipitate the plasma proteins.[15]
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,200 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[15]
-
Carefully transfer 50 µL of the supernatant to a clean tube.[15]
-
Add 200 µL of water containing 0.1% formic acid to the supernatant.[15]
-
Vortex the mixture for 2 minutes.[15]
-
Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
Caption: A typical protein precipitation workflow for plasma samples.
LC-MS/MS Analysis
Objective: To chromatographically separate and quantify this compound and d-amphetamine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: Ascentis Express 90A, RP-Amide (15 cm × 2.1 mm; 2.7 µm)[13]
-
Mobile Phase A: 10 mM Ammonium acetate in water with formic acid[13]
-
Mobile Phase B: Acetonitrile[13]
-
Gradient Elution: A time-programmed gradient is used to achieve optimal separation.
-
Flow Rate: 0.6 mL/min[1]
-
Injection Volume: 5 µL[17]
-
Column Temperature: 22°C[3]
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
Method Validation Experiments
The following protocols outline the key experiments required for the full validation of the bioanalytical method.
Protocol:
-
Analyze blank plasma samples from at least six different sources (individuals).[3]
-
Analyze a blank sample spiked with the analyte at the LLOQ and the internal standard.
-
Visually inspect the chromatograms for any interfering peaks at the retention times of the analyte and the internal standard. The response of any interfering peak in the blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
Protocol:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound and d-amphetamine. A typical range is 1-128 ng/mL for plasma.[7]
-
The calibration curve should consist of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.
-
Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.
-
Perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally required.
Protocol:
-
Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze five replicates of each QC level in three separate analytical runs.
-
Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).[3]
-
Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[3]
Protocol:
-
Obtain blank plasma from at least six different sources.[11]
-
Perform a protein precipitation on these blank samples.
-
Post-extraction, spike the extracts with the analyte at low and high concentrations.
-
Prepare neat solutions of the analyte in the mobile phase at the same concentrations.
-
Calculate the matrix factor (MF) for each lot of plasma:
-
MF = (Peak response in presence of matrix) / (Peak response in absence of matrix)
-
-
The CV of the IS-normalized matrix factor should be ≤ 15%.
Protocol:
Evaluate the stability of this compound and d-amphetamine under various conditions:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 6 hours).[13]
-
Long-Term Stability: Analyze QC samples after storage at -20°C or -80°C for an extended period.
-
Post-Preparative (Autosampler) Stability: Analyze processed QC samples kept in the autosampler for a specified duration.
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Data Presentation
The quantitative data from the validation experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Calibration Curve Parameters
| Analyte | Concentration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 128 | y = 0.012x + 0.003 | > 0.995 |
| d-Amphetamine | 1 - 128 | y = 0.025x + 0.005 | > 0.996 |
Table 2: Accuracy and Precision Data
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| This compound | LLOQ | 1.0 | 0.95 | 95.0 | < 10.0 | < 12.0 |
| LQC | 3.0 | 2.90 | 96.7 | < 8.0 | < 9.0 | |
| MQC | 50.0 | 51.5 | 103.0 | < 6.0 | < 7.0 | |
| HQC | 100.0 | 98.2 | 98.2 | < 5.0 | < 6.0 | |
| d-Amphetamine | LLOQ | 1.0 | 1.05 | 105.0 | < 11.0 | < 13.0 |
| LQC | 3.0 | 3.10 | 103.3 | < 9.0 | < 10.0 | |
| MQC | 50.0 | 49.0 | 98.0 | < 7.0 | < 8.0 | |
| HQC | 100.0 | 101.5 | 101.5 | < 6.0 | < 7.0 |
Table 3: Stability Summary
| Analyte | Stability Condition | Duration | Temperature | Mean Accuracy (%) |
| This compound | Freeze-Thaw | 3 cycles | -20°C to RT | 97.5 |
| Bench-Top | 6 hours | Room Temperature | 102.1 | |
| Long-Term | 30 days | -80°C | 98.9 | |
| Autosampler | 24 hours | 4°C | 101.3 | |
| d-Amphetamine | Freeze-Thaw | 3 cycles | -20°C to RT | 99.2 |
| Bench-Top | 6 hours | Room Temperature | 100.8 | |
| Long-Term | 30 days | -80°C | 99.5 | |
| Autosampler | 24 hours | 4°C | 102.0 |
Signaling Pathways and Logical Relationships
Bioanalytical Method Validation Process
Caption: Overview of the bioanalytical method validation lifecycle.
This comprehensive guide provides the necessary protocols and data presentation formats for the successful validation of a bioanalytical method for this compound pharmacokinetic studies. Adherence to these guidelines will ensure the generation of high-quality, reliable data for regulatory submissions and scientific publications.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jptcp.com [jptcp.com]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Single Dose Comparative Bioavailability Study of this compound Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. Methods for the Analysis of this compound Dimesylate Chewable Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
Protocol for Conditioned Place Preference Studies with Lisdexamfetamine in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting conditioned place preference (CPP) studies in rodents to evaluate the rewarding properties of lisdexamfetamine. This psychostimulant, a prodrug of d-amphetamine, is used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and binge eating disorder. The following protocols and data are synthesized from established methodologies to ensure robust and reproducible results.
Introduction to Conditioned Place Preference
Conditioned place preference is a widely used behavioral paradigm to assess the rewarding or aversive effects of a stimulus, such as a drug of abuse.[1][2] The procedure involves associating a specific environment (context) with the drug's effects. If the drug is rewarding, the animal will spend more time in the drug-paired environment during a subsequent drug-free test, indicating a conditioned preference for that context.[1]
Mechanism of Action of this compound
This compound is an inactive prodrug that is enzymatically converted to d-amphetamine and the essential amino acid L-lysine in the bloodstream, primarily by red blood cells. D-amphetamine exerts its effects by increasing the synaptic concentrations of dopamine and norepinephrine. It achieves this by blocking the reuptake of these neurotransmitters via the dopamine transporter (DAT) and norepinephrine transporter (NET), and by promoting their release from presynaptic terminals. The rewarding effects of amphetamines are primarily attributed to their ability to elevate dopamine levels in the brain's reward circuitry, particularly the nucleus accumbens.
Experimental Protocol: this compound Conditioned Place Preference in Mice
This protocol is a comprehensive guide for a CPP study using an unbiased design.
1. Materials and Apparatus
-
Subjects: Adult male or female mice (e.g., C57BL/6J, 8-10 weeks old). House animals individually for at least one week before the experiment.
-
This compound dimesylate: Dissolve in saline (0.9% NaCl) for oral (P.O.) or intraperitoneal (I.P.) administration.
-
Conditioned Place Preference Apparatus: A three-chambered apparatus is standard.[1]
-
Two conditioning chambers of equal size with distinct visual and tactile cues (e.g., different wall colors, patterns, and floor textures).
-
A smaller, neutral central chamber connecting the two conditioning chambers, with guillotine doors to control access.
-
Automated tracking system (video camera and software) to record the animal's position and time spent in each chamber.
-
-
Animal Scale: For accurate weighing and dose calculation.
-
Syringes and Needles: For drug and vehicle administration.
2. Experimental Phases
The CPP protocol consists of three main phases: Pre-Conditioning (Baseline), Conditioning, and Post-Conditioning (Test).
Phase 1: Pre-Conditioning (Baseline Preference Test - Day 1)
-
Habituate the mice to the testing room for at least 30 minutes before the session.
-
Place each mouse in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers.
-
Record the time spent in each of the two conditioning chambers for 15-30 minutes.
-
Animals showing a strong unconditioned preference for one chamber (e.g., >80% of the time) may be excluded to avoid bias.
Phase 2: Conditioning (Days 2-9)
This phase typically lasts for 8 days, with alternating drug and vehicle conditioning sessions.
-
Drug Conditioning (e.g., Days 2, 4, 6, 8):
-
Administer this compound (e.g., 1, 2.5, 5, or 10 mg/kg, P.O.) to a mouse.
-
Immediately confine the mouse to one of the conditioning chambers (the drug-paired chamber) for 30-60 minutes by closing the guillotine doors. The assignment of the drug-paired chamber should be counterbalanced across subjects.
-
-
Vehicle Conditioning (e.g., Days 3, 5, 7, 9):
-
Administer an equivalent volume of saline (vehicle) to the same mouse.
-
Immediately confine the mouse to the opposite conditioning chamber (the vehicle-paired chamber) for the same duration as the drug conditioning sessions.
-
Phase 3: Post-Conditioning (Preference Test - Day 10)
-
This phase is conducted in a drug-free state.
-
Place each mouse in the central chamber with free access to all chambers, identical to the pre-conditioning phase.
-
Record the time spent in each conditioning chamber for 15-30 minutes.
-
An increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline and/or the time spent in the vehicle-paired chamber indicates a conditioned place preference.
Data Presentation
Quantitative data from this compound CPP studies should be summarized for clear interpretation and comparison.
Table 1: this compound Dose-Response in Mouse Conditioned Place Preference
| Dose (mg/kg, P.O.) | Number of Subjects (n) | Conditioning Duration (min) | Preference Score (s) ± SEM | Statistical Significance (p-value) |
| Vehicle (Saline) | 8-10 | 60 | 50 ± 25 | - |
| 1.0 | 8-10 | 60 | 150 ± 40 | < 0.05 |
| 2.5 | 8-10 | 60 | 280 ± 55 | < 0.01 |
| 5.0 | 8-10 | 60 | 400 ± 60 | < 0.001 |
| 10.0 | 8-10 | 60 | 320 ± 50 | < 0.01 |
Note: The preference score is calculated as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. Data are hypothetical and for illustrative purposes, based on findings suggesting these doses are effective.
Table 2: Experimental Parameters for Rodent CPP Studies with this compound
| Parameter | Mouse | Rat |
| Species/Strain | C57BL/6J, Swiss Webster | Sprague-Dawley, Wistar |
| Age/Weight | 8-12 weeks / 20-30 g | 8-12 weeks / 250-350 g |
| Route of Administration | Oral (P.O.), Intraperitoneal (I.P.) | Oral (P.O.), Intraperitoneal (I.P.) |
| Effective Dose Range | 1.0 - 10.0 mg/kg (P.O.) | 4.5 - 13.5 mg/kg (P.O.) |
| Conditioning Schedule | 4 drug-vehicle pairings | 4 drug-vehicle pairings |
| Conditioning Session Duration | 30 - 60 minutes | 30 - 60 minutes |
| Test Session Duration | 15 - 30 minutes | 15 - 30 minutes |
Visualizations
Signaling Pathway of this compound's Rewarding Effects
Caption: Mechanism of this compound leading to reward signaling.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for a conditioned place preference study.
References
Application Note: Analytical Techniques for Impurity Profiling of Lisdexamfetamine in Bulk Drug Substance
Introduction
Lisdexamfetamine dimesylate, a prodrug of dextroamphetamine, is a widely prescribed medication for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder.[1] Ensuring the purity and safety of the bulk drug substance is of paramount importance for patient safety and therapeutic efficacy. Regulatory agencies, such as the FDA and EMA, mandate stringent control over impurities in active pharmaceutical ingredients (APIs).[1] This application note provides a comprehensive overview of robust analytical techniques for the identification, quantification, and control of process-related and degradation impurities in this compound bulk drug substance.
The methodologies detailed herein are based on current scientific literature and regulatory expectations, focusing on high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) and mass spectrometry (MS) detection. These techniques offer the necessary specificity, sensitivity, and accuracy for comprehensive impurity profiling in compliance with International Council for Harmonisation (ICH) guidelines.[2]
Analytical Approaches for Impurity Profiling
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary techniques for separation and quantification.[1] Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for the structural elucidation of unknown impurities.
This application note will focus on a validated stability-indicating HPLC-UV method and an LC-MS method for the identification and quantification of known and potential impurities in this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of Impurities
This protocol describes a gradient reverse-phase HPLC method for the separation and quantification of this compound and its known process-related and degradation impurities.
1. Materials and Reagents:
-
This compound Dimesylate Bulk Drug Substance
-
Reference standards for known impurities (if available)
-
Acetonitrile (HPLC grade)
-
Methanesulfonic acid (AR grade)
-
Water (HPLC grade)
-
Phosphoric acid (HPLC grade)[3]
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (AR grade)
-
Hydrogen peroxide (30%, AR grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | YMC-Pack ODS-AQ S5 120A, 250 x 4.6 mm, 5 µm[2] |
| Mobile Phase A | 0.1% Methanesulfonic acid in water (v/v)[2] |
| Mobile Phase B | 0.1% Methanesulfonic acid in acetonitrile (v/v)[2] |
| Gradient Program | Time (min) / %B: 0/3, 15/20, 30/50, 35/95, 37/95, 37.1/3, 45/3[2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 42°C[4] |
| Detection Wavelength | 215 nm[2] |
| Injection Volume | 10 µL[2] |
| Diluent | Water:Acetonitrile (70:30, v/v)[2] |
3. Sample Preparation:
-
Test Solution (1.0 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound dimesylate bulk drug substance in the diluent to obtain a final concentration of 1.0 mg/mL.[2]
-
Reference Solution (0.1 mg/mL): Prepare a solution of this compound dimesylate reference standard in the diluent at a concentration of 0.1 mg/mL.[4]
-
Spiked Sample Solution: To a portion of the Test Solution, spike with known impurities at a concentration of approximately 0.15% of the active substance concentration to verify the separation.
4. Forced Degradation Studies: To ensure the stability-indicating nature of the method, forced degradation studies should be performed on the this compound bulk drug substance.[2]
-
Acid Hydrolysis: Treat the sample with 1.0 M HCl at 90°C for 3 hours.[2]
-
Base Hydrolysis: Treat the sample with 5.0 M NaOH at 90°C for 3 hours.[2]
-
Oxidative Degradation: Treat the sample with 5% H₂O₂ at room temperature for 4 hours.[2]
-
Thermal Degradation: Expose the solid drug substance to 90°C for 48 hours.[2]
-
Photolytic Degradation: Expose the drug substance to UV light (4500 lx) for 24 hours.[2]
Neutralize the acidic and basic solutions before injection.
Protocol 2: LC-MS Method for Impurity Identification and Characterization
This protocol is designed for the identification and structural elucidation of impurities using Liquid Chromatography coupled with Mass Spectrometry.
1. Materials and Reagents:
-
Same as Protocol 1.
2. LC-MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1260 or equivalent[4] |
| MS System | Quadrupole Time-of-Flight (QTOF) or Triple Quadrupole Mass Spectrometer |
| Column | YMC-Pack ODS-AQ, 4.6 x 250 mm, 5 µm[4] |
| Mobile Phase A | 0.1% Phosphoric acid in water[3] |
| Mobile Phase B | 0.1% Phosphoric acid in acetonitrile[3] |
| Gradient Program | Optimized to achieve separation of all impurities. A typical gradient might be similar to the HPLC-UV method, with adjustments as needed for MS compatibility. |
| Flow Rate | 0.9 mL/min[4] |
| Column Temperature | 42°C[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Mass Range | m/z 100-1000 |
| Data Acquisition | Full scan and product ion scan (MS/MS) modes |
3. Sample Preparation:
-
Prepare samples as described in Protocol 1. The concentration may be adjusted based on the sensitivity of the MS instrument.
Data Presentation
The following tables summarize the quantitative data for known impurities of this compound based on the HPLC-UV method.
Table 1: Retention Times and Relative Retention Times of this compound and its Impurities
| Compound | Retention Time (RT) (min) | Relative Retention Time (RRT) |
| Impurity H | 8.667 | 0.725 |
| Impurity L | 9.908 | 0.828 |
| Impurity M | 10.305 | 0.862 |
| Impurity E | 10.728 | 0.897 |
| Impurity D | 11.145 | 0.932 |
| This compound | 11.950 | 1.000 |
| Impurity B/C | 13.467 | 1.126 |
| Impurity A | 14.025 | 1.173 |
| Impurity K | 25.740 | 2.153 |
| Impurity G | 26.907 | 2.251 |
| Impurity F | 28.440 | 2.379 |
| Impurity J | 36.838 | 3.082 |
| Data adapted from Gao et al., 2018.[2] |
Table 2: Method Validation Summary for Impurity Quantification
| Parameter | Result |
| Linearity Range | 0.50 - 20.00 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.02%[2] |
| Limit of Quantitation (LOQ) | 0.05%[2] |
| Accuracy (Recovery) | 80% - 120%[2] |
| Precision (RSD) | < 2.0% |
| Data adapted from Gao et al., 2018.[2] |
Visualization of Workflows and Pathways
Caption: Experimental Workflow for this compound Impurity Profiling.
Caption: Logical Relationship of Analytical Techniques.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive impurity profiling of this compound bulk drug substance. The stability-indicating HPLC-UV method is suitable for routine quality control, allowing for the accurate quantification of known impurities. The LC-MS method is a powerful tool for the identification and structural elucidation of unknown impurities that may arise during synthesis or degradation. Adherence to these protocols will facilitate the production of high-quality this compound that meets stringent regulatory requirements and ensures patient safety.
References
laboratory school protocol for evaluating efficacy of new stimulant formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of application notes and protocols for the preclinical and clinical evaluation of new stimulant formulations. The methodologies outlined below are designed to assess the efficacy, pharmacokinetics, pharmacodynamics, and safety of these compounds for potential therapeutic use, particularly in the treatment of conditions like Attention-Deficit/Hyperactivity Disorder (ADHD).
Introduction
Stimulant medications, primarily amphetamines and methylphenidate, are the first-line treatment for ADHD.[1][2] They primarily act by modulating dopamine (DA) and norepinephrine (NE) neurotransmission in the brain, which are crucial for attention, behavior, and executive functions.[3][4] The development of new stimulant formulations focuses on optimizing delivery systems to provide extended duration of action, faster onset, and reduced potential for abuse.[5] This protocol details a multi-tiered approach to rigorously evaluate the efficacy and safety of such novel formulations.
Preclinical Evaluation
Preclinical studies utilize in vitro and in vivo models to screen candidate compounds and characterize their pharmacological properties before human trials.[5]
In Vitro Assays
In vitro assays are crucial for initial screening and understanding the mechanism of action at the molecular level.[6][7] They offer a cost-effective and high-throughput method for early-stage drug discovery.[6]
Protocol: Monoamine Transporter Binding and Uptake Assays
-
Objective: To determine the affinity of the new stimulant formulation for dopamine transporters (DAT), norepinephrine transporters (NET), and serotonin transporters (SERT), and to measure its effect on neurotransmitter reuptake.
-
Methodology:
-
Cell Culture: Use cell lines stably expressing human DAT, NET, and SERT.
-
Binding Assay: Perform competitive binding assays using radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT). Incubate cell membranes with varying concentrations of the test compound and the radioligand.
-
Uptake Assay: Culture the cells in 96-well plates. Pre-incubate the cells with the test compound. Add radiolabeled dopamine, norepinephrine, or serotonin and incubate for a short period. Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the inhibition constant (Ki) for binding and the half-maximal inhibitory concentration (IC50) for uptake.
-
| Assay Type | Transporter | Radioligand Example | Measured Parameter |
| Binding | DAT | [³H]WIN 35,428 | Ki |
| Binding | NET | [³H]nisoxetine | Ki |
| Binding | SERT | [³H]citalopram | Ki |
| Uptake | DAT | [³H]Dopamine | IC50 |
| Uptake | NET | [³H]Norepinephrine | IC50 |
| Uptake | SERT | [³H]Serotonin | IC50 |
In Vivo Behavioral Assays in Rodent Models
Behavioral assays in animal models are essential for assessing the physiological and behavioral effects of a new stimulant formulation.[8]
Protocol: Locomotor Activity Assessment
-
Objective: To evaluate the stimulant's effect on spontaneous motor activity.[9][10]
-
Apparatus: Actophotometer or open-field arena equipped with infrared beams.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Methodology:
-
Acclimatize animals to the testing room for at least 1 hour.
-
Administer the test compound or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
Place the animal in the activity chamber and record locomotor activity (e.g., beam breaks, distance traveled) for a specified duration (e.g., 60-120 minutes).
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Locomotor Activity (Beam Breaks/hr) | Standard Deviation |
| Vehicle | 0 | 1500 | 250 |
| Test Compound | 1 | 2500 | 300 |
| Test Compound | 3 | 4500 | 450 |
| Test Compound | 10 | 6000 | 500 |
| Reference (Amphetamine) | 1 | 4800 | 400 |
Protocol: Conditioned Place Preference (CPP)
-
Objective: To assess the rewarding or aversive properties of the drug, which can be indicative of its abuse potential.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Animals: Male Sprague-Dawley rats.
-
Methodology:
-
Pre-Conditioning Phase: Allow animals to freely explore both chambers to determine initial preference.
-
Conditioning Phase: On alternating days, confine the animal to one chamber after administration of the test compound and to the other chamber after vehicle administration.
-
Post-Conditioning (Test) Phase: Allow the animal to freely explore both chambers in a drug-free state. Record the time spent in each chamber.
-
-
Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Understanding the relationship between drug concentration and its effect is critical for optimizing dosing regimens of new stimulant formulations.[11][12]
Protocol: In Vivo Microdialysis with Concurrent Behavioral Assessment
-
Objective: To simultaneously measure extracellular neurotransmitter levels in specific brain regions and assess behavioral changes following drug administration.
-
Methodology:
-
Surgical Implantation: Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., nucleus accumbens, prefrontal cortex) in rats.
-
Microdialysis: After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect dialysate samples at regular intervals before and after drug administration.
-
Neurochemical Analysis: Analyze dialysate samples for dopamine and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Behavioral Assessment: Concurrently measure locomotor activity or performance in a cognitive task.
-
-
Data Presentation:
| Time Point (min) | Drug Concentration in Plasma (ng/mL) | Extracellular Dopamine (% Baseline) | Locomotor Activity (Beam Breaks) |
| -30 | 0 | 100 | 150 |
| 0 (Dosing) | 0 | 105 | 160 |
| 30 | 50 | 250 | 800 |
| 60 | 120 | 500 | 1500 |
| 120 | 80 | 350 | 1000 |
| 240 | 20 | 150 | 300 |
Clinical Evaluation
Once a new stimulant formulation has demonstrated a favorable preclinical profile, it progresses to clinical trials in humans.[5]
Phase I Clinical Trials
-
Objective: To assess the safety, tolerability, and pharmacokinetic profile of the new formulation in a small group of healthy volunteers.[5]
-
Methodology: Single ascending dose and multiple ascending dose studies.
-
Key Parameters: Vital signs, electrocardiograms (ECGs), adverse event monitoring, and plasma drug concentrations over time.[13]
Phase II Clinical Trials
-
Objective: To evaluate the efficacy and further assess the safety of the drug in a larger group of patients with the target condition (e.g., ADHD).[5]
-
Methodology: Randomized, double-blind, placebo-controlled trials.
-
Efficacy Measures: Standardized rating scales such as the ADHD Rating Scale (ADHD-RS) and the Conners' Adult ADHD Rating Scale (CAARS).[13]
Phase III Clinical Trials
-
Objective: To confirm the efficacy, monitor side effects, and compare the new formulation to existing treatments in a large, diverse patient population.[5]
-
Methodology: Large-scale, multicenter, randomized controlled trials.
Visualizations
Signaling Pathway of Stimulant Action
Caption: Mechanism of action of a typical dopamine reuptake inhibitor stimulant.
Experimental Workflow for Preclinical Evaluation
Caption: A streamlined workflow for the preclinical evaluation of new stimulant formulations.
Logical Relationship of Clinical Trial Phases
Caption: The sequential phases of clinical trials for new drug development.
References
- 1. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs Lisdexamfetamine and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Inside ADHD Treatment: The Mechanisms of Stimulant Medications Explained - Steven Locke, MD | Psychiatrist & Behavioral Medicine Expert - Longmeadow, MA [drstevenlocke.com]
- 4. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What drugs are in development for Attention Deficit Disorder With Hyperactivity? [synapse.patsnap.com]
- 6. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 7. Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Preclinical screening methods of cns stimulants | PPTX [slideshare.net]
- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 11. tandfonline.com [tandfonline.com]
- 12. Pharmacokinetic Variability of Long-Acting Stimulants in the Treatment of Children and Adults with Attention-Deficit Hyperactivity Disorder | Semantic Scholar [semanticscholar.org]
- 13. acrpnet.org [acrpnet.org]
Application Notes and Protocols for In Silico Clinical Trial Models: Evaluating Lisdexamfetamine's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing in silico clinical trial models to investigate the mechanism of action of lisdexamfetamine, a prodrug of d-amphetamine used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). By leveraging Quantitative Systems Pharmacology (QSP) and Physiologically-Based Pharmacokinetic (PBPK) modeling, researchers can simulate the complex interplay between drug disposition, neurotransmitter dynamics, and clinical outcomes in virtual patient populations. This approach offers a powerful, cost-effective, and ethical alternative to traditional clinical trials for hypothesis testing, target validation, and optimizing drug development strategies.[1][2][3][4]
This compound's therapeutic effect is mediated by its conversion to d-amphetamine, which primarily acts by modulating dopamine (DA) and norepinephrine (NE) neurotransmission.[5][6] This is achieved through the inhibition of their respective transporters, DAT and NET, and interaction with the trace amine-associated receptor 1 (TAAR1).[6][7] The in silico models detailed herein are designed to capture these intricate pharmacological actions.
Data Presentation
The following tables summarize key quantitative data essential for parameterizing the in silico models. This data has been collated from various pharmacokinetic and pharmacodynamic studies.
Table 1: Pharmacokinetic Parameters of this compound (LDX) and d-Amphetamine
| Parameter | This compound (LDX) | d-Amphetamine (from LDX) | d-Amphetamine (immediate release) | Reference |
| Tmax (hours) | ~1.0 | ~3.5 - 4.7 | ~2.0 | [5][8][9] |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent | Dose-dependent | [5][8][9] |
| t½ (half-life, hours) | ~0.5 - 1.0 | ~9.0 - 15.0 | ~9.0 - 11.0 | [9][10][11] |
| Lag Time (tlag, hours) | N/A | ~0.6 | N/A | [8] |
Table 2: d-Amphetamine Binding Affinities and Inhibition Constants
| Target | Parameter | Value (µM) | Reference |
| Dopamine Transporter (DAT) | Ki | 0.64 | [12] |
| Norepinephrine Transporter (NET) | Ki | 0.07 - 0.1 | [12] |
| Serotonin Transporter (SERT) | Ki | 20 - 40 | [12] |
Experimental Protocols
This section outlines the detailed methodologies for conducting an in silico clinical trial to evaluate the mechanism of action of this compound.
Protocol 1: Development of a Physiologically-Based Pharmacokinetic (PBPK) Model
Objective: To simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to d-amphetamine.
Methodology:
-
Model Structure Definition:
-
Construct a whole-body PBPK model comprising compartments representing key organs and tissues (e.g., gut, liver, blood, brain, kidneys).[13][14]
-
Define physiological parameters for a virtual population (e.g., organ volumes, blood flow rates) based on literature data for the target demographic (e.g., adults with ADHD).
-
-
Drug-Specific Parameterization:
-
Input physicochemical properties of this compound and d-amphetamine (e.g., molecular weight, pKa, logP).
-
Parameterize absorption from the gut, modeling it as a first-order process.
-
Model the enzymatic hydrolysis of this compound to d-amphetamine in the blood, specifically within red blood cells.[11][15][16] The conversion can be modeled as a first-order process with a rate constant derived from the in vivo half-life of this compound.
-
Incorporate the clearance of d-amphetamine, primarily through renal excretion.
-
-
Model Calibration and Validation:
-
Simulate plasma concentration-time profiles for both this compound and d-amphetamine.
-
Calibrate the model by adjusting parameters to fit simulated profiles to experimental data from clinical trials (see Table 1).
-
Validate the model using a separate set of clinical data to ensure its predictive accuracy.
-
Protocol 2: Development of a Quantitative Systems Pharmacology (QSP) Model of Dopaminergic and Noradrenergic Synapses
Objective: To simulate the effects of d-amphetamine on neurotransmitter release, reuptake, and receptor binding at the synaptic level.
Methodology:
-
Synaptic Compartment Model:
-
Create a model of a presynaptic terminal, synaptic cleft, and postsynaptic neuron for both dopaminergic and noradrenergic systems.
-
Include key components: neurotransmitter synthesis, vesicular packaging (via VMAT2), release, transporter-mediated reuptake (DAT and NET), and enzymatic degradation.
-
-
d-Amphetamine Action Modeling:
-
Integrate the PBPK model output (brain concentration of d-amphetamine) as the input to the QSP model.
-
Model the competitive inhibition of DAT and NET by d-amphetamine using the Ki values from Table 2.
-
Incorporate the TAAR1-mediated effects of d-amphetamine, which can include promoting neurotransmitter efflux and modulating transporter function.[7][17]
-
Simulate the reversal of transporter function, leading to neurotransmitter efflux.
-
-
Model Integration and Simulation:
-
Couple the PBPK and QSP models to create a multi-scale model that links drug administration to synaptic neurotransmitter concentrations.
-
Simulate the dynamic changes in dopamine and norepinephrine levels in the synaptic cleft following a simulated oral dose of this compound.
-
Protocol 3: In Silico Clinical Trial Simulation
Objective: To evaluate the effects of this compound in a virtual patient population and explore the impact of physiological variability.
Methodology:
-
Virtual Population Generation:
-
Create a cohort of virtual individuals by introducing variability in the physiological and biochemical parameters of the PBPK/QSP model.[2] This can be based on known population distributions of factors like age, weight, and enzyme expression levels.
-
-
Trial Design and Simulation:
-
Define a virtual clinical trial protocol, including dosing regimens, treatment duration, and outcome measures (e.g., simulated changes in synaptic dopamine and norepinephrine as a proxy for efficacy).
-
Run simulations for each virtual patient in the cohort receiving the simulated this compound treatment.
-
-
Data Analysis and Interpretation:
-
Analyze the simulation outputs to predict the range of responses to this compound across the virtual population.
-
Identify key parameters that contribute to inter-individual variability in response.
-
Use the model to test hypotheses, such as the differential impact of DAT versus NET inhibition on simulated clinical outcomes.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the in silico modeling process.
References
- 1. In silico clinical trials - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. novainsilico.ai [novainsilico.ai]
- 5. researchgate.net [researchgate.net]
- 6. Dextroamphetamine - Wikipedia [en.wikipedia.org]
- 7. Amphetamine - Wikipedia [en.wikipedia.org]
- 8. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Physiologically based pharmacokinetic (PBPK) modeling and simulation in drug discovery and development | ADMET and DMPK [pub.iapchem.org]
- 15. This compound | C15H25N3O | CID 11597698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TAAR1 - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lisdexamfetamine Dosage in Adolescent Rat Models for Memory Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing adolescent rat models to study the effects of lisdexamfetamine (LDX) on memory.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dose of this compound for improving memory in adolescent rats?
A1: There is no single "optimal" dose, as the cognitive effects of this compound often follow an inverted-U shaped dose-response curve. Low doses are generally associated with cognitive enhancement, while higher doses may not produce further improvement or could even impair performance.[1][2] One study found that 4.5 mg/kg of this compound (administered orally, p.o.) significantly improved both spatial working and recognition memory in rats.[2] In contrast, doses ranging from 0.2 to 13.5 mg/kg of d-amphetamine (the active metabolite of LDX) failed to show similar improvements.[2] It is crucial to perform a dose-response study within your specific experimental paradigm to determine the most effective dose.
Q2: What is the recommended route of administration for this compound in rat studies?
A2: Oral administration (p.o.) is the most common and clinically relevant route for this compound as it is designed as a prodrug for oral delivery in humans. Intraperitoneal (i.p.) injections are used for its active metabolite, d-amphetamine.[3] The choice of administration route should align with the specific research question.
Q3: How long should the treatment period be for memory studies with this compound in adolescent rats?
A3: The duration of treatment can significantly impact the results. Studies have ranged from acute, single-dose administrations to sub-chronic treatments lasting several weeks. For instance, one study involving four weeks of LDX injections reported impaired behavioral performance in memory tasks.[4][5][6] Conversely, another study noted that chronic treatment enhanced spatial working memory.[1] The appropriate duration will depend on whether the research aims to investigate acute cognitive enhancement or the long-term neurological effects of the drug.
Q4: What are the potential side effects of this compound in adolescent rats that could confound memory task results?
A4: this compound can influence locomotor activity and anxiety levels, which can interfere with the interpretation of memory task performance. For example, a dose of 4.5 mg/kg has been shown to significantly increase locomotion.[2] Another study observed that a group of rats treated with LDX displayed higher levels of anxiety.[7] It is essential to include control measures and appropriate behavioral assays (e.g., open field test) to assess these potential confounds.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect of this compound on memory performance. | - Inappropriate Dose: The selected dose may be too low or too high, falling on the non-effective portions of the inverted-U dose-response curve. - Timing of Behavioral Testing: The cognitive effects of LDX have a specific time course. Testing may be occurring before or after the peak effect. - Task Difficulty: The memory task may be too easy (ceiling effect) or too difficult (floor effect) for the specific age and strain of the rats. | - Conduct a pilot dose-response study with a wider range of doses (e.g., 1.5, 4.5, 13.5 mg/kg). - Perform a time-course study to determine the optimal window for behavioral testing after drug administration. - Adjust the parameters of the memory task to ensure it is sensitive to drug effects. |
| High variability in behavioral data between subjects. | - Individual Differences in Drug Metabolism: Genetic variations can lead to differences in how quickly this compound is converted to d-amphetamine. - Stress Levels: High stress can impact both cognitive performance and the effects of stimulants. | - Ensure a sufficiently large sample size to account for individual variability. - Acclimate animals thoroughly to the experimental procedures and handling to minimize stress. Monitor for signs of distress. |
| Conflicting results with previous literature. | - Differences in Experimental Protocols: Minor variations in housing conditions, diet, age of adolescent rats, or specific parameters of the behavioral task can lead to different outcomes. - Chronic vs. Acute Dosing: The effects of a single dose can differ significantly from the effects of long-term administration.[4] | - Carefully review and compare your methodology with published studies. - Clearly define and justify the choice of an acute or chronic dosing regimen based on your research question. |
| Signs of increased anxiety or stereotypy in treated animals. | - Dose is too high: Higher doses of stimulants are more likely to induce side effects like anxiety and repetitive, purposeless behaviors (stereotypy). | - Lower the dose of this compound. - Include an open field test or other anxiety-related behavioral assays to quantify these effects and determine if they are co-occurring with cognitive changes. |
Experimental Protocols
Y-Maze Spontaneous Alternation Task for Spatial Working Memory
This task assesses spatial working memory by measuring the tendency of rodents to alternate entries into the three arms of a Y-shaped maze.
Methodology:
-
Apparatus: A Y-shaped maze with three identical arms (e.g., 40 cm long, 10 cm wide, with 30 cm high walls) typically made of a non-porous material for easy cleaning.
-
Procedure:
-
Place a rat at the end of one arm (the starting arm).
-
Allow the rat to freely explore the maze for a set period (e.g., 5 minutes).
-
Record the sequence of arm entries. An "alternation" is defined as consecutive entries into all three arms without repetition (e.g., ABC, BCA, CAB).
-
-
Data Analysis: Calculate the percentage of spontaneous alternations using the following formula: (Number of Alternations / (Total Number of Arm Entries - 2)) * 100.[2]
Two-Trial Y-Maze Delayed Alternation Task for Spatial Recognition Memory
This task is a more specific test of spatial recognition memory.
Methodology:
-
Apparatus: Same as the spontaneous alternation task.
-
Procedure:
-
Trial 1 (Sample Phase): Block one of the arms (the "novel" arm) and place the rat in the starting arm. Allow it to explore the two accessible arms for a set period (e.g., 5 minutes).
-
Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour).
-
Trial 2 (Test Phase): Place the rat back in the starting arm with all three arms now open. Record the first arm the rat chooses to enter.
-
-
Data Analysis: A correct choice is recorded if the rat enters the "novel" arm first. Data is often presented as the percentage of rats in each group that made the correct choice.
Data Presentation
Dose-Response Effects of this compound on Locomotor Activity
| Dose (mg/kg, p.o.) | Effect on Locomotor Activity (within 180 min) | Significance vs. Control |
| 4.5 | Significantly Increased | p = 0.016 |
| 13.5 | Increased at 60 min post-administration | p = 0.027 |
| Data synthesized from a study by Chen et al. (2022)[2] |
Effects of this compound on Spatial Working Memory (Y-Maze Spontaneous Alternation)
| Dose (mg/kg, p.o.) | Effect on Spontaneous Alternation | Significance vs. Control |
| 4.5 | Significantly Increased | p = 0.032 |
| Data synthesized from a study by Chen et al. (2022)[2] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Memory loss induced by this compound in the rat: A behavioral, electrophysiological, and histopathological Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. European Network Adult ADHD – Memory loss induced by this compound in the rat: A behavioral, electrophysiological, and histopathological Study [eunetworkadultadhd.com]
- 7. "An Investigation on the Effect of Long-term and Short-term Lisdexamfet" by Colleen M. Kill [openworks.wooster.edu]
addressing variability in lisdexamfetamine to d-amphetamine conversion rates in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vitro conversion of lisdexamfetamine (LDX) to its active metabolite, d-amphetamine.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro experiments investigating the conversion of this compound to d-amphetamine.
| Issue | Potential Cause(s) | Recommended Action(s) |
| No or low conversion of LDX to d-amphetamine | Incorrect biological matrix: The primary site of conversion is within red blood cells (RBCs)[1][2][3]. LDX is stable in plasma, simulated gastric fluid (SGF), and simulated intestinal fluid (SIF)[1][4]. | - Ensure the use of whole blood or isolated red blood cell fractions in your assay. - Avoid using plasma, serum, or other blood fractions like platelets or peripheral blood mononuclear cells (PBMCs) as the primary matrix[1][5]. |
| Enzyme inactivity: The hydrolytic enzyme is located in the cytosol of RBCs. Improper handling or storage of blood samples can lead to enzyme degradation. | - Use fresh blood samples whenever possible. - If using stored samples, ensure they were collected with an appropriate anticoagulant (e.g., EDTA) and stored under conditions that preserve enzyme activity. | |
| High variability in conversion rates between replicates or experiments | Inconsistent hematocrit levels: The rate of LDX hydrolysis is dependent on the concentration of RBCs[4][6]. | - Measure and normalize hematocrit levels across all samples. - If using RBC fractions, reconstitute them to a consistent hematocrit percentage in a suitable buffer like Hank's Balanced Salt Solution (HBSS)[1]. |
| Inconsistent incubation conditions: Temperature and time are critical parameters for enzymatic reactions. | - Maintain a constant temperature of 37°C during incubation[1]. - Ensure precise timing for sample collection at each time point. | |
| Donor-to-donor variability: While generally low, some inherent biological differences between blood donors may exist. | - If possible, pool samples from multiple donors to average out individual variations. - When comparing different conditions, use blood from the same donor for all related experiments. | |
| Unexpected inhibition of LDX conversion | Presence of protease inhibitors: The enzyme responsible for LDX hydrolysis is a peptidase[5][7][8]. | - Be aware that certain protease inhibitors, such as bestatin and general protease inhibitor cocktails, can inhibit the conversion[5][7][8]. - While one study indicated that EDTA did not inhibit hydrolysis[1][4], another found that EDTA did show inhibitory effects, suggesting the involvement of a metallo-aminopeptidase[5][7][8]. Avoid unintended inclusion of such inhibitors in your assay buffer unless they are part of the experimental design. |
| Analyte degradation or instability | Improper sample processing and storage: Both LDX and d-amphetamine can be susceptible to degradation if not handled correctly post-incubation. | - Terminate the enzymatic reaction promptly by adding a quenching agent like chilled acetonitrile[1]. - Store samples at -20°C or lower prior to analysis to ensure stability[9]. |
| Issues with analytical method: Inaccurate quantification can be mistaken for a conversion problem. | - Validate your analytical method (e.g., LC-MS/MS) for linearity, accuracy, and precision for both this compound and d-amphetamine[10][11][12]. - Use appropriate internal standards for quantification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary biological component responsible for the in vitro conversion of this compound to d-amphetamine?
A1: The conversion of this compound to d-amphetamine occurs primarily in the blood, specifically within red blood cells (RBCs)[1][2][3][13]. The enzymatic activity is located in the cytosolic fraction of the RBCs, not the cell membrane[5][8][14]. Other blood components like plasma, platelets, white blood cells, and peripheral blood mononuclear cells show negligible conversion activity[1][5].
Q2: What type of enzyme is responsible for the hydrolysis of this compound?
A2: The enzyme responsible is believed to be an aminopeptidase, which cleaves the peptide bond linking l-lysine to d-amphetamine[4][5][7][8]. Studies have shown that the conversion is inhibited by certain protease inhibitors like bestatin and EDTA, suggesting it may be a metallo-aminopeptidase[5][7][8]. However, the specific enzyme has not yet been definitively identified, and purified recombinant aminopeptidase B was unable to hydrolyze this compound in vitro[4][5][14].
Q3: Does the lysis of red blood cells affect the conversion rate?
A3: No, the lysis of red blood cells does not significantly impact the rate of this compound conversion[1][4][5]. This is because the responsible enzyme is located in the cytosol of the RBCs[5][8][14].
Q4: How does hematocrit level influence the in vitro conversion rate?
A4: The rate of this compound hydrolysis is dependent on the concentration of red blood cells (hematocrit)[4][6]. While the conversion rate tends to decrease as RBC fractions are diluted, substantial conversion still occurs even at hematocrit levels as low as 10% of normal[1][4].
Q5: What are the expected kinetics of in vitro conversion in human red blood cells?
A5: In incubations with human red blood cells at 37°C, the half-life (t½) of this compound has been reported to be approximately 1.0 to 1.6 hours[4]. As this compound concentrations decrease, there is a concurrent increase in d-amphetamine concentrations[1].
Q6: Are there any known inhibitors of the in vitro conversion of this compound?
A6: Yes, studies have shown that a protease inhibitor cocktail, bestatin, and EDTA can potently inhibit the production of d-amphetamine from this compound in red blood cell cytosolic extracts[5][7][8]. This suggests the enzymatic process is susceptible to certain protease and metallo-enzyme inhibitors.
Q7: Is the conversion of this compound affected by pathological conditions of red blood cells, such as sickle cell disease?
A7: In vitro studies have shown that the biotransformation of this compound to d-amphetamine is similar in blood from healthy donors and donors with sickle cell disease[13][15][16]. The timing and magnitude of the conversion appear to be unaffected by the sickle cell pathology[13][16].
Experimental Protocols
General Protocol for In Vitro Conversion of this compound in Human Red Blood Cells
This protocol is a generalized procedure based on methodologies cited in the literature[1][15].
1. Materials and Reagents:
-
Fresh human whole blood or isolated red blood cell (RBC) fractions.
-
This compound dimesylate (LDX).
-
Hank's Balanced Salt Solution (HBSS) or saline.
-
Incubator or water bath at 37°C.
-
Chilled acetonitrile.
-
Microcentrifuge tubes.
-
Validated LC-MS/MS system for analysis.
2. Sample Preparation:
-
If using whole blood, ensure it is collected with an appropriate anticoagulant.
-
If using RBC fractions, they can be prepared by centrifuging whole blood and removing the plasma and buffy coat. The RBCs can then be reconstituted to the desired hematocrit level (e.g., 90% of the original) with saline or HBSS[1].
3. Incubation Procedure:
-
Pre-warm the blood or RBC samples to 37°C.
-
Initiate the reaction by adding LDX to the samples to achieve the desired final concentration (e.g., 1.0 µg/mL)[1][15].
-
Incubate the samples at 37°C with gentle agitation.
-
Collect aliquots at specified time points (e.g., 0, 0.25, 0.5, 1, 2, and 4 hours)[1].
4. Reaction Termination and Sample Processing:
-
To stop the enzymatic reaction, add a volume of chilled acetonitrile (e.g., 0.5 mL) to each aliquot[1].
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to clean tubes for analysis.
5. Analysis:
-
Analyze the supernatant for concentrations of both this compound and d-amphetamine using a validated LC-MS/MS method[1][10][11].
Data Presentation
Table 1: In Vitro Half-Life of this compound in Human Blood Components
| Biological Matrix | Reported Half-Life (t½) of LDX | Reference(s) |
| Red Blood Cells (RBCs) | ~1.0 hour | [1][4] |
| Whole Blood (Healthy Donors) | 1.13 - 1.15 hours | [15] |
| Whole Blood (Sickle Cell Donors) | 1.30 - 1.36 hours | [15] |
| Plasma | Stable (no conversion observed) | [1][4] |
Table 2: Effect of Red Blood Cell Concentration on this compound Hydrolysis
| RBC Concentration (% of normal hematocrit) | Qualitative Rate of LDX Hydrolysis | Reference(s) |
| 90% | Similar to fresh whole blood | [1] |
| 75% | Slightly decreased | [1] |
| 50% | Decreased | [1] |
| 25% | Substantial conversion still observed | [1][4] |
| 10% | Substantial conversion still observed | [1][4] |
Visualizations
References
- 1. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Multidimensional Evaluation of this compound: Pharmacology, Therapeutic Use, Toxicity and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of the prodrug this compound dimesylate in human red blood cells from normal and sickle cell disease donors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolism of the prodrug this compound dimesylate in human red blood cells from normal and sickle cell disease donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Technical Support Center: Managing Cardiovascular Side Effects of Lisdexamfetamine in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lisdexamfetamine in animal models. The focus is on identifying, monitoring, and managing the cardiovascular side effects to ensure experimental integrity and animal welfare.
Troubleshooting Guides
Issue: Unexpected Tachycardia or Hypertension Observed
Researchers may observe significant increases in heart rate (tachycardia) and blood pressure (hypertension) in animals following the administration of this compound. These effects are dose-dependent and can vary based on the animal model.
Quantitative Data Summary: Cardiovascular Effects of this compound & Dextroamphetamine
| Parameter | Animal Model | Drug & Dosage | Observed Effect | Citation |
| Heart Rate | Adult Humans (for context) | This compound (30, 50, 70 mg/d) | Increase of 2.8, 4.2, and 5.2 bpm respectively | [1] |
| Blood Pressure | Adult Humans (for context) | This compound (30, 50, 70 mg/d) | No significant change in mean systolic or diastolic BP | [1] |
| Heart Rate | Rats | Amphetamine | Initial decrease followed by an increase; tolerance develops with repeated administration | [2] |
| Blood Pressure | Rats | Amphetamine | Acute elevation; sensitization of hypertensive response with repeated administration | [2][3] |
| Cardiovascular Effects | Dogs & Cats (Toxicosis Cases) | This compound (overdose) | Severe tachycardia and hypertension | [4] |
Management Strategies
Should tachycardia or hypertension approach levels that could compromise the animal's health or the experiment's validity, the following pharmacological interventions may be considered. These agents should be used with caution and under appropriate veterinary guidance.
| Agent Class | Example Agent | Mechanism of Action | Potential Effect | Animal Model |
| Beta-Blockers | Propranolol | Non-selective β-adrenergic receptor antagonist | Reduces heart rate | Rats |
| Alpha-Blockers | Prazosin | α1-adrenergic receptor antagonist | Reduces blood pressure | Rats |
| Mixed Alpha/Beta-Blockers | Labetalol | Blocks α1, β1, and β2 receptors | Reduces both heart rate and blood pressure | General (used in stimulant toxicity) |
| α2-Adrenergic Agonists | Dexmedetomidine | Central α2-adrenergic agonist | Reduces sympathetic outflow, decreasing heart rate and blood pressure | Rats, Cats |
Experimental Protocols
Protocol 1: Monitoring Cardiovascular Parameters in Rodents
This protocol outlines a method for continuous cardiovascular monitoring in conscious, freely moving rodents.
Materials:
-
Surgically implanted telemetry device or indwelling catheters (e.g., in the carotid artery and jugular vein)
-
Data acquisition system compatible with the monitoring device
-
Animal housing with appropriate environmental enrichment
-
This compound solution and vehicle control
-
Anesthetic (e.g., isoflurane) for surgical procedures
Procedure:
-
Surgical Implantation:
-
Anesthetize the rodent using a suitable anesthetic agent.
-
Surgically implant a telemetry device or catheters according to established surgical protocols.
-
Allow for a post-operative recovery period of at least 48-72 hours, ensuring the animal has returned to its pre-surgical weight and activity levels.
-
-
Acclimatization:
-
Individually house the animals in the experimental cages.
-
Allow the animals to acclimate to the caging and any tethering systems (if using catheters) for at least 24-48 hours before the experiment.
-
-
Baseline Recording:
-
Record baseline cardiovascular parameters (heart rate, blood pressure) for a stable period (e.g., 30-60 minutes) before administering any substances.
-
-
Drug Administration:
-
Administer this compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Continuously record cardiovascular parameters for the duration of the expected drug effect (up to 14 hours for this compound).[5]
-
Protocol 2: Administration of Ameliorating Agents
This protocol describes the administration of agents to manage cardiovascular side effects. It should be performed in conjunction with Protocol 1.
Materials:
-
Selected ameliorating agent (e.g., propranolol, prazosin, dexmedetomidine) dissolved in a suitable vehicle.
-
Administration supplies (e.g., syringes, needles).
Procedure:
-
Prophylactic Administration:
-
To prevent expected side effects, the managing agent can be administered prior to this compound. The timing will depend on the pharmacokinetic profile of the managing agent.
-
-
Therapeutic Administration:
-
If cardiovascular parameters exceed a pre-determined threshold after this compound administration, the managing agent can be administered.
-
For example, if the heart rate increases by >100 bpm or systolic blood pressure rises by >30 mmHg, a pre-determined dose of the ameliorating agent can be given.
-
-
Dose-Response Assessment:
-
To determine the optimal dose of the managing agent, a dose-response study can be conducted. Different doses of the agent are administered to different groups of animals treated with this compound, and the effects on cardiovascular parameters are compared.
-
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced cardiovascular effects.
Caption: Experimental workflow for managing cardiovascular side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects of this compound in animal models?
A1: The primary cardiovascular side effects are an increase in heart rate (tachycardia) and an increase in blood pressure (hypertension).[5][6] These effects are mediated by the release of catecholamines, such as norepinephrine and dopamine.[5]
Q2: How can I monitor these cardiovascular changes in my animal model?
A2: The gold standard for continuous monitoring in conscious, freely moving animals is through surgically implanted telemetry devices. Alternatively, indwelling catheters in an artery and vein can be used for direct blood pressure measurement and blood sampling. Non-invasive methods, such as tail-cuff plethysmography, can be used for intermittent blood pressure readings in rodents, but they are less accurate and can be stressful for the animal.
Q3: What pharmacological agents can be used to mitigate these side effects during an experiment?
A3: Several classes of drugs can be used. Beta-blockers, such as propranolol, are effective at reducing tachycardia.[7] Alpha-blockers, like prazosin, can be used to manage hypertension.[7][8] Mixed alpha- and beta-blockers, such as labetalol, can address both tachycardia and hypertension.[4] Additionally, centrally acting α2-adrenergic agonists like dexmedetomidine can reduce overall sympathetic outflow, thereby lowering both heart rate and blood pressure.[9]
Q4: Are there established dose ranges for these managing agents in rodents?
A4: Dosing can be highly variable depending on the specific agent, the animal strain, and the dose of this compound used. For dexmedetomidine in rats, doses of 5 to 50 μg/kg have been shown to have cardiovascular effects.[10] For propranolol in rats, a dose of 30 mg/kg has been used to counteract the effects of alpha-blockers.[7] It is crucial to conduct pilot studies to determine the optimal dose for your specific experimental conditions.
Q5: What is the underlying mechanism of this compound-induced cardiovascular effects?
A5: this compound is a prodrug that is metabolized to d-amphetamine.[5] Amphetamine increases the release of norepinephrine and dopamine from presynaptic neurons.[5] The increased norepinephrine stimulates α1-adrenergic receptors on vascular smooth muscle, causing vasoconstriction and an increase in blood pressure.[11][12] It also stimulates β1-adrenergic receptors in the heart, leading to an increased heart rate and contractility.[11][12]
Q6: Can tolerance develop to the cardiovascular effects of this compound?
A6: Yes, some studies in rats using amphetamine have shown that tolerance can develop to the tachycardic effects with repeated administration.[2] However, a sensitization of the hypertensive response has also been observed, meaning that repeated administration may lead to a greater increase in blood pressure in response to a subsequent stimulus.[2][3]
Q7: Should I be concerned about drug-drug interactions between this compound and managing agents?
A7: Yes. It is important to consider the potential for pharmacokinetic and pharmacodynamic interactions. For example, the combined use of a beta-blocker and this compound could potentially lead to unopposed alpha-adrenergic stimulation, although this is more of a concern with non-selective beta-blockers and is considered rare.[13][14] Careful dose selection and continuous monitoring are essential.
Q8: Where can I find more detailed protocols for cardiovascular monitoring in animals?
A8: Several resources provide detailed protocols for cardiovascular monitoring in rodents, including surgical procedures for catheter and telemetry implantation, and data acquisition and analysis techniques. These can often be found in methods-focused journals and on the websites of manufacturers of telemetry and data acquisition systems.
References
- 1. Short-term effects of this compound dimesylate on cardiovascular parameters in a 4-week clinical trial in adults with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amphetamine-induced sensitization of hypertension and lamina terminalis neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced sensitization of hypertension and lamina terminalis neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beta blocker - Wikipedia [en.wikipedia.org]
- 5. Effects of congeners of amphetamine on the human heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antihypertensive effect of combined treatment with alpha- and beta-adrenergic blockers in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the antihypertensive activity and alpha adrenergic receptor interaction of cleistanthins A and B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of centrally administered dexmedetomidine on cardiovascular and sympathetic function in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of dexmedetomidine on cardiorespiratory regulation in spontaneously breathing adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Adrenergic receptors and cardiovascular effects of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stimulant Drugs of Abuse and Cardiac Arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 14. litfl.com [litfl.com]
troubleshooting lisdexamfetamine stability in different biological matrices
Welcome to the technical support center for lisdexamfetamine bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability and quantification of this compound in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in bioanalysis?
This compound (LDX) is a prodrug of d-amphetamine, meaning it is inactive until it is metabolized in the body.[1] This conversion primarily occurs through enzymatic hydrolysis in red blood cells, releasing the active therapeutic agent, d-amphetamine, and the naturally occurring amino acid, L-lysine.[1] The stability of the intact this compound molecule is a critical consideration during bioanalysis because premature degradation of the prodrug ex vivo (after sample collection) can lead to an overestimation of d-amphetamine and an underestimation of this compound, resulting in inaccurate pharmacokinetic and toxicological assessments.[1][2]
Q2: Which biological matrices are typically used for this compound analysis?
This compound and its active metabolite, d-amphetamine, are most commonly quantified in plasma, serum, whole blood, urine, and oral fluid.[3][4][5] The choice of matrix depends on the specific objectives of the study, such as pharmacokinetic profiling, therapeutic drug monitoring, or forensic analysis.
Q3: What is the primary degradation pathway for this compound in biological samples?
The primary degradation pathway is the enzymatic hydrolysis of the amide bond linking L-lysine to d-amphetamine. This process is predominantly carried out by enzymes present in red blood cells.[1] This conversion is the intended metabolic activation in vivo, but it poses a stability challenge in whole blood samples after collection.[1][2]
Q4: How should samples be stored to ensure the stability of this compound?
For optimal stability, especially in whole blood, it is crucial to inhibit enzymatic activity shortly after collection. This can be achieved by using appropriate collection tubes containing preservatives and storing samples at low temperatures. For long-term storage, freezing at -20°C or -80°C is recommended for all matrices.[1][2][6]
Troubleshooting Guides
Issue 1: Low or undetectable this compound concentrations in whole blood samples.
Possible Cause 1: Post-collection enzymatic degradation. this compound is unstable in untreated whole blood at ambient temperatures and can be rapidly converted to d-amphetamine by red blood cell enzymes.[1][2] After just 3 days at room temperature, this compound may become undetectable.[2]
-
Troubleshooting Steps:
-
Verify Collection Tube Type: Ensure the use of appropriate collection tubes. Tubes containing a fluoride citrate (FC) mixture have been shown to provide greater stability for this compound compared to those with a fluoride oxalate (FX) mixture, especially at ambient and refrigerated temperatures.[1][2]
-
Control Temperature: Process samples as quickly as possible after collection. If immediate analysis is not possible, store the samples on ice and freeze them at -20°C or -80°C as soon as possible.[1][2] At these frozen temperatures, this compound shows no detectable degradation for at least 3 weeks.[1]
-
Sample Re-collection: If improper storage is suspected, re-collection of the sample using the correct procedures is advised.
-
Possible Cause 2: Inefficient extraction from the matrix.
-
Troubleshooting Steps:
-
Review Extraction Protocol: Ensure the protein precipitation and extraction method is validated for this compound in whole blood.
-
Optimize Protein Precipitation: Protein precipitation is a common technique for plasma sample preparation.[7] Ensure the appropriate solvent and solvent-to-sample ratio are used for efficient precipitation and recovery of this compound.
-
Internal Standard Check: Verify the recovery of the internal standard. Low recovery of the internal standard may indicate a systemic issue with the extraction procedure.
-
Issue 2: High variability in this compound concentrations between replicate samples.
Possible Cause 1: Inconsistent sample handling.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure all samples are handled identically from collection to analysis. This includes consistent timing for processing, centrifugation, and storage.
-
Temperature Control: Maintain a consistent temperature for all samples during processing. Variations in temperature can lead to different rates of degradation.
-
Possible Cause 2: Freeze-thaw instability.
-
Troubleshooting Steps:
-
Minimize Freeze-Thaw Cycles: Avoid repeated freezing and thawing of samples, as this can affect the stability of the analyte. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
-
Conduct Freeze-Thaw Stability Studies: If not already done, perform a validated freeze-thaw stability study to determine the number of cycles your samples can endure without significant degradation.
-
Issue 3: Presence of interfering peaks in the chromatogram.
Possible Cause 1: Degradation products. Under forced degradation conditions such as high pH, oxidation, or photolysis, this compound can degrade into various products that may interfere with the analysis.[8][9] For instance, under acidic and alkaline hydrolysis, a diastereoisomer of this compound has been identified as a degradation product.[10][11] Oxidative stress can produce hydroxylated impurities.[9]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between this compound and any interfering peaks.
-
Mass Spectrometry Analysis: Utilize the high selectivity of tandem mass spectrometry (MS/MS) to differentiate between this compound and its degradation products based on their specific mass-to-charge ratios and fragmentation patterns.
-
Possible Cause 2: Matrix effects. Endogenous components of the biological matrix can co-elute with this compound and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can help to compensate for matrix effects.
-
Evaluate Matrix Effects: Conduct a post-extraction addition study to assess the extent of ion suppression or enhancement in your assay.
-
Data on this compound Stability
The following tables summarize the stability of this compound in different biological matrices under various storage conditions.
Table 1: Stability of this compound in Whole Blood
| Anticoagulant/Preservative | Storage Temperature | Duration | Remaining this compound (%) | d-Amphetamine Formed (ng/g) | Reference |
| None | Ambient | 3 days | Not Detectable | 19 ± 0.6 | [1][2] |
| Fluoride Oxalate (FX) | 4°C | 7 days | 88 ± 5 | 3.8 ± 0.3 | [1][2] |
| Fluoride Citrate (FC) | Ambient | 7 days | 79 ± 10 | 5.8 ± 0.6 | [1][2] |
| Fluoride Citrate (FC) | 4°C | 7 days | 93 ± 4 | 0.5 ± 0.3 | [1][2] |
| Fluoride Oxalate (FX) | -20°C or -80°C | 3 weeks | No Detectable Degradation | No Detectable Formation | [1][2] |
| Fluoride Citrate (FC) | -20°C or -80°C | 3 weeks | No Detectable Degradation | No Detectable Formation | [1][2] |
Table 2: Stability of this compound in Urine
| Storage Temperature | Duration | Stability | Reference |
| Ambient, 4°C, -20°C | 168 hours (7 days) | Stable (within ±15%) | [6] |
Experimental Protocols
Key Experiment: Quantification of this compound and Amphetamine in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of this compound and its active metabolite, d-amphetamine, in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma sample, add an internal standard solution.
-
Add 400 µL of a protein precipitating solvent (e.g., acetonitrile).
-
Vortex the mixture for 5 minutes.
-
Centrifuge at high speed (e.g., 13,200 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound, d-amphetamine, and the internal standard should be optimized.
-
3. Method Validation
The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, and long-term)[12]
Visualizations
References
- 1. Stability of this compound in Sampled Whole Blood-Implications of Sampling Tube Additives and Storage Temperature for Interpretation of Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of this compound and its metabolite d-amphetamine in urine and gastric contents collected from a cadaver at forensic autopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of this compound dimesylate in capsules - Arabian Journal of Chemistry [arabjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of this compound dimesylate stability and identification of its degradation product by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Single Dose Comparative Bioavailability Study of this compound Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Gradient Programs for Lisdexamfetamine Impurity Analysis
Welcome to the technical support center for the analysis of lisdexamfetamine and its impurities. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their HPLC gradient programs for improved separation and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that I should be looking for?
A1: The expected impurity profile for this compound includes process-related substances and degradation products. Key impurities to monitor include L-lysine, dextroamphetamine (the active hydrolytic product), and various isomeric and process-related analogs.[1] Forced degradation studies have identified impurities formed under alkaline and oxidative conditions.[2] A comprehensive study has identified and characterized twelve potential impurities, including two previously unknown compounds.[2][3]
Q2: What is a typical starting HPLC method for this compound impurity analysis?
A2: A common approach is a reversed-phase HPLC (RP-HPLC) method using a C18 or ODS-AQ column.[2][4] A gradient elution is typically employed with a mobile phase consisting of an aqueous buffer (e.g., 0.1% phosphoric acid or 0.1% methanesulfonic acid) and an organic modifier like acetonitrile.[2][3][4] Detection is often performed using a UV detector at a low wavelength, such as 205 nm or 215 nm.[3][4]
Q3: Why is a gradient program necessary for this analysis?
A3: A gradient program is essential for separating a complex mixture of compounds with varying polarities, which is characteristic of this compound and its impurities. An isocratic method may not provide sufficient resolution to separate all impurities from the main peak and from each other within a reasonable run time. A gradient allows for the elution of highly polar impurities early in the run while retaining and separating less polar impurities that elute later.
Q4: What are the critical system suitability parameters I should monitor?
A4: Key system suitability requirements include resolution, peak purity, retention time reproducibility, and linearity. For instance, a resolution of not less than 2.0 between the this compound peak and any impurity peak is a common requirement.[4][5] The relative standard deviation (RSD) for the retention time of the main peak should typically be no more than 1.0%.[4][5]
Troubleshooting Guide
This guide addresses specific issues you may encounter while developing and running your HPLC method for this compound impurities.
Problem: Poor resolution between two closely eluting impurity peaks.
-
Q: How can I improve the separation of two co-eluting or poorly resolved peaks?
-
A: Modifying the gradient slope is the first step. A shallower gradient (a smaller change in organic solvent percentage over time) in the region where the peaks elute will increase the separation between them. Computer modeling can be used to optimize multi-linear gradients for improved resolution.[6] Consider adjusting the mobile phase pH, as small changes can alter the ionization state of the analytes and improve selectivity. You can also evaluate a different column chemistry (e.g., a phenyl-hexyl column instead of a C18) to introduce different separation mechanisms.
-
Problem: The main this compound peak is tailing.
-
Q: What are the common causes of peak tailing and how can I fix it?
-
A: Peak tailing for a basic compound like this compound is often caused by secondary interactions with acidic silanol groups on the silica-based column packing. Ensure your mobile phase pH is low enough to keep this compound fully protonated. Using a high-purity, end-capped column can minimize these interactions. Also, check for column overload by injecting a more dilute sample. If the tailing persists, ensure your sample is fully dissolved in the mobile phase.
-
Problem: Retention times are shifting between injections.
-
Q: Why are my retention times not consistent, and what is the solution?
-
A: Retention time variability can be caused by several factors. Ensure your HPLC system is properly equilibrated with the mobile phase before starting the sequence. Check for leaks in the system, as this can affect the mobile phase composition. Ensure the column temperature is stable and controlled, as fluctuations can cause shifts in retention. A column thermostat set to a consistent temperature, such as 42°C, is recommended.[4][5] Finally, ensure your mobile phase is well-mixed and degassed.
-
Problem: A new, unexpected peak has appeared in my chromatogram.
-
Q: I see a new peak that wasn't there before. What could it be and how do I identify it?
-
A: A new peak could be a degradation product, an impurity from a new batch of starting material, or a contaminant. Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products.[2][7] LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information, which can be used to deduce the molecular weight and elemental composition of the impurity.[2][8]
-
Experimental Protocols
Below are detailed methodologies for key experiments related to the HPLC analysis of this compound.
Protocol 1: HPLC Method for the Determination of Organic Impurities
This protocol is based on a validated method for the analysis of this compound dimesylate and its organic impurities.[4]
Chromatographic Conditions:
-
Column: YMC Pack ODS-AQ, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile
-
Flow Rate: 0.9 mL/min
-
Column Temperature: 42°C
-
Autosampler Temperature: Ambient
-
Injection Volume: 5 µL
-
Detector: PDA detector, monitoring at 205 nm (scan range 190-400 nm)
Gradient Program: The following table outlines a validated gradient program for the separation of this compound and its impurities.
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 98.0 | 2.0 |
| 1.0 | 98.0 | 2.0 |
| 14.0 | 88.5 | 11.5 |
| 16.0 | 10.0 | 90.0 |
| 26.0 | 10.0 | 90.0 |
| 28.0 | 98.0 | 2.0 |
| 35.0 | 98.0 | 2.0 |
Solution Preparation:
-
Diluent: Mobile Phase A and Mobile Phase B (8:2, v/v)
-
Sample Solution: Prepare a solution with a nominal concentration of 1.0 mg/mL of this compound dimesylate in the diluent.
Protocol 2: Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of this compound and identifying potential degradation products.[2][7]
-
Acid Hydrolysis: Reflux the sample solution in 1 M HCl at 100°C for 3 hours.
-
Alkaline Hydrolysis: Reflux the sample solution in 1 M NaOH at 100°C for 3 hours.
-
Oxidative Degradation: Reflux the sample solution in 8% H₂O₂ at 100°C for 3 hours.
-
Thermal Degradation: Expose the sample solution to 60°C for 24 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 8 hours.
After exposure, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.
Data Presentation
The following tables summarize quantitative data from published HPLC methods for this compound analysis.
Table 1: Example HPLC Method Parameters
| Parameter | Condition 1[4][5] | Condition 2[2][3] |
| Column | YMC Pack ODS-AQ (250 x 4.6 mm, 5 µm) | YMC-Pack ODS-AQ (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Methanesulfonic Acid in Water |
| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile | 0.1% Methanesulfonic Acid in Acetonitrile |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection | 205 nm | 215 nm |
| Column Temp. | 42°C | 30°C |
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Reference |
| Resolution (this compound vs. Impurity) | NLT 2.0 | [4][5] |
| RSD of Retention Time | NMT 1.0% | [4][5] |
| Correlation Coefficient (Linearity) | NLT 0.999 | [4][5] |
| Recovery (Accuracy) | 100 ± 3.0% | [4][5] |
Visualizations
The following diagrams illustrate key workflows and logical relationships in HPLC method development and troubleshooting.
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Caption: Impact of gradient parameters on chromatographic results.
References
- 1. veeprho.com [veeprho.com]
- 2. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in this compound Dimesylate: Identifiction of Two New Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification, Characterization and Quantification of Process-Related and Degradation Impurities in this compound Dimesylate: Identifiction of Two New Compounds [mdpi.com]
- 4. Methods for the Analysis of this compound Dimesylate Chewable Tablets | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 5. emergingstandards.usp.org [emergingstandards.usp.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of this compound dimesylate in capsules - Arabian Journal of Chemistry [arabjchem.org]
- 8. jptcp.com [jptcp.com]
minimizing placebo effect in clinical trials of lisdexamfetamine for ADHD
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical trials of lisdexamfetamine for Attention-Deficit/Hyperactivity Disorder (ADHD), with a specific focus on minimizing the placebo effect.
Frequently Asked Questions (FAQs)
Q1: What is the "placebo effect," and why is it a significant concern in ADHD clinical trials?
A: The placebo effect refers to a beneficial health outcome resulting from a person's anticipation that an intervention—in this case, a placebo (an inactive substance)—will help them. In ADHD trials, this is a major challenge because participant and clinician expectations can lead to perceived improvements in symptoms, even in the absence of active medication.[1] A high placebo response can obscure the true therapeutic effect of this compound, making it difficult to demonstrate the drug's efficacy and potentially leading to trial failure.[2][3]
Q2: Which factors are known to predict a higher placebo response in this compound trials for ADHD?
A: Research analyzing data from this compound clinical trials has identified several key predictors of placebo response. The most consistent predictor of symptom remission in both children and adults receiving a placebo is lower baseline symptom severity.[4] Conversely, enrolling more severely impaired subjects may help minimize the placebo effect.[4] The temporal profile of improvement also differs; a slower response time is more characteristic of a placebo response compared to the rapid onset of action often seen with this compound.[4][5]
Q3: What are the primary study designs used to control for the placebo effect in this compound trials?
A: Several rigorous designs are employed:
-
Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Design: This is a standard design where participants are randomly assigned to receive either this compound or a placebo for a set period. "Double-blind" means neither the participants nor the investigators know who is receiving the active drug versus the placebo.[4][5]
-
Crossover Design: In this design, each participant receives both this compound and the placebo at different times, serving as their own control.[6][7][8] A "washout" period, where no treatment is given, is crucial between phases to prevent the effects of the first treatment from carrying over into the second.[6]
-
Randomized Withdrawal Design: This design is particularly useful for assessing the maintenance of efficacy. All participants initially receive open-label this compound. Those who show a positive response are then randomized to either continue the drug or switch to a placebo. A relapse of symptoms in the placebo group demonstrates the drug's ongoing therapeutic benefit.[9]
Q4: How can trial protocols be prospectively designed to minimize the placebo response?
A: Several strategies can be built into the trial design:
-
Placebo Lead-in Phase: A single-blind placebo phase at the beginning of a trial can help identify and exclude subjects who show a significant response to placebo before randomization.[2]
-
Staff and Patient Training: Training clinical staff to use neutral, standardized language can help manage patient expectations.[2][3] Similarly, training patients on how to accurately and reproducibly report their symptoms can improve the quality of self-reported data.[2]
-
Blinded Raters (Triple Blinding): In addition to blinding participants and investigators, using an independent, blinded rater who is separate from the study coordinator and unaware of the trial design or the participant's side effects can reduce rater bias.[10]
-
Shorter Trial Duration: Evidence suggests that placebo effects are more likely to be minimized in shorter trials.[4]
Troubleshooting Guides
Issue 1: High variability in placebo response across different trial sites.
-
Possible Cause: Inconsistent communication and interaction between site staff and participants. The level of supportive and sympathetic engagement from staff can inadvertently create a therapeutic response.[10]
-
Troubleshooting Steps:
-
Standardize Staff Interactions: Implement a strict protocol for all site staff interactions with participants. This includes using standardized, neutral language to avoid amplifying expectations.[3]
-
Centralized Rater Training: Ensure all efficacy raters across all sites undergo the same rigorous training on administering rating scales (e.g., ADHD-RS-IV) to ensure consistency.
-
Monitor Site-Specific Data: During the trial, continuously monitor placebo response rates at each site to identify any locations that deviate significantly from the mean and may require retraining or protocol reinforcement.
-
Issue 2: The observed treatment effect of this compound is smaller than anticipated due to a high placebo response rate.
-
Possible Cause: The inclusion of participants with mild ADHD or a high propensity for placebo response. Symptom remission is inversely correlated with baseline severity in placebo groups.[4]
-
Troubleshooting Steps:
-
Refine Inclusion/Exclusion Criteria: For future trials, tighten the inclusion criteria to enroll participants with a higher baseline severity of ADHD symptoms, as defined by a validated scale like the ADHD Rating Scale (ADHD-RS).[4]
-
Analyze Temporal Response: Post-hoc analysis of the timing of symptom improvement can help differentiate between drug and placebo responders. A rapid improvement starting from week one is more characteristic of this compound, whereas a delayed response is more common in the placebo group.[4][5]
-
Consider a Placebo Lead-in: Implement a single-blind placebo lead-in period in the study design. Participants who show a marked improvement during this phase can be excluded from randomization, thereby enriching the study population with true non-responders to placebo.[2]
-
Issue 3: Carryover effects are confounding the results of a crossover study.
-
Possible Cause: The washout period between treatment phases was insufficient, allowing the pharmacological or psychological effects of the first treatment to influence the second treatment period. This was observed in a crossover trial of this compound where effects from the first treatment epoch carried over into the second.[6]
-
Troubleshooting Steps:
-
Extend the Washout Period: Ensure the washout period is sufficiently long for the complete elimination of the drug and its active metabolites and for the patient's symptoms to return to a stable baseline.
-
Statistical Analysis: Analyze the data for order effects. If a significant carryover effect is detected, the analysis may need to be restricted to the data from the first treatment period only, treating the study as a parallel-group design.[6]
-
Alternative Design: For future studies, consider a parallel-group design as an alternative to a crossover design if carryover effects are a major concern.
-
Data Presentation: Efficacy and Placebo Response
Table 1: Change in ADHD Rating Scale (ADHD-RS) Total Scores from Baseline
| Study | Treatment Group | N | Baseline ADHD-RS (Mean) | Endpoint Change from Baseline (Mean) | P-value vs. Placebo |
| Adler et al. (2008)[5] | Placebo | 62 | ~40 | -8.2 | - |
| LDX 30 mg/day | 119 | ~40 | -16.2 | < .0001 | |
| LDX 50 mg/day | 117 | ~40 | -17.4 | < .0001 | |
| LDX 70 mg/day | 122 | ~40 | -18.6 | < .0001 | |
| Wigal et al. (Simulated AWE)[8] | Placebo | 105 | 39.1 | -5.6 | - |
| LDX (30-70 mg/day) | 105 | 39.1 | -16.9 | < .0001 |
Table 2: Clinical Global Impressions-Improvement (CGI-I) Scale
| Study | Treatment Group | N | % Responders (CGI-I ≤ 2) at Endpoint | P-value vs. Placebo |
| Adler et al. (2008)[5] | Placebo | 62 | 29% | - |
| LDX 30 mg/day | 119 | 57% | < .01 | |
| LDX 50 mg/day | 117 | 62% | < .01 | |
| LDX 70 mg/day | 122 | 61% | < .01 |
Experimental Protocols
Protocol 1: Forced-Dose, Parallel-Group, Placebo-Controlled Study
-
Objective: To evaluate the efficacy and safety of fixed doses of this compound compared to placebo in adults with ADHD.
-
Methodology:
-
Screening & Washout: Participants undergo a screening phase to confirm a DSM-IV-TR diagnosis of moderate to severe ADHD. A washout period of 7-28 days is implemented for those on prior ADHD medication.
-
Randomization: Eligible participants (N=420) are randomly assigned in a double-blind manner to one of four parallel groups: placebo, 30 mg/day this compound, 50 mg/day this compound, or 70 mg/day this compound.
-
Treatment Phase (4 weeks):
-
The 30 mg/day group receives a fixed dose throughout the study.
-
The 50 mg/day and 70 mg/day groups undergo a forced-dose titration over the first 1-2 weeks to reach their target dose, which is then maintained.
-
-
Primary Efficacy Measure: The primary outcome is the change in the clinician-administered ADHD-RS total score from baseline to the final on-treatment visit.
-
Secondary Efficacy Measure: The Clinical Global Impressions-Improvement (CGI-I) scale is used to assess the percentage of participants considered "improved."[5]
-
Protocol 2: Randomized, Crossover Study in a Simulated Adult Workplace Environment (AWE)
-
Objective: To assess the duration of efficacy of an optimized dose of this compound throughout an extended day.
-
Methodology:
-
Open-Label Dose Optimization (4 weeks): All participants receive this compound, with the dose adjusted between 30, 50, and 70 mg/day to find the optimal therapeutic dose for each individual.
-
Randomized Crossover Phase (2 weeks): Participants who complete the optimization phase are randomized to one of two treatment sequences in a double-blind manner: (1) Optimized LDX dose for 1 week followed by placebo for 1 week, or (2) Placebo for 1 week followed by optimized LDX dose for 1 week. A washout period is not used between the crossover weeks.
-
Efficacy Measures: The primary outcome is the Permanent Product Measure of Performance (PERMP), a skill-adjusted math test designed to assess attention and persistence. PERMP scores are collected at multiple time points throughout the day (e.g., 2, 4, 8, 10, 12, and 14 hours post-dose). The ADHD-RS-IV is used as a secondary measure.[8]
-
Visualizations
Caption: Workflow for a randomized withdrawal clinical trial design.
Caption: Factors influencing and strategies for minimizing the placebo effect.
Caption: Pharmacological activation pathway of this compound.
References
- 1. Disorders of diminished motivation - Wikipedia [en.wikipedia.org]
- 2. cognivia.com [cognivia.com]
- 3. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of placebo response in 2 clinical trials of this compound dimesylate for the treatment of ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. Double-blind, placebo-controlled, crossover study of the efficacy and safety of this compound dimesylate in college students with ADHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized, double-blind, placebo-controlled, crossover study of the efficacy and safety of this compound dimesylate in adults with attention-deficit/hyperactivity disorder: novel findings using a simulated adult workplace environment design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consultant360.com [consultant360.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
Technical Support Center: Quantification of Low Concentrations of Lisdexamfetamine in Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the quantification of low concentrations of lisdexamfetamine (LDX) in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying this compound in plasma?
A1: The most prevalent and robust technique for the quantification of this compound in plasma is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of LDX typically found in biological fluids.[1][2]
Q2: What is a typical lower limit of quantification (LLOQ) for this compound in plasma?
A2: LLOQs for this compound in plasma can vary depending on the specific LC-MS/MS methodology. While some traditional methods have an LLOQ around 1 ng/mL, more sensitive and recent methods have achieved LLOQs as low as 0.3 ng/mL.[2] For some applications, LLOQs of 1-2 ng/mL have also been reported as sufficient.[3][4]
Q3: What are the primary challenges in quantifying low concentrations of this compound?
A3: The primary challenges include:
-
Achieving sufficient sensitivity: Detecting and accurately quantifying the typically low circulating concentrations of the prodrug.
-
Sample stability: this compound can be unstable in whole blood and plasma if not handled and stored correctly, potentially leading to its conversion to d-amphetamine.[5][6]
-
Matrix effects: Endogenous components in plasma can interfere with the ionization of this compound, leading to signal suppression or enhancement and affecting accuracy.[2][7]
-
Chromatographic resolution: Ensuring separation from its active metabolite, d-amphetamine, and other potential interferences.
Q4: How can I ensure the stability of this compound in my plasma samples?
A4: To ensure stability, plasma samples should be stored at -70°C or -80°C for long-term storage.[2][8] One study demonstrated stability in EDTA plasma for 167 days at -70°C.[2] It is also crucial to minimize freeze-thaw cycles.[9] For whole blood, the choice of anticoagulant and storage temperature is critical, with fluoride citrate tubes and refrigerated storage (4°C) showing better stability than fluoride oxalate at ambient temperature.[6]
Troubleshooting Guides
Issue 1: Poor Sensitivity / Inability to Reach the Desired LLOQ
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Sample Preparation | Optimize the protein precipitation step. Ensure the ratio of plasma to organic solvent (e.g., acetonitrile) is appropriate.[2] Consider solid-phase extraction (SPE) for cleaner samples, though protein precipitation is often favored for its simplicity.[2][10] |
| Inefficient Ionization in Mass Spectrometer | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase composition is conducive to efficient ionization of this compound. The addition of formic acid to the mobile phase is a common practice.[2][9] |
| Suboptimal Chromatographic Peak Shape | Evaluate and optimize the analytical column and mobile phase gradient to achieve sharp, symmetrical peaks. Poor peak shape can diminish signal intensity. |
| Instrument Contamination | Clean the mass spectrometer's ion source and transfer optics to remove any contaminants that may be suppressing the signal. |
Issue 2: High Variability in Results / Poor Precision
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting of plasma, internal standard, and precipitation solvent. Use a calibrated and well-maintained pipette. Automate liquid handling steps if possible. |
| Matrix Effects | Use a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variability in sample preparation and matrix effects.[2] Evaluate matrix effects from different plasma lots.[7] |
| Sample Instability | Adhere strictly to validated sample handling and storage protocols. Avoid prolonged exposure of samples to room temperature.[6][11] |
| Carryover | Inject blank samples after high-concentration samples to check for carryover.[2][7] If observed, optimize the autosampler wash procedure and chromatographic gradient. |
Issue 3: Inaccurate Results / Poor Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Analyte Extraction | During protein precipitation, ensure thorough vortexing to facilitate complete protein denaturation and release of the analyte.[2] Optimize the type and volume of the precipitation solvent. |
| Analyte Degradation | As this compound is a prodrug, its stability is crucial. Ensure samples are processed promptly and stored at appropriate temperatures to prevent enzymatic conversion to d-amphetamine.[5][6] |
| Calibration Curve Issues | Prepare fresh calibration standards and quality control (QC) samples. Ensure the calibration range brackets the expected concentrations in the study samples.[2][7] Use a validated regression model, often a weighted linear regression (e.g., 1/x²).[11] |
| Interference from Concomitant Medications | Test for potential interference from medications that may be co-administered in a clinical setting.[2] Adjust chromatographic conditions if co-elution and isobaric interference are observed. |
Quantitative Data Summary
Table 1: Comparison of LC-MS/MS Method Parameters for this compound Quantification in Plasma
| Parameter | Method 1[2] | Method 2[3] | Method 3[11] |
| LLOQ | 0.3 ng/mL | 1 ng/mL | 1 ng/mL |
| Calibration Curve Range | 0.3 - 100 ng/mL | 1 - 128 ng/mL | 1 - 100 ng/mL |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Not specified |
| Internal Standard | This compound-d4 | Amphetamine-d5 | Dexamfetamine-d3 & this compound-d4 |
| Run Time | 4 minutes | Not specified | Not specified |
Table 2: Reported Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-batch Precision (%CV)[2] | Inter-batch Precision (%CV)[2] | Accuracy (%RE)[2] |
| LLOQ | 0.3 | < 10% | < 10% | ± 20% |
| Low (LQC) | 0.9 | < 10% | < 10% | ± 15% |
| Medium (MQC) | 50 | < 10% | < 10% | ± 15% |
| High (HQC) | 75 | < 10% | < 10% | ± 15% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation[2]
-
To a 200 µL aliquot of human plasma, add 50 µL of the internal standard (IS) solution.
-
Add 400 µL of acetonitrile (ACN) to precipitate the plasma proteins.
-
Vigorously vortex the mixture for 5 minutes.
-
Centrifuge the sample at 13,200 rpm at 4°C for 10 minutes.
-
Carefully transfer 50 µL of the supernatant to a clean tube.
-
Add 200 µL of water containing 0.1% formic acid.
-
Vortex the mixture for an additional 2 minutes.
-
Transfer the final solution to a vial for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis[2][4]
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., Phenomenex Synergi 4 µm Fusion, 150 mm x 2 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution program is typically used to separate this compound from endogenous interferences and its metabolite.
-
Flow Rate: A typical flow rate is around 0.6 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both this compound and its internal standard.
Visualizations
Caption: this compound mechanism of action.
Caption: Bioanalytical workflow for LDX in plasma.
Caption: Troubleshooting decision tree for LDX analysis.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scielo.br [scielo.br]
- 3. Method validation and determination of this compound and amphetamine in oral fluid, plasma and urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. frontiersin.org [frontiersin.org]
improving the sensitivity of UV detection for lisdexamfetamine in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the HPLC-UV analysis of lisdexamfetamine. The focus is on improving the sensitivity of UV detection for this weakly UV-absorbing compound.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to achieve high sensitivity for this compound using HPLC-UV?
A1: this compound lacks a significant chromophore in its structure, which is a part of a molecule that absorbs ultraviolet or visible light.[1] The molecule does not have any UV absorption maxima above 200 nm, leading to weak UV absorbance and consequently, poor sensitivity when using a standard UV detector.[2][3]
Q2: What is the typical UV wavelength for the detection of this compound?
A2: Due to the absence of a strong chromophore, the detection of this compound is typically performed at low UV wavelengths, generally between 205 nm and 215 nm, to maximize the signal.[4][5] One validated method uses a detection wavelength of 207 nm.[4]
Q3: What are the expected limits of detection (LOD) and quantitation (LOQ) for this compound with direct UV detection?
A3: The achievable LOD and LOQ can vary depending on the HPLC system and method parameters. However, a published study reported an LOD of 0.24 µg/mL and an LOQ of 0.78 µg/mL for a validated HPLC-UV method.[4]
Q4: How can I significantly improve the detection sensitivity of this compound?
A4: Pre-column derivatization is a highly effective strategy to enhance the UV absorbance of this compound. This involves reacting the primary amine group of this compound with a derivatizing agent that introduces a strong chromophore into the molecule.[1] Common derivatizing reagents for primary amines include Marfey's reagent and Dansyl chloride.[6]
Q5: What is pre-column derivatization?
A5: Pre-column derivatization is a chemical reaction performed on the analyte before it is injected into the HPLC system.[1] The goal is to modify the analyte to improve its chromatographic behavior or detectability. For this compound, derivatization attaches a UV-absorbing molecule, making it much easier to detect with a standard UV detector.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-UV analysis of this compound, with a focus on improving sensitivity.
Issue 1: Poor Sensitivity/Low Signal-to-Noise Ratio with Direct UV Detection
Possible Causes:
-
Suboptimal Wavelength: The detection wavelength is not set to the absorbance maximum of this compound.
-
Mobile Phase Absorbance: The mobile phase components have high absorbance at the detection wavelength, leading to a high background signal.
-
Detector Lamp Issue: The UV lamp in the detector is aging and has reduced intensity.
-
Contaminated Flow Cell: The detector flow cell is dirty, causing light scattering and increased noise.
-
Sample Concentration: The concentration of this compound in the sample is below the limit of detection of the method.
Solutions:
-
Optimize Wavelength: Ensure the detector is set to a low wavelength, typically between 205 nm and 215 nm.[4][5]
-
Mobile Phase Quality: Use high-purity HPLC-grade solvents and additives with low UV cutoff values.[7] Acetonitrile is generally preferred over methanol at low wavelengths due to its lower UV cutoff.[7]
-
System Maintenance: Check the detector lamp's usage hours and replace it if necessary.[8] Clean the detector flow cell according to the manufacturer's instructions.
-
Increase Sample Concentration: If possible, concentrate the sample or inject a larger volume. Be mindful that injecting a larger volume might lead to peak broadening.
-
Consider Derivatization: For a significant improvement in sensitivity, implement a pre-column derivatization protocol.
Issue 2: Inconsistent or Noisy Baseline
Possible Causes:
-
Inadequate Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the detector flow cell, causing baseline spikes.
-
Pump Malfunction: Inconsistent solvent delivery from the pump can lead to a fluctuating baseline.
-
Column Bleed: The stationary phase of the column is degrading and leaching into the mobile phase.
-
Temperature Fluctuations: Changes in ambient temperature can affect the refractive index of the mobile phase and the detector's performance.
Solutions:
-
Degas Mobile Phase: Ensure the mobile phase is thoroughly degassed using an online degasser, sonication, or helium sparging.
-
Pump Maintenance: Check the pump for leaks and ensure the check valves are functioning correctly.
-
Column Care: Use a column appropriate for the mobile phase and operate within the recommended pH and temperature ranges.
-
Temperature Control: Use a column oven to maintain a stable column temperature.
Issue 3: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Dead Volume: Excessive tubing length or poorly made connections can cause peak broadening.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase.
Solutions:
-
Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume.
-
Optimize Mobile Phase: Adjust the pH of the mobile phase to ensure consistent ionization of the analyte. A pH of 4.0 has been used successfully.[4]
-
Minimize Dead Volume: Use tubing with a small internal diameter and ensure all connections are properly fitted.[7]
-
Use a Guard Column: A guard column can help protect the analytical column from contaminants that may cause poor peak shape.
Quantitative Data Summary
The following tables summarize key quantitative data for the HPLC-UV analysis of this compound, both with and without derivatization.
Table 1: Direct HPLC-UV Analysis of this compound
| Parameter | Value | Reference |
| Detection Wavelength | 207 nm | [4] |
| Limit of Detection (LOD) | 0.24 µg/mL | [4] |
| Limit of Quantitation (LOQ) | 0.78 µg/mL | [4] |
Table 2: HPLC-UV Analysis with Pre-column Derivatization (Example with Marfey's Reagent)
| Parameter | Value | Reference |
| Derivatizing Reagent | Marfey's Reagent | [9] |
| Detection Wavelength | 340 nm | [9] |
| Limit of Detection (LOD) | 0.03 µg/mL | [9] |
| Limit of Quantitation (LOQ) | 0.10 µg/mL | [9] |
Experimental Protocols
Protocol 1: Standard HPLC-UV Analysis of this compound
This protocol is based on a validated method for the analysis of this compound in capsules.[4]
1. Chromatographic Conditions:
-
Column: Zorbax CN, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM ammonium formate (pH 4.0) in a 50:50 (v/v) ratio
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 20 µL
-
UV Detection: 207 nm
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound dimesylate in the mobile phase.
-
Perform serial dilutions to create a series of calibration standards.
3. Sample Preparation (from capsules):
-
Accurately weigh the contents of the capsules.
-
Dissolve the powder in the mobile phase to achieve a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Protocol 2: Pre-column Derivatization with Marfey's Reagent for Enhanced UV Detection
This protocol is a general procedure for the derivatization of primary amines and can be adapted for this compound.[9]
1. Reagents:
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) solution: 1% (w/v) in acetone.
-
Sodium bicarbonate solution: 1.0 M.
-
Hydrochloric acid solution: 2.0 M.
-
Methanol for sample dissolution.
2. Derivatization Procedure:
-
In a vial, combine 500 µL of the this compound sample (dissolved in methanol) with 400 µL of the 1% Marfey's reagent solution.
-
Add 80 µL of 1.0 M sodium bicarbonate solution to initiate the reaction.
-
Cap the vial tightly and heat at 50°C for 1 hour in a water bath.
-
After heating, allow the vial to cool to room temperature.
-
Add 50 µL of 2.0 M hydrochloric acid to stop the reaction.
-
Dilute the derivatized sample with the mobile phase before injection.
3. Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient elution with acetonitrile and a buffered aqueous phase is typically used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection: 340 nm.
Visualizations
Caption: Experimental workflows for this compound analysis.
Caption: Troubleshooting decision tree for low UV sensitivity.
References
- 1. veeprho.com [veeprho.com]
- 2. emergingstandards.usp.org [emergingstandards.usp.org]
- 3. emergingstandards.usp.org [emergingstandards.usp.org]
- 4. Development, validation and comparison of two stability-indicating RP-LC methods using charged aerosol and UV detectors for analysis of this compound dimesylate in capsules - Arabian Journal of Chemistry [arabjchem.org]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. academic.oup.com [academic.oup.com]
factors affecting lisdexamfetamine bioavailability in oral solution vs capsules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the factors affecting the bioavailability of lisdexamfetamine when administered as an oral solution versus a capsule.
Frequently Asked Questions (FAQs)
Q1: Are the oral solution and capsule formulations of this compound bioequivalent?
A: Yes, for the active metabolite, d-amphetamine, the oral solution and capsule formulations are considered bioequivalent. Studies have shown that the area under the curve (AUC) and maximum concentration (Cmax) of d-amphetamine are similar whether this compound is administered as an intact capsule or as a solution.[1][2][3] While minor differences may be observed in the pharmacokinetics of the inactive prodrug this compound itself, these are not considered clinically significant as the rate-limiting step for the delivery of active d-amphetamine is its enzymatic conversion in the blood.[1][2][4]
Q2: How does food intake affect the bioavailability of this compound from either formulation?
A: Food does not have a significant impact on the overall bioavailability (AUC) of the active metabolite, d-amphetamine.[5] However, administering this compound with a high-fat meal can delay the time to reach maximum plasma concentration (Tmax) of d-amphetamine by approximately one hour.[5] The Cmax of d-amphetamine remains largely unaffected.[5] Taking this compound with food may help reduce potential gastrointestinal side effects.
Q3: What is the primary mechanism of absorption and conversion of this compound, and how does it influence bioavailability?
A: this compound is a prodrug that is rapidly absorbed from the gastrointestinal tract.[6][7] Its absorption is likely mediated by a high-capacity peptide transporter (PEPT1) in the small intestine.[7][8] Following absorption, this compound is primarily hydrolyzed by enzymes in red blood cells to form the active d-amphetamine and the naturally occurring amino acid L-lysine.[4][6][7][8] This enzymatic conversion in the bloodstream, rather than the dissolution of the formulation in the gastrointestinal tract, is the rate-controlling step for the delivery of d-amphetamine.[1][2][4][7] This mechanism contributes to the consistent and predictable pharmacokinetic profile of d-amphetamine.[7][8]
Q4: Do gastrointestinal pH or transit time affect the bioavailability of this compound?
A: No, variations in gastric pH and normal gastrointestinal transit times do not appear to significantly affect the absorption and subsequent conversion of this compound to d-amphetamine. This is a key feature of its prodrug design, ensuring consistent delivery of the active moiety.
Q5: Can the contents of a this compound capsule be mixed with food or liquid without altering bioavailability?
A: Yes, studies have demonstrated that the relative bioavailability of d-amphetamine is not different when the contents of a this compound capsule are mixed with soft foods (like yogurt) or liquids (like orange juice) compared to swallowing the intact capsule.[9] This provides a suitable alternative for individuals who have difficulty swallowing capsules.[9]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Variability in Tmax of d-amphetamine in experimental results. | Food Effect: Co-administration with food, particularly high-fat meals, can delay Tmax. | Standardize food intake protocols for study subjects. Ensure consistent fasting or fed states across all experimental arms.[5] |
| Inconsistent plasma concentrations of d-amphetamine. | Formulation Integrity: Improper mixing or incomplete transfer of capsule contents when preparing an oral solution. | Develop and validate a standardized procedure for dissolving capsule contents to ensure complete dosage administration. |
| Unexpectedly low bioavailability of d-amphetamine. | Gastrointestinal Absorption Issues (less likely): While this compound absorption is generally robust, severe malabsorption syndromes could theoretically play a role. | Screen subjects for significant gastrointestinal pathologies. Investigate regional drug delivery if absorption issues are suspected. |
| Differences in prodrug (this compound) Cmax between formulations. | Dissolution Rate: The oral solution is already dissolved, leading to potentially faster absorption of the prodrug itself compared to the capsule, which needs to dissolve first. | This is an expected minor difference and is generally not clinically significant for the active metabolite, d-amphetamine.[1][2] Focus on the bioequivalence of d-amphetamine for therapeutic effect assessment. |
Data Presentation
Table 1: Pharmacokinetic Parameters of d-amphetamine after Administration of this compound 70 mg Capsule vs. Oral Solution (Fasted State)
| Parameter | Intact Capsule | Oral Solution | Geometric Mean Ratio (Solution/Capsule) [90% CI] |
| Cmax (ng/mL) | 70-80 | 70-80 | 99.07% (within 80-125%)[1] |
| AUC (ng·h/mL) | Similar | Similar | 98.05% (within 80-125%)[1] |
| Tmax (h) | ~3.8 | ~3.8 | Not significantly different[10][5] |
Data compiled from multiple sources indicating bioequivalence.[1][10][5]
Table 2: Effect of Food on Pharmacokinetic Parameters of d-amphetamine after Administration of this compound 70 mg Capsule
| Parameter | Fasted State | Fed State (High-Fat Meal) |
| Cmax (ng/mL) | Similar | Similar[5] |
| AUC (ng·h/mL) | Similar | Similar[10][5] |
| Tmax (h) | ~3.8 | ~4.7-4.9 (delayed by ~1 hour)[10][5] |
Experimental Protocols
Bioequivalence Study of this compound Oral Solution vs. Capsule
A typical experimental design to assess the bioequivalence of this compound oral solution and capsule formulations would be a single-dose, open-label, randomized, two-period, two-sequence crossover study in healthy adult volunteers.
-
Subject Recruitment: Enroll a cohort of healthy adult volunteers who have provided informed consent.
-
Study Periods: The study consists of two treatment periods separated by a washout period of at least 7 days.
-
Randomization: Subjects are randomly assigned to one of two treatment sequences:
-
Sequence A: Receive the oral solution in the first period and the capsule in the second period.
-
Sequence B: Receive the capsule in the first period and the oral solution in the second period.
-
-
Dosing: In each period, subjects receive a single oral dose of this compound (e.g., 70 mg) in either the capsule or oral solution form after an overnight fast.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 5, 6, 8, 12, 24, 48, and 72 hours post-dose).[5]
-
Bioanalysis: Plasma samples are analyzed for concentrations of both this compound and d-amphetamine using a validated analytical method, such as HPLC-MS/MS.[1][4]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated for both analytes: Cmax, AUC0-t (area under the concentration-time curve from time zero to the last measurable concentration), and AUC0-∞ (area under the concentration-time curve from time zero to infinity), and Tmax.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ for d-amphetamine are calculated. Bioequivalence is concluded if the 90% CIs fall within the range of 80.00% to 125.00%.[1]
Visualizations
Caption: Factors affecting this compound bioavailability.
References
- 1. Single Dose Comparative Bioavailability Study of this compound Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docetp.mpa.se [docetp.mpa.se]
- 4. Single Dose Comparative Bioavailability Study of this compound Dimesylate as Oral Solution Versus Reference Hard Capsules in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative bioavailability of this compound 70-mg capsules in fasted and fed healthy adult volunteers and in solution: a single-dose, crossover pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Dimesylate Monograph for Professionals - Drugs.com [drugs.com]
- 7. Absorption of this compound dimesylate and its enzymatic conversion to d-amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Dimesylate: Prodrug Delivery, Amphetamine Exposure and Duration of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relative Bioavailabilities of this compound Dimesylate and d-Amphetamine in Healthy Adults in an Open-Label, Randomized, Crossover Study After Mixing this compound Dimesylate With Food or Drink - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accounting for CYP2D6 Inhibition in Lisdexamfetamine Metabolism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the accounting of cytochrome P450 enzyme CYP2D6 inhibition in the metabolism of lisdexamfetamine.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound?
A1: this compound is a prodrug that is metabolically inactive. Its primary conversion to the active metabolite, d-amphetamine, and the amino acid L-lysine is not mediated by cytochrome P450 (CYP) enzymes. Instead, this hydrolysis occurs primarily within red blood cells.[1]
Q2: What is the role of CYP2D6 in the metabolism of this compound?
A2: While this compound itself is not a substrate for CYP2D6, its active metabolite, d-amphetamine, is. CYP2D6 is involved in the hydroxylation of d-amphetamine to form 4-hydroxy-amphetamine.[2][3] Therefore, the activity of CYP2D6 can influence the clearance and exposure of the active form of the drug.
Q3: What are the clinical implications of CYP2D6 inhibition when administering this compound?
A3: Inhibition of CYP2D6 can lead to increased plasma concentrations of d-amphetamine due to decreased metabolism.[2][4] This can potentially increase the risk of adverse effects, including the development of serotonin syndrome, particularly when co-administered with other serotonergic drugs.[2][4]
Q4: Does this compound itself inhibit CYP2D6?
A4: No, in vitro studies have shown that this compound does not cause concentration-dependent or mechanism-based inhibition of CYP2D6.[5][6]
Q5: Which drugs are common CYP2D6 inhibitors that could interact with this compound metabolism?
A5: Potent CYP2D6 inhibitors include certain antidepressants like paroxetine, fluoxetine, and bupropion, as well as other medications.[2] Co-administration of these drugs with this compound warrants careful monitoring.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of d-amphetamine in in vivo studies.
-
Possible Cause 1: Co-administration of a CYP2D6 inhibitor.
-
Troubleshooting Step: Review all co-administered compounds for known CYP2D6 inhibitory activity. If a known inhibitor is present, consider its potential impact on d-amphetamine exposure.
-
-
Possible Cause 2: Genetic polymorphism of CYP2D6.
-
Troubleshooting Step: The subject may be a CYP2D6 poor metabolizer. Consider genotyping the subjects for CYP2D6 polymorphisms to identify individuals with reduced enzyme activity.
-
Issue 2: Inconsistent results in in vitro CYP2D6 inhibition assays with d-amphetamine.
-
Possible Cause 1: Substrate or inhibitor concentration out of optimal range.
-
Troubleshooting Step: Ensure that the d-amphetamine concentration is near its Km for CYP2D6 and that the inhibitor concentrations span a range appropriate to determine an IC50 value.
-
-
Possible Cause 2: Inactive enzyme or cofactor.
-
Troubleshooting Step: Verify the activity of the human liver microsomes or recombinant CYP2D6 with a known probe substrate and confirm the integrity and concentration of the NADPH regenerating system.
-
-
Possible Cause 3: Non-specific binding.
-
Troubleshooting Step: Assess the extent of non-specific binding of d-amphetamine and the inhibitor to the microsomal protein. Adjust calculations accordingly or consider using a different in vitro system.
-
Issue 3: Difficulty in quantifying d-amphetamine and its metabolites.
-
Possible Cause 1: Inadequate analytical method.
-
Troubleshooting Step: Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of d-amphetamine and 4-hydroxy-amphetamine. This may involve chiral separation to distinguish between d- and l-enantiomers if necessary.
-
-
Possible Cause 2: Matrix effects.
-
Troubleshooting Step: Evaluate for matrix effects from the biological sample (e.g., plasma, microsomal matrix) and implement appropriate sample preparation techniques (e.g., protein precipitation, solid-phase extraction) to minimize their impact.
-
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of d-Amphetamine in the Presence of a Potent CYP2D6 Inhibitor (Illustrative Data)
| Parameter | d-Amphetamine Alone | d-Amphetamine + Potent CYP2D6 Inhibitor | % Change |
| Cmax (ng/mL) | 45.2 | 63.3 | +40% |
| AUC (ng*h/mL) | 488 | 830 | +70% |
| t1/2 (h) | 10.1 | 15.2 | +50% |
| CL/F (L/h) | 58.5 | 34.4 | -41% |
Note: The values presented in this table are for illustrative purposes to demonstrate the potential impact of a potent CYP2D6 inhibitor on the pharmacokinetics of d-amphetamine. Actual values may vary depending on the specific inhibitor and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP2D6 Inhibition on d-Amphetamine Metabolism using Human Liver Microsomes
1. Objective: To determine the inhibitory potential of a test compound on the CYP2D6-mediated metabolism of d-amphetamine.
2. Materials:
-
Pooled human liver microsomes (HLMs)
-
d-amphetamine
-
Test inhibitor compound
-
Known CYP2D6 inhibitor (e.g., quinidine) as a positive control
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (e.g., d-amphetamine-d5) for reaction termination and sample preparation
-
LC-MS/MS system for analysis
3. Procedure:
-
Prepare a stock solution of d-amphetamine in a suitable solvent.
-
Prepare a series of dilutions of the test inhibitor and the positive control.
-
In a 96-well plate, pre-incubate the HLMs, d-amphetamine, and the test inhibitor (or positive control or vehicle) in phosphate buffer at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples for the formation of 4-hydroxy-amphetamine.
4. Data Analysis:
-
Calculate the rate of 4-hydroxy-amphetamine formation in the presence of different concentrations of the inhibitor.
-
Determine the IC50 value of the test inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response model.
Mandatory Visualization
Caption: Metabolic pathway of this compound.
Caption: In vitro CYP2D6 inhibition assay workflow.
Caption: Logical relationship of CYP2D6 inhibition.
References
- 1. UpToDate 2018 [sniv3r2.github.io]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. unodc.org [unodc.org]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Long-Term Lisdexamfetamine Safety and Tolerability Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term safety and tolerability studies of lisdexamfetamine.
Troubleshooting Guides
This section provides practical guidance for managing common challenges encountered during long-term this compound clinical trials.
Issue 1: Managing Treatment-Emergent Adverse Events (TEAEs)
Question: A study participant is reporting a common TEAE such as decreased appetite, insomnia, or headache. What are the recommended steps for management within the trial protocol?
Answer:
Most TEAEs associated with this compound are mild to moderate in severity and often resolve over time.[1][2] The following steps are recommended for management:
-
Assess Severity and Impact:
-
Utilize a standardized rating scale to quantify the severity of the adverse event.
-
Interview the participant to understand the impact of the TEAE on their daily functioning.
-
-
Implement Management Strategies:
-
Decreased Appetite:
-
Advise administering this compound with or after a meal.
-
Recommend nutrient-dense meals and snacks.
-
If weight loss is significant, consider a temporary dose reduction or interruption of treatment.[3]
-
-
Insomnia:
-
Headache:
-
Advise the participant to take the medication with food.
-
A mild analgesic, such as paracetamol, may be suggested.[4]
-
If headaches are severe or persistent, a dose reduction or temporary discontinuation should be considered.
-
-
-
Dose Adjustment:
-
Discontinuation:
-
If the TEAE is severe, does not respond to management strategies, or is deemed intolerable by the participant, discontinuation of the study drug may be necessary.
-
Issue 2: Monitoring and Managing Cardiovascular Effects
Question: What are the best practices for monitoring cardiovascular safety in a long-term this compound study, and what actions should be taken in response to clinically significant changes?
Answer:
Stimulant medications can cause modest increases in blood pressure and heart rate.[7] Rigorous cardiovascular monitoring is crucial.
-
Baseline Assessment:
-
Conduct a thorough cardiovascular assessment at baseline, including:
-
Detailed personal and family history of cardiac disease, including sudden death or ventricular arrhythmia.
-
A physical examination focused on the cardiovascular system.[8]
-
-
A baseline electrocardiogram (ECG) is recommended to identify any pre-existing cardiac abnormalities.[9][10]
-
-
Ongoing Monitoring:
-
Actionable Thresholds:
-
Establish clear, protocol-defined thresholds for clinically significant changes in blood pressure and heart rate that would trigger further investigation.
-
For example, a sustained heart rate of over 120 bpm or a blood pressure reading of 135/90 mmHg or higher in adults may warrant further evaluation.
-
-
Management of Cardiovascular Changes:
-
If a participant exceeds the pre-defined thresholds, a repeat measurement should be taken after a period of rest.
-
If the readings remain elevated, a consultation with a cardiologist should be considered.[9]
-
Dose reduction or discontinuation of this compound may be required based on the cardiologist's recommendation and the overall risk-benefit assessment for the participant.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common treatment-emergent adverse events (TEAEs) observed in long-term this compound studies?
A1: The most frequently reported TEAEs in long-term studies across children, adolescents, and adults include decreased appetite, insomnia, headache, dry mouth, weight decrease, and irritability.[1][12][13][14][15]
Q2: How should growth be monitored in pediatric long-term studies?
A2: In pediatric populations, height and weight should be measured at baseline and at regular intervals (e.g., every 3-6 months) throughout the study.[4] These measurements should be plotted on age- and sex-appropriate growth charts to monitor for any significant deviations from the expected growth trajectory. If a child is not growing or gaining weight as expected, a temporary interruption of treatment should be considered.[7]
Q3: Is there a risk of abuse or diversion in long-term studies, and how can this be mitigated?
A3: this compound is a Schedule II controlled substance and has the potential for abuse and diversion.[7] To mitigate this risk, researchers should:
-
Thoroughly screen potential participants for a history of substance abuse.
-
Implement strict medication dispensing and accountability procedures.
-
Monitor participants for any signs of misuse or diversion, such as requests for early refills or reports of lost medication.
-
Be mindful of the possibility of drug diversion if asked to provide prescriptions at shorter than monthly intervals.[4]
Q4: What is the mechanism of action of this compound?
A4: this compound is a prodrug of dextroamphetamine. After oral administration, it is converted to L-lysine and active d-amphetamine. Dextroamphetamine is a central nervous system stimulant that works by blocking the reuptake of norepinephrine and dopamine into the presynaptic neuron and increasing their release into the extraneuronal space.
Quantitative Data Summary
The following tables summarize the incidence of common TEAEs in long-term this compound studies.
Table 1: Common Treatment-Emergent Adverse Events in a 2-Year Study in Children and Adolescents (Aged 6-17 years) [12][13]
| Adverse Event | Percentage of Participants Reporting (%) |
| Decreased Appetite | 49.4 |
| Weight Decrease | 18.2 |
| Insomnia | 13.1 |
| Initial Insomnia | 8.9 |
| Irritability | 8.6 |
| Nausea | 6.7 |
| Headache | 5.7 |
| Tic | 5.1 |
Table 2: Common Treatment-Emergent Adverse Events in a 1-Year Study in Adults [1][2][15]
| Adverse Event | Percentage of Participants Reporting (%) |
| Upper Respiratory Tract Infection | 21.8 |
| Insomnia | 19.5 |
| Headache | 17.2 |
| Dry Mouth | 16.6 |
| Decreased Appetite | 14.3 |
| Irritability | 11.2 |
Experimental Protocols
Experimental Protocol 1: Assessment of Treatment-Emergent Adverse Events (TEAEs)
Objective: To systematically collect and document all adverse events that emerge or worsen during the study.
Methodology:
-
Data Collection: At each study visit, ask the participant open-ended questions to elicit any health problems since the last visit (e.g., "Have you had any health problems since your last visit?").
-
Coding: Code all reported adverse events using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA).
-
Severity Assessment: For each TEAE, assess the severity as mild, moderate, or severe based on pre-defined criteria in the study protocol.
-
Causality Assessment: The investigator should assess the relationship of each TEAE to the study drug (e.g., related, possibly related, not related).
-
Documentation: Record all TEAEs, including the onset date, resolution date, severity, and relationship to the study drug, in the participant's case report form (CRF).
Experimental Protocol 2: Standardized Vital Sign Monitoring
Objective: To obtain accurate and consistent measurements of blood pressure and heart rate.
Methodology:
-
Equipment: Use a calibrated and validated automated blood pressure monitor.[16][17]
-
Participant Preparation:
-
Cuff Placement:
-
Measurement:
-
Recording:
-
Record the systolic and diastolic blood pressure and the heart rate in the CRF.
-
Record the time of the measurement and the arm used.
-
Experimental Protocol 3: Electrocardiogram (ECG) Monitoring
Objective: To detect any potential cardiac abnormalities.
Methodology:
-
Baseline ECG: Obtain a 12-lead ECG at the screening visit for all participants.[9][10]
-
ECG Reading: The ECG should be read by a qualified physician, preferably a cardiologist or a physician with expertise in reading pediatric ECGs for pediatric studies.[9]
-
Follow-up ECGs:
-
Repeat the ECG at pre-specified intervals during the study (e.g., annually) and after any significant dose adjustments.
-
An ECG should also be performed if a participant reports any cardiac symptoms such as palpitations, syncope, or chest pain.[19]
-
-
Abnormal Findings: Any clinically significant abnormalities on the ECG should prompt a consultation with a cardiologist.[10]
Visualizations
Caption: this compound Signaling Pathway.
References
- 1. Long-term safety and effectiveness of this compound dimesylate in adults with attention-deficit/ hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. wyicsapc.co.uk [wyicsapc.co.uk]
- 5. droracle.ai [droracle.ai]
- 6. drugs.com [drugs.com]
- 7. Spotlight on this compound [medsafe.govt.nz]
- 8. droracle.ai [droracle.ai]
- 9. aap.org [aap.org]
- 10. AHA Releases Recommendations on Cardiovascular Monitoring and the Use of ADHD Medications in Children with Heart Disease | AAFP [aafp.org]
- 11. This compound: MedlinePlus Drug Information [medlineplus.gov]
- 12. Long-Term Safety and Efficacy of this compound Dimesylate in Children and Adolescents with ADHD: A Phase IV, 2-Year, Open-Label Study in Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-term effectiveness and safety of this compound dimesylate in school-aged children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term treatment outcomes with this compound dimesylate for adults with attention-deficit/hyperactivity disorder stratified by baseline severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 17. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 18. hopkinsmedicine.org [hopkinsmedicine.org]
- 19. Electrocardiogram before starting stimulant medications: to order or not? | Cardiology in the Young | Cambridge Core [cambridge.org]
Validation & Comparative
comparative efficacy of lisdexamfetamine vs methylphenidate in adolescent ADHD models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of lisdexamfetamine and methylphenidate in adolescent models of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is collated from both clinical trials in adolescent populations and preclinical studies in relevant animal models, supported by experimental data and detailed methodologies.
I. Clinical Efficacy in Adolescents with ADHD
Multiple head-to-head clinical trials and meta-analyses have compared the efficacy of this compound (LDX) and various formulations of methylphenidate (MPH), most commonly the osmotic-release oral system (OROS-MPH), in adolescents aged 13-17 with ADHD. The primary endpoints in these studies are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the Clinical Global Impressions-Improvement (CGI-I) scale.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal comparative studies.
Table 1: Comparison of Efficacy in a Forced-Dose Study
| Outcome Measure | This compound (70 mg/day) | OROS-Methylphenidate (72 mg/day) | Placebo |
| ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM) | -25.4 ± 0.74 | -22.1 ± 0.73 | -17.0 ± 1.03 |
| Percentage of Responders (CGI-I Score of 1 or 2) | 81.4% | 71.3% | - |
| p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change | 0.0013 | - | - |
| p-value (LDX vs. OROS-MPH) for CGI-I Responders | 0.0188 | - | - |
Data from a 6-week, randomized, double-blind, placebo-controlled, forced-dose study in adolescents with ADHD.[1]
Table 2: Comparison of Efficacy in a Flexible-Dose Study
| Outcome Measure | This compound (30-70 mg/day) | OROS-Methylphenidate (18-72 mg/day) | Placebo |
| ADHD-RS-IV Total Score Change from Baseline (LS Mean ± SEM) | -25.6 ± 0.82 | -23.5 ± 0.80 | -13.4 ± 1.19 |
| Percentage of Responders (CGI-I Score of 1 or 2) | 83.1% | 81.0% | - |
| p-value (LDX vs. OROS-MPH) for ADHD-RS-IV Change | 0.0717 | - | - |
| p-value (LDX vs. OROS-MPH) for CGI-I Responders | 0.6165 | - | - |
Data from an 8-week, randomized, double-blind, placebo-controlled, flexible-dose study in adolescents with ADHD.[1]
Table 3: Post Hoc Analysis of a European Phase 3 Study
| Outcome Measure | This compound (30, 50, or 70 mg/day) | OROS-Methylphenidate (18, 36, or 54 mg/day) |
| ADHD-RS-IV Total Score Change from Baseline (LS Mean) | -24.3 | -18.7 |
| Difference in LS Mean Change (95% CI) | -5.6 (-8.4 to -2.7) | |
| p-value (LDX vs. OROS-MPH) | < 0.001 | |
| Percentage of Responders (CGI-I Score of 1 or 2) | 78% | 61% |
| Difference in Percentage of Responders (95% CI) | 17.4 (5.0 to 29.8) | |
| p-value (LDX vs. OROS-MPH) | < 0.05 |
Data from a post hoc analysis of a 7-week, randomized, double-blind, placebo-controlled, dose-optimized study in children and adolescents with ADHD.[2]
Experimental Protocols: Clinical Trials
Forced-Dose and Flexible-Dose Studies in Adolescents:
-
Study Design: These were two separate randomized, double-blind, placebo-controlled, head-to-head studies.[1]
-
Participants: Adolescents aged 13-17 years diagnosed with ADHD according to DSM-IV-TR criteria.[1]
-
Intervention:
-
Forced-Dose Study (6 weeks): Participants were titrated to a fixed dose of this compound (70 mg/day) or OROS-methylphenidate (72 mg/day).[1]
-
Flexible-Dose Study (8 weeks): Doses were optimized for each participant within the range of 30-70 mg/day for this compound and 18-72 mg/day for OROS-methylphenidate.[1]
-
-
Primary Outcome Measure: Change from baseline in the ADHD-RS-IV total score at the end of the study.[1]
-
Key Secondary Outcome Measure: Percentage of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).[1]
European Phase 3 Study (SPD489-325):
-
Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo- and active-controlled study.[2]
-
Participants: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD and a baseline ADHD-RS-IV total score of ≥28.[2]
-
Intervention: Participants were randomized to receive once-daily, optimized doses of this compound (30, 50, or 70 mg/day), OROS-methylphenidate (18, 36, or 54 mg/day), or placebo.[2]
-
Efficacy Assessments: ADHD-RS-IV and CGI-I scales.[2]
II. Preclinical Efficacy in Adolescent ADHD Animal Models
Direct comparative efficacy studies of this compound and methylphenidate in adolescent animal models of ADHD are limited. However, studies on each drug in the Spontaneously Hypertensive Rat (SHR) model, a well-established animal model of ADHD, provide some insights.
Locomotor Activity
In a study comparing the effects of this compound and methylphenidate on locomotor activity in adult rats, both drugs increased locomotor activity.[3] A meta-analysis of studies on methylphenidate in the SHR model found that it did not consistently reduce hyperactivity at low to medium doses and could increase locomotor activity at high doses.[4] Studies specifically in adolescent SHRs have shown that methylphenidate can have varied effects on locomotor activity.
Cognitive Function
Studies in adolescent SHRs have shown that methylphenidate can improve deficits in visual discrimination learning.[5] Another study in SHRs demonstrated that methylphenidate can improve spatial memory, with associated ultrastructural changes in the hippocampus.[6] A study assessing this compound in adolescent rats found no significant effect on spatial learning and memory.[1] However, another study in adult rats showed that this compound enhanced spatial working memory and sustained attention.[7]
Experimental Protocols: Preclinical Studies
General Protocol for Assessing ADHD-like Behaviors in Adolescent SHR:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are the most commonly used genetic model for ADHD, exhibiting hyperactivity, impulsivity, and inattention. Wistar-Kyoto (WKY) rats are typically used as the normotensive control strain.
-
Adolescent Period: In rats, the adolescent period is generally considered to be between postnatal days 28 and 60.
-
Behavioral Assays:
-
Locomotor Activity: Measured in an open-field arena, quantifying distance traveled, rearing frequency, and time spent in different zones.
-
Cognitive Function:
-
Attention and Impulsivity: Often assessed using tasks like the 5-choice serial reaction time task (5-CSRTT) or differential reinforcement of low-rate responding (DRL) schedules.
-
Learning and Memory: Evaluated using paradigms such as the Morris water maze, radial arm maze, or novel object recognition task.
-
-
-
Drug Administration: Drugs are typically administered orally (gavage) or via intraperitoneal (i.p.) injection at doses relevant to clinical use, often with a dose-response assessment.
III. Mechanisms of Action and Signaling Pathways
This compound and methylphenidate are both central nervous system stimulants that primarily act on the dopaminergic and noradrenergic systems, but through distinct mechanisms.[4]
This compound: this compound is a prodrug of d-amphetamine.[8] After oral administration, it is hydrolyzed to L-lysine and active d-amphetamine. D-amphetamine then acts by:
-
Blocking the reuptake of dopamine (DA) and norepinephrine (NE) by inhibiting the dopamine transporter (DAT) and norepinephrine transporter (NET).
-
Promoting the release of DA and NE from presynaptic vesicles.[4]
Methylphenidate: Methylphenidate primarily acts as a reuptake inhibitor of DA and NE by blocking DAT and NET, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4]
Signaling Pathway Diagrams
Caption: this compound's mechanism of action.
References
- 1. "An Investigation on the Effect of Long-term and Short-term Lisdexamfet" by Colleen M. Kill [openworks.wooster.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Effects of Methylphenidate on Goal-directed Behavior in a Rat Model of ADHD [frontiersin.org]
- 4. Systematic review and meta-analysis of the behavioral effects of methylphenidate in the spontaneously hypertensive rat model of attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylphenidate Treatment in Adolescent Rats with an Attention Deficit/Hyperactivity Disorder Phenotype: Cocaine Addiction Vulnerability and Dopamine Transporter Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methylphenidate improves spatial memory of spontaneously hypertensive rats: evidence in behavioral and ultrastructural changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of this compound on executive function in rats: A translational cognitive research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The spontaneously hypertensive rat as an animal model of attention-deficit hyperactivity disorder: effects of methylphenidate on exploratory behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
validating lisdexamfetamine's therapeutic effect on binge eating disorder neural circuits
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of lisdexamfetamine's therapeutic effect on the neural circuits of binge eating disorder (BED) against alternative treatments. The following analysis is supported by experimental data from clinical trials and neuroimaging studies.
This compound dimesylate (LDX), a prodrug of dextroamphetamine, is the only medication approved by the U.S. Food and Drug Administration (FDA) for the treatment of moderate to severe BED in adults.[1] Its efficacy is rooted in its modulation of dopamine and norepinephrine pathways, which are crucial in regulating reward, motivation, and executive functions often dysregulated in BED. This guide delves into the neurobiological underpinnings of LDX's therapeutic action and compares its clinical and neural effects with other treatment modalities, namely topiramate and Cognitive Behavioral Therapy (CBT).
Clinical Efficacy: A Quantitative Comparison
This compound has demonstrated significant efficacy in reducing the core symptoms of BED. Multiple randomized controlled trials have shown that LDX, typically at doses of 50-70 mg/day, leads to a greater reduction in binge eating days per week compared to placebo.[2][3][4] Furthermore, treatment with LDX is associated with weight loss and improvements in obsessive-compulsive aspects of binge eating.[2][5]
Topiramate, an anticonvulsant medication used off-label for BED, has also shown efficacy in reducing binge eating frequency and promoting weight loss.[6][7][8][9] Cognitive Behavioral Therapy, a form of psychotherapy, is considered a first-line treatment for BED and is effective in reducing binge eating episodes and improving eating disorder psychopathology.[10][11] A head-to-head comparison of LDX and CBT revealed that while both treatments significantly reduced binge eating, a combination of the two yielded the best outcomes.[10][11]
| Treatment Modality | Key Efficacy Outcomes |
| This compound (LDX) | - Significant reduction in binge eating days per week (mean reduction of ~4 days/week vs. ~2.5 days/week for placebo).[3] - Higher rates of 4-week binge cessation (42.2% for 50mg/d and 50% for 70mg/d vs. 21.3% for placebo).[4] - Significant weight loss (average of 5.57% to 6.25% of body weight).[3] |
| Topiramate | - Significant reduction in the number of binge episodes per week (mean difference of -1.31 compared to placebo).[6][8] - Significant reduction in the number of binge days per week (mean difference of -0.98 compared to placebo).[6][8] - Significant weight loss (mean difference of -4.91 kg compared to placebo).[6][8] |
| Cognitive Behavioral Therapy (CBT) | - Significant reduction in binge eating frequency.[10][11] - Higher binge-eating remission rates when combined with LDX (70.2%) compared to CBT alone (44.7%) or LDX alone (40.4%).[10][11] - Minimal to no significant weight loss when used as a standalone treatment.[10][11] |
Neurobiological Mechanisms of Action
Neuroimaging studies, primarily using functional magnetic resonance imaging (fMRI), have begun to elucidate the neural mechanisms underlying the therapeutic effects of this compound in BED. These studies suggest that individuals with BED exhibit altered brain function in circuits related to reward processing, inhibitory control, and emotional regulation.
This compound's Impact on Neural Circuits:
Research indicates that LDX treatment can modulate activity and connectivity within these dysfunctional neural networks. Specifically, fMRI studies have shown that LDX can:
-
Normalize Brain Activation to Food Cues: In individuals with BED, exposure to palatable food cues often triggers heightened activation in brain regions associated with reward and craving, such as the striatum and prefrontal cortex. LDX treatment has been shown to reduce this hyper-responsiveness.[12]
-
Enhance Executive Control Network Connectivity: BED is often characterized by impaired executive functions, including impulse control. LDX appears to strengthen functional connectivity within the executive control network, which is involved in decision-making and behavioral inhibition.[13][14][15]
-
Modulate Default Mode and Limbic Network Interactions: The default mode network (involved in self-referential thought) and the limbic network (involved in emotion processing) show altered connectivity in BED. LDX treatment has been associated with changes in the interplay between these networks, which correlates with clinical improvement.[13][14][15]
Neural Effects of Alternative Treatments:
Currently, there is a paucity of neuroimaging research on the specific neural mechanisms of topiramate and CBT in the context of BED.
-
Topiramate: The proposed mechanism of action for topiramate in BED involves the modulation of GABAergic and glutamatergic systems, which may indirectly influence the dopamine reward pathway. However, direct evidence from neuroimaging studies in BED patients is lacking.
-
Cognitive Behavioral Therapy (CBT): While the clinical efficacy of CBT is well-established, its direct impact on the neural circuits of BED is less understood. It is hypothesized that CBT works by strengthening cognitive control over maladaptive eating behaviors, which would likely be reflected in changes within the prefrontal cortex and its connections to reward-processing regions. However, more dedicated neuroimaging studies are needed to confirm these hypotheses.
Experimental Protocols
The following provides a generalized overview of the methodologies employed in fMRI studies investigating the effects of this compound on BED.
Typical Study Design:
-
Participants: Adult participants meeting the DSM-5 criteria for moderate to severe BED. A healthy control group is often included for comparison.
-
Intervention: An open-label or randomized, placebo-controlled trial of this compound, typically with a dose titration phase followed by a maintenance phase (e.g., 8-12 weeks at 50-70 mg/day).
-
Neuroimaging: fMRI scans are conducted at baseline (before treatment) and at the end of the treatment period.
-
Resting-State fMRI: Measures intrinsic functional connectivity between brain regions while the participant is at rest.
-
Task-Based fMRI: Involves presenting participants with specific stimuli (e.g., images of high-calorie vs. low-calorie foods, or neutral objects) to assess brain activation in response to these cues.
-
-
Clinical Assessments: Standardized clinical scales are used to measure changes in binge eating frequency, eating disorder psychopathology, and mood.
Visualizing the Pathways and Processes
To better understand the complex interactions at play, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound, a typical experimental workflow for an fMRI study, and the logical relationship between treatment and outcomes.
References
- 1. This compound: A Review in Binge Eating Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the treatment of moderate-to-severe binge eating disorder in adults: systematic review and exploratory meta-analysis of publicly available placebo-controlled, randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. lindnercenterofhope.org [lindnercenterofhope.org]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of topiramate in binge eating disorder: a systematic review and meta-analysis | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. Topiramate in the treatment of binge eating disorder associated with obesity: a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of topiramate in binge eating disorder: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. Cognitive Behavioral Therapy and this compound, Alone and Combined, for Binge-Eating Disorder With Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of this compound on emotional network brain dysfunction in binge eating disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Functional Connectivity Mechanisms Underlying Symptom Reduction Following this compound Treatment in Binge-Eating Disorder: A Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional Connectivity Mechanisms Underlying Symptom Reduction Following this compound Treatment in Binge-Eating Disorder: A Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lisdexamfetamine and OROS-Methylphenidate Efficacy in ADHD Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the efficacy of lisdexamfetamine (LDX) and Osmotic-Release Oral System (OROS) methylphenidate (MPH) for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The information presented is synthesized from head-to-head clinical trials and systematic reviews to support research and development in the field of psychopharmacology.
Executive Summary
This compound and OROS-methylphenidate are both first-line stimulant medications for ADHD, demonstrating robust efficacy in improving core symptoms of inattention, hyperactivity, and impulsivity. While both drugs are effective, head-to-head clinical trials suggest nuances in their efficacy profiles. Some studies, particularly those with forced-dose designs, have shown a statistically significant, albeit modest, advantage for this compound in symptom reduction as measured by standardized ADHD rating scales. However, in flexible-dose studies, the efficacy of the two medications is often comparable. The choice between these agents in a clinical or developmental context may be influenced by factors such as dosing strategy, individual patient response, and tolerability.
Data Presentation: Efficacy in Head-to-Head Clinical Trials
The following tables summarize the quantitative data from key comparative studies. The primary efficacy endpoints are typically the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score and the proportion of responders based on the Clinical Global Impressions-Improvement (CGI-I) scale.
Table 1: Change in ADHD-RS-IV Total Score from Baseline
| Study | Population | Treatment Arms | N | Baseline ADHD-RS-IV (Mean ± SD) | Change from Baseline (LS Mean ± SE) | LS Mean Difference (LDX vs. OROS-MPH) [95% CI] | p-value |
| Newcorn et al. (2017) - Forced-Dose | Adolescents (13-17 years) | LDX (70 mg/day) | 219 | 42.1 ± 6.6 | -25.4 ± 0.74 | -3.4 [-5.4, -1.4] | 0.0013 |
| OROS-MPH (72 mg/day) | 220 | 41.9 ± 6.6 | -22.1 ± 0.73 | ||||
| Placebo | 110 | 42.1 ± 6.7 | -17.0 ± 1.03 | ||||
| Newcorn et al. (2017) - Flexible-Dose | Adolescents (13-17 years) | LDX (30-70 mg/day) | 186 | 42.2 ± 6.9 | -25.6 ± 0.82 | -2.1 [-4.3, 0.1] | 0.0717 |
| OROS-MPH (18-72 mg/day) | 185 | 42.2 ± 6.9 | -23.5 ± 0.80 | ||||
| Placebo | 93 | 41.9 ± 7.2 | -13.4 ± 1.19 | ||||
| Soutullo et al. (2013) - Post-Hoc Analysis of Coghill et al. (2013) | Children & Adolescents (6-17 years) | LDX (30, 50, or 70 mg/day) | 106 | 40.7 ± 7.31 | -24.3 ± 1.16 | -5.6 [-8.4, -2.7] | <0.001 |
| OROS-MPH (18, 36, or 54 mg/day) | 106 | 40.5 ± 6.72 | -18.7 ± 1.14 | ||||
| Placebo | 105 | 41.0 ± 7.14 | -5.7 ± 1.13 |
SD: Standard Deviation; LS Mean: Least Squares Mean; SE: Standard Error; CI: Confidence Interval.
Table 2: Responder Rates Based on Clinical Global Impressions-Improvement (CGI-I)
| Study | Population | Treatment Arms | N | % Responders (CGI-I score of 1 or 2) | Odds Ratio (LDX vs. OROS-MPH) | p-value |
| Newcorn et al. (2017) - Forced-Dose | Adolescents (13-17 years) | LDX (70 mg/day) | 219 | 81.4% | 1.7 | 0.0188 |
| OROS-MPH (72 mg/day) | 220 | 71.3% | ||||
| Newcorn et al. (2017) - Flexible-Dose | Adolescents (13-17 years) | LDX (30-70 mg/day) | 186 | 83.1% | 1.1 | 0.6165 |
| OROS-MPH (18-72 mg/day) | 185 | 81.0% | ||||
| Soutullo et al. (2013) - Post-Hoc Analysis of Coghill et al. (2013) | Children & Adolescents (6-17 years) | LDX (30, 50, or 70 mg/day) | 106 | 78% | 2.3 | <0.05 |
| OROS-MPH (18, 36, or 54 mg/day) | 106 | 61% |
CGI-I score of 1 = Very much improved, 2 = Much improved.
Experimental Protocols
Below are the detailed methodologies for the key head-to-head clinical trials cited.
Newcorn et al. (2017): Forced-Dose and Flexible-Dose Studies[1][2]
-
Study Design: Two separate, randomized, double-blind, placebo-controlled, parallel-group studies were conducted in adolescents with ADHD.
-
Forced-Dose Study: A 6-week trial where participants were titrated to a fixed maximum dose of either this compound (70 mg/day) or OROS-methylphenidate (72 mg/day), or received a placebo.[1][2]
-
Flexible-Dose Study: An 8-week trial where the dosage of this compound (30-70 mg/day) or OROS-methylphenidate (18-72 mg/day) was optimized based on the investigator's judgment of efficacy and tolerability, compared to a placebo group.[1][2]
-
-
Participant Characteristics: Adolescents aged 13-17 years with a primary diagnosis of ADHD according to DSM-IV-TR criteria and a baseline ADHD-RS-IV total score of at least 28.
-
Randomization: Participants were randomized in a 2:2:1 ratio to receive this compound, OROS-methylphenidate, or placebo.
-
Dosing and Titration:
-
Forced-Dose: this compound was initiated at 30 mg/day and titrated weekly to 70 mg/day. OROS-methylphenidate was initiated at 18 mg/day and titrated weekly to 72 mg/day.
-
Flexible-Dose: Doses were adjusted by the investigator within the specified ranges to achieve optimal therapeutic effect.
-
-
Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at the end of the study.
-
Key Secondary Efficacy Endpoint: Proportion of participants with a CGI-I score of 1 (very much improved) or 2 (much improved).
Coghill et al. (2013) and Soutullo et al. (2013) Post-Hoc Analysis[3][4]
-
Study Design: A 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study conducted across multiple European centers.[3][4][5] OROS-methylphenidate was included as an active reference arm.
-
Participant Characteristics: Children and adolescents aged 6-17 years with a primary diagnosis of ADHD according to DSM-IV-TR criteria and a baseline ADHD-RS-IV total score of 28 or higher.[4]
-
Randomization: Participants were randomized in a 1:1:1 ratio to receive this compound, OROS-methylphenidate, or placebo.[4][5]
-
Dosing and Titration: Doses of this compound (30, 50, or 70 mg/day) and OROS-methylphenidate (18, 36, or 54 mg/day) were optimized over a 4-week period based on efficacy and tolerability, followed by a 3-week dose-maintenance phase.[3][5]
-
Primary Efficacy Endpoint: Change from baseline in the ADHD-RS-IV total score at the end of the study.
-
Key Secondary Efficacy Endpoint: Proportion of participants with a CGI-I score of 1 or 2.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action for both this compound and OROS-methylphenidate involves the modulation of dopamine (DA) and norepinephrine (NE) neurotransmission in the prefrontal cortex and striatum.
References
- 1. Randomized, Double-Blind, Placebo-Controlled Acute Comparator Trials of this compound and Extended-Release Methylphenidate in Adolescents With Attention-Deficit/Hyperactivity Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized, Double-Blind, Placebo-Controlled Acute Comparator Trials of this compound and Extended-Release Methylphenidate in Adolescents With Attention-Deficit/Hyperactivity Disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medirequests.com [medirequests.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Lisdexamfetamine and D-Amphetamine Subjective Effects in a Cross-Over Study Design
For researchers and professionals in drug development, understanding the nuanced differences in the subjective experience of psychostimulants is critical for assessing abuse potential and therapeutic efficacy. This guide provides a comparative analysis of the subjective effects of lisdexamfetamine, a prodrug of d-amphetamine, and d-amphetamine itself, based on data from a rigorous cross-over study.
Quantitative Comparison of Subjective Effects
A key study employing a randomized, double-blind, placebo-controlled, cross-over design provides valuable insights into the comparative subjective effects of this compound and d-amphetamine. In this study, 24 healthy subjects were administered equimolar doses of d-amphetamine (40 mg) and this compound (100 mg), alongside a placebo.[1][2][3][4] While the onset of subjective and cardiovascular stimulant effects was observed to be later for this compound, mirroring its pharmacokinetic profile as a prodrug, the peak ratings for abuse-related subjective effects showed no significant differences between the two compounds.[1][2][3]
The following table summarizes the peak subjective effects (Emax) as measured by Visual Analog Scales (VAS), where participants rated their feelings on a scale. The data represents the mean maximum effect observed for each drug.
| Subjective Effect (VAS) | This compound (100 mg) - Emax (Mean ± SEM) | D-Amphetamine (40 mg) - Emax (Mean ± SEM) | Placebo - Emax (Mean ± SEM) |
| Any Drug Effect | 39 ± 4.8 | 36 ± 4.9 | 5.3 ± 3.1 |
| Good Drug Effect | 49 ± 5.6 | 42 ± 6.5 | 4.0 ± 2.5 |
| Bad Drug Effect | Not Reported | Not Reported | 0.04 ± 0.04 |
| Drug Liking | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
| Drug High | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
| Stimulation | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
| Happy | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
| Well-being | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
| Self-confidence | No significant difference from d-amphetamine | No significant difference from this compound | Not Reported |
Data sourced from Dolder et al. (2017). Emax values for "Any Drug Effect" and "Good Drug Effect" are presented as mean ± standard error of the mean (SEM). For other subjective effects, the study concluded no significant differences in peak ratings without providing specific numerical Emax values in the abstract.[1][4]
Experimental Protocol
The data presented above was generated from a robust experimental design intended to minimize bias and isolate the pharmacological effects of the substances.
Study Design: A randomized, double-blind, placebo-controlled, cross-over study was conducted.[1][2][3][4] This design allows for within-subject comparison, as each participant receives all treatments (this compound, d-amphetamine, and placebo) in a random order, separated by a washout period.
Participants: The study enrolled 24 healthy subjects.[1][2][3]
Drug Administration: Equimolar oral doses of this compound (100 mg) and d-amphetamine (40 mg) were used.[1][2][3][4] A placebo was used as a control.
Assessments:
-
Subjective Effects: A variety of subjective effects were repeatedly assessed using Visual Analog Scales (VAS).[1] These scales measured feelings such as "drug liking," "drug high," "stimulation," "happy," "well-being," and "self-confidence."[1][2][3] The Addiction Research Center Inventory (ARCI) was also utilized to assess subjective drug effects, specifically the morphine-benzedrine (euphoria), amphetamine, and benzedrine (stimulation) scales.[4]
-
Pharmacokinetics: Plasma concentrations of amphetamine were measured to correlate with the observed subjective effects.[1][2][3]
-
Vital Signs: Cardiovascular parameters and other vital signs were monitored throughout the study.[1][2][3]
Experimental Workflow
The following diagram illustrates the logical flow of the cross-over study design employed.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects | CoLab [colab.ws]
- 4. Pharmacokinetics and Pharmacodynamics of this compound Compared with D-Amphetamine in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Locomotor Activity Induced by Lisdexamfetamine and d-Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the locomotor activity induced by lisdexamfetamine (LDX) and its active metabolite, d-amphetamine (d-AMPH). The information presented is based on preclinical data from rodent models and is intended to inform research and development in the fields of neuropsychopharmacology and central nervous system (CNS) drug discovery.
Executive Summary
This compound, a prodrug of d-amphetamine, demonstrates a distinct pharmacokinetic and pharmacodynamic profile compared to immediate-release d-amphetamine, resulting in significant differences in locomotor activation. Due to its gradual enzymatic conversion to d-amphetamine, this compound produces a delayed onset and more sustained, but overall less intense, increase in locomotor activity. In contrast, d-amphetamine administration leads to a rapid and more pronounced, dose-dependent increase in locomotion. These differences are primarily attributed to the differing rates of d-amphetamine delivery to the brain, which in turn affects the magnitude and duration of dopamine and norepinephrine signaling in key motor-regulating brain regions.
Quantitative Data Summary
The following tables summarize the quantitative data on locomotor activity from comparative studies. Doses are presented as the d-amphetamine base equivalent to ensure accurate comparison.
Table 1: Effect of d-Amphetamine and this compound on Total Locomotor Activity
| Treatment Group (Dose in mg/kg, d-AMPH base) | Total Distance Traveled (in cm over 180 min) | Statistical Significance (vs. Control) |
| Control (Vehicle) | ~15,000 | N/A |
| d-Amphetamine (0.5) | ~25,000 | p = 0.018 |
| d-Amphetamine (1.5) | ~35,000 | p < 0.001 |
| This compound (4.5) | ~28,000 | p = 0.016 |
Data adapted from a 2022 study by Zhang et al.[1]
Table 2: Comparative Locomotor Effects at an Equimolar Dose
| Compound (1.5 mg/kg d-AMPH base) | Peak Locomotor Activation | Duration of Action |
| d-Amphetamine | Substantially higher | Shorter, more acute |
| This compound | Substantially lower | More sustained |
This qualitative summary is based on findings that this compound produces smaller but more sustained increases in striatal dopamine and substantially less locomotor activation compared to an equivalent dose of d-amphetamine.[2][3]
Experimental Protocols
The data presented in this guide are primarily derived from studies utilizing rodent models to assess locomotor activity. The following provides a generalized experimental protocol based on these studies.
Animal Model:
-
Species: Male Sprague-Dawley or Wistar rats are commonly used.
-
Housing: Animals are typically housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Administration:
-
d-Amphetamine: Typically administered via intraperitoneal (i.p.) injection to ensure rapid bioavailability.[4][5][6]
-
This compound: Administered orally (p.o.) to reflect its clinical route of administration and reliance on enzymatic conversion in the gastrointestinal tract and bloodstream.[4][5][6]
-
Dosing: A range of equimolar doses of the d-amphetamine base are used to allow for a direct comparison of the two compounds' effects.[4][5][6]
Locomotor Activity Measurement:
-
Apparatus: Open-field arenas equipped with automated infrared beam systems or video-tracking software are used to monitor and quantify locomotor activity.
-
Procedure: Following a habituation period to the testing arena, animals are administered the test compound or vehicle. Locomotor activity, measured as total distance traveled, is then recorded for a specified duration, typically up to 180 minutes.[1][5][6]
Neurochemical Analysis (Microdialysis):
-
In some studies, in vivo microdialysis is performed in freely moving rats to simultaneously measure extracellular dopamine concentrations in brain regions such as the striatum and medial prefrontal cortex (mPFC) following drug administration. This allows for the correlation of neurochemical changes with behavioral locomotor output.[2][4]
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action for this compound-induced locomotor activity.
Experimental Workflow
Caption: Workflow for comparative analysis of locomotor activity.
Discussion of Findings
The differential effects of this compound and d-amphetamine on locomotor activity are a direct consequence of their distinct pharmacokinetic profiles. This compound is a pharmacologically inactive prodrug that requires enzymatic conversion to d-amphetamine and l-lysine.[2] This conversion process is rate-limited and occurs primarily in red blood cells, leading to a gradual and sustained release of d-amphetamine into the systemic circulation.[3] Consequently, the peak plasma concentration (Cmax) of d-amphetamine following this compound administration is lower, and the time to reach peak concentration (Tmax) is significantly delayed compared to an equimolar dose of immediate-release d-amphetamine.[2][3]
This slower onset and lower peak concentration of d-amphetamine result in a less pronounced but more sustained increase in locomotor activity.[2][5][6] In contrast, immediate-release d-amphetamine leads to a rapid spike in plasma and brain concentrations of the drug, causing a more robust and immediate stimulation of the central nervous system and a corresponding sharp increase in locomotor behavior.[5][6] At higher doses, d-amphetamine can lead to stereotyped behaviors, which may paradoxically decrease overall locomotion as measured by distance traveled.[5][6]
The underlying neurochemical mechanism for these effects involves the modulation of dopamine and norepinephrine systems. d-Amphetamine is a competitive inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NAT), and it also inhibits the vesicular monoamine transporter 2 (VMAT2).[7] This leads to an increase in the extracellular concentrations of dopamine and norepinephrine in brain regions critical for motor control, such as the striatum and prefrontal cortex. The rate at which these neurochemical changes occur dictates the intensity of the behavioral response. The gradual increase in synaptic dopamine following this compound administration is thought to contribute to its different behavioral profile and potentially a wider therapeutic window compared to immediate-release d-amphetamine.[2][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and immediate release d-amfetamine - differences in pharmacokinetic/pharmacodynamic relationships revealed by striatal microdialysis in freely-moving rats with simultaneous determination of plasma drug concentrations and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine [frontiersin.org]
- 6. Effects of this compound, a Prodrug of D-Amphetamine, on Locomotion, Spatial Cognitive Processing and Neurochemical Profiles in Rats: A Comparison With Immediate-Release Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. psychscenehub.com [psychscenehub.com]
Lisdexamfetamine Demonstrates a Lower Abuse Liability Profile Compared to Immediate-Release Stimulants
A comprehensive review of pharmacokinetic and pharmacodynamic data from clinical studies indicates that lisdexamfetamine (LDX), a prodrug stimulant, possesses a lower abuse liability compared to immediate-release (IR) stimulants such as d-amphetamine. This difference is primarily attributed to the unique pharmacokinetic profile of LDX, which results in a slower onset of action and attenuated subjective effects typically associated with abuse potential.
This compound is a therapeutically inactive molecule that is enzymatically converted to d-amphetamine, its active metabolite, and the essential amino acid L-lysine.[1] This conversion primarily occurs in the red blood cells and is the rate-limiting step in the delivery of d-amphetamine.[2] This inherent mechanism of action differentiates LDX from IR stimulants, which deliver the active drug immediately upon administration.
Pharmacokinetic Profile: A Key Differentiator
The pharmacokinetic profiles of LDX and IR d-amphetamine reveal significant differences in the rate of drug delivery to the central nervous system. As illustrated in the table below, oral administration of LDX results in a delayed time to maximum plasma concentration (Tmax) and a lower maximum plasma concentration (Cmax) of d-amphetamine compared to an equimolar dose of IR d-amphetamine.
| Parameter | This compound (100 mg) | Immediate-Release d-Amphetamine (40 mg) |
| d-Amphetamine Tmax (hours) | ~3.5 - 4.6 | ~2.0 - 3.3 |
| d-Amphetamine Cmax (ng/mL) | Lower | Higher |
| Note: This table represents a summary of findings from multiple studies. Actual values may vary between studies. |
This slower rate of rise and lower peak concentration of d-amphetamine following LDX administration are believed to be key factors in its reduced abuse liability. The rapid increase in dopamine levels associated with IR stimulants is thought to be a primary driver of the euphoric effects that contribute to their abuse potential.[3]
Subjective Effects and Abuse Liability: Clinical Evidence
Human abuse potential (HAP) studies, which are specifically designed to assess the abuse liability of new medications, have consistently demonstrated that LDX has a lower potential for abuse compared to IR d-amphetamine. These studies typically enroll individuals with a history of stimulant abuse and measure subjective responses, such as "drug liking," "feeling high," and "good effects," using validated questionnaires like the Drug Rating Questionnaire-Subject (DRQ-S).
| Study Measure | This compound | Immediate-Release d-Amphetamine |
| "Drug Liking" Score (Peak) | Significantly Lower | Significantly Higher |
| "Feeling High" Score (Peak) | Significantly Lower | Significantly Higher |
| "Good Effects" Score (Peak) | Significantly Lower | Significantly Higher |
| Note: This table summarizes the general findings from HAP studies. The magnitude of the difference may vary depending on the dose and specific study design. |
In these studies, at therapeutically equivalent doses, LDX consistently produces significantly lower scores on measures of "drug liking" and other positive subjective effects compared to IR d-amphetamine.[4] This indicates that individuals with a history of substance abuse find the subjective experience of LDX to be less desirable than that of IR stimulants, thereby reducing its potential for abuse.
Experimental Protocols in Human Abuse Potential Studies
The validation of the lower abuse liability of this compound is grounded in rigorous experimental protocols. A typical HAP study employs a randomized, double-blind, placebo- and active-controlled crossover design.
Key components of the methodology include:
-
Participant Selection: Enrollment of non-dependent, recreational stimulant users who can tolerate the study drugs and can distinguish the effects of a known stimulant of abuse (e.g., d-amphetamine) from a placebo.
-
Study Design: A crossover design where each participant receives each of the study drugs (e.g., this compound, immediate-release d-amphetamine, and placebo) in a randomized order, separated by a washout period. This design allows for within-subject comparisons, reducing variability.
-
Dosing: Administration of equimolar doses of this compound and the active comparator to ensure a valid comparison of their effects.
-
Data Collection: Frequent assessment of subjective effects using validated scales such as the Drug Rating Questionnaire-Subject (DRQ-S), Visual Analog Scales (VAS) for "High" and "Good Effects," and the Addiction Research Center Inventory (ARCI). Cardiovascular parameters (heart rate and blood pressure) are also monitored.
-
Primary Endpoint: The primary endpoint in these studies is typically the peak (Emax) score on the "Drug Liking" visual analog scale.
Signaling Pathways and Mechanism of Action
The abuse potential of stimulants is closely linked to their impact on the brain's reward circuitry, primarily through the modulation of dopamine and norepinephrine signaling.[3] Immediate-release stimulants cause a rapid and pronounced increase in extracellular dopamine in key brain regions like the nucleus accumbens, which is strongly associated with their reinforcing and euphoric effects.
This compound, due to its prodrug nature, results in a more gradual and prolonged increase in dopamine levels, mimicking a more physiological release pattern. This attenuated and delayed dopaminergic response is believed to underlie its reduced abuse liability.
Caption: Comparison of the pathways leading to abuse liability for this compound and IR stimulants.
Caption: A typical experimental workflow for a human abuse potential study.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound prodrug activation by peptidase-mediated hydrolysis in the cytosol of red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are Neurotransmitter stimulants and how do they work? [synapse.patsnap.com]
A Comparative Analysis of Lisdexamfetamine and Atomoxetine in Laboratory School Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of lisdexamfetamine and atomoxetine for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents, with a focus on data from laboratory school and clinical trial settings.
Overview and Mechanism of Action
This compound dimesylate (LDX) is a long-acting prodrug of d-amphetamine, a central nervous system stimulant.[1][2] Atomoxetine (ATX) is a selective norepinephrine reuptake inhibitor and is a non-stimulant medication.[3][4] While both medications aim to improve core ADHD symptoms, their distinct pharmacological profiles lead to differences in their clinical effects.
Signaling Pathways
The therapeutic effects of this compound and atomoxetine are mediated by their interaction with neurotransmitter systems in the brain, primarily dopamine and norepinephrine.
Efficacy in Clinical and Laboratory School Settings
Direct head-to-head trials and laboratory school studies provide valuable data on the comparative efficacy of this compound and atomoxetine.
Head-to-Head Clinical Trial Data
A randomized, double-blind, phase IIIb study compared this compound and atomoxetine in children and adolescents (ages 6-17) with ADHD who had an inadequate response to methylphenidate.[5][6][7][8]
Table 1: ADHD-RS-IV Total Score Changes from Baseline
| Treatment Group | Baseline Mean Score (SD) | Week 9 Mean Score (SD) | Mean Change from Baseline (SD) | Effect Size (vs. other group) |
| This compound | 42.6 (7.62) | 16.3 (11.16) | -26.3 (11.94) | 0.56 |
| Atomoxetine | 41.9 (8.40) | 22.5 (13.21) | -19.4 (12.82) |
SD: Standard Deviation. Data from a 9-week, head-to-head, randomized, double-blind study.[5]
Table 2: Clinical Response Rates
| Treatment Group | Median Time to First Clinical Response (95% CI) | Responder Rate at Week 9 (95% CI) |
| This compound | 12.0 days (8.0–16.0) | 81.7% (75.0–88.5) |
| Atomoxetine | 21.0 days (15.0–23.0) | 63.6% (55.4–71.8) |
CI: Confidence Interval.[5][6]
This compound demonstrated a significantly faster onset of action and a higher overall response rate compared to atomoxetine in this patient population.[5][6]
Laboratory School Study Data
Laboratory school studies provide a controlled environment to assess the effects of medication on academic performance and classroom behavior.
Table 3: SKAMP-Deportment Score Changes in a Laboratory School Setting
| Study Drug | N | Baseline Score | Change from Baseline | p-value (vs. comparator) |
| Mixed Amphetamine Salts XR | 102 | - | -0.56 | < .0001 |
| Atomoxetine | 101 | - | -0.13 |
SKAMP: Swanson, Kotkin, Agler, M-Flynn, and Pelham rating scale. A lower score indicates improvement. Data from a study comparing mixed amphetamine salts extended-release (MAS XR) to atomoxetine.[9]
In a separate study, this compound showed significant improvements in SKAMP deportment and attention scores compared to placebo at all post-dose time points from 1.5 to 13 hours.[10][11]
Functional Impairment
A secondary analysis of the head-to-head trial assessed the impact of both medications on functional impairment using the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P).[12][13]
Table 4: Change in WFIRS-P Total and Domain Scores from Baseline to Endpoint
| WFIRS-P Domain | This compound (LS Mean Change) | Atomoxetine (LS Mean Change) | Difference (LDX vs. ATX) | p-value |
| Total Score | -0.35 | -0.27 | -0.08 | < 0.05 |
| Family | -0.38 | -0.33 | -0.05 | > 0.05 |
| Learning and School | -0.62 | -0.43 | -0.19 | < 0.05 |
| Life Skills | -0.27 | -0.21 | -0.06 | > 0.05 |
| Child's Self-Concept | -0.25 | -0.22 | -0.03 | > 0.05 |
| Social Activities | -0.31 | -0.19 | -0.12 | < 0.05 |
| Risky Activities | -0.08 | -0.08 | 0.00 | > 0.05 |
LS Mean: Least-Squares Mean. A negative change indicates improvement. Statistically significant differences are highlighted in bold.[12][13]
Both treatments led to improvements in functional impairment, but this compound showed a statistically significant greater improvement in the "Learning and School" and "Social Activities" domains, as well as in the total score.[12][13]
Safety and Tolerability
Table 5: Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | This compound | Atomoxetine |
| Decreased Appetite | Reported in 71.9% of patients (in a head-to-head trial) | Reported in 70.9% of patients (in a head-to-head trial) |
| Insomnia | Common stimulant side effect | Less common than with stimulants |
| Headache | Common | Common |
| Upper Abdominal Pain | Common | Common |
| Nausea | Less common | More common |
| Dry Mouth | Less common | More common |
| Irritability | Common | Less common |
Data compiled from multiple studies.[1][4][5][10]
Table 6: Effects on Vital Signs (Mean Change from Baseline)
| Vital Sign | This compound | Atomoxetine |
| Systolic Blood Pressure | +0.7 mmHg | +0.6 mmHg |
| Diastolic Blood Pressure | +0.1 mmHg | +1.3 mmHg |
| Pulse Rate | +3.6 bpm | +3.7 bpm |
| Weight | -1.30 kg | -0.15 kg |
Data from a 9-week, head-to-head trial.[5][6]
Experimental Protocols
Head-to-Head Clinical Trial (LDX vs. ATX)
-
Study Design: A 9-week, randomized, double-blind, parallel-group, multicenter study.[5][8]
-
Participants: Children and adolescents aged 6-17 years with a diagnosis of ADHD and an inadequate response to methylphenidate.[5][13]
-
Intervention: Participants were randomized to receive either this compound (30, 50, or 70 mg/day) or atomoxetine (weight-adjusted doses up to 100 mg/day).[8] The study included a 4-week dose optimization phase followed by a 5-week dose maintenance phase.[8]
-
Primary Outcome Measures: The primary efficacy measure was the change from baseline in the ADHD Rating Scale IV (ADHD-RS-IV) total score.[5]
-
Secondary Outcome Measures: Included the Weiss Functional Impairment Rating Scale-Parent Report (WFIRS-P) and safety assessments.[12]
Laboratory School Study (this compound)
-
Study Design: A multicenter, open-label, dose-optimization phase followed by a randomized, placebo-controlled, 2-way crossover phase.[10]
-
Participants: Children aged 6-12 years with a diagnosis of ADHD.[10]
-
Intervention: this compound (30, 50, or 70 mg/day) versus placebo.[10]
-
Outcome Measures:
-
Assessments: Efficacy measures were assessed at predose and at multiple time points post-dose (e.g., 1.5, 2.5, 5, 7.5, 10, 12, and 13 hours).[10][11]
Conclusion
Both this compound and atomoxetine are effective treatments for ADHD in children and adolescents. However, this comparative analysis of data from head-to-head clinical trials and laboratory school studies indicates that this compound is associated with a faster onset of action, a more robust treatment response, and greater improvements in functional impairment, particularly in academic and social domains, when compared to atomoxetine.[5][6][12] The safety profiles of both medications are consistent with their respective drug classes, with this compound showing a typical stimulant-related adverse event profile and atomoxetine being associated with a different set of common side effects.[4][5] The choice of medication should be based on a comprehensive clinical evaluation of the individual patient's needs and a careful consideration of the potential benefits and risks of each treatment option.
References
- 1. Review of this compound dimesylate in children and adolescents with attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dimesylate and mixed amphetamine salts extended-release in children with ADHD: a double-blind, placebo-controlled, crossover analog classroom study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Atomoxetine - Wikipedia [en.wikipedia.org]
- 4. goodrx.com [goodrx.com]
- 5. Efficacy and Safety of this compound Dimesylate and Atomoxetine in the Treatment of Attention-Deficit/Hyperactivity Disorder: a Head-to-Head, Randomized, Double-Blind, Phase IIIb Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound dimesylate and atomoxetine in the treatment of attention-deficit/hyperactivity disorder: a head-to-head, randomized, double-blind, phase IIIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of this compound Dimesylate With Atomoxetine HCl in Attention-Deficit/Hyperactivity Disorder (ADHD) Subjects With an Inadequate Response to Methylphenidate [ctv.veeva.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. A laboratory school comparison of mixed amphetamine salts extended release (Adderall XR) and atomoxetine (Strattera) in school-aged children with attention deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A 13-hour laboratory school study of this compound dimesylate in school-aged children with attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A 13-hour laboratory school study of this compound dimesylate in school-aged children with attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional outcomes from a head-to-head, randomized, double-blind trial of this compound dimesylate and atomoxetine in children and adolescents with attention-deficit/hyperactivity disorder and an inadequate response to methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Post Hoc Analysis Comparing Lisdexamfetamine and OROS-MPH on ADHD Symptoms
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of lisdexamfetamine dimesylate (LDX) and osmotic-release oral system methylphenidate (OROS-MPH), two prominent long-acting stimulant medications for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). The following analysis is based on post hoc analyses of randomized controlled trials and head-to-head studies, offering valuable insights into their relative efficacy and safety profiles.
Efficacy in ADHD Symptom Reduction
A post hoc analysis of a 7-week, randomized, double-blind, parallel-group, dose-optimized, placebo-controlled, phase III study in children and adolescents (aged 6-17) with ADHD demonstrated statistically significant greater improvement in ADHD symptoms for this compound compared to OROS-MPH.[1][2][3][4] Efficacy was primarily assessed using the ADHD Rating Scale IV (ADHD-RS-IV) and the Clinical Global Impressions-Improvement (CGI-I) scale.
| Efficacy Outcome | This compound (LDX) | OROS-Methylphenidate (OROS-MPH) | Placebo | Statistical Comparison (LDX vs. OROS-MPH) |
| Mean Change from Baseline in ADHD-RS-IV Total Score | -24.3[1][2][4] | -18.7[1][2][4] | -5.7[1][2][4] | Statistically significant in favor of LDX (p < 0.001)[1][2][4] |
| Percentage of Responders (≥30% reduction in ADHD-RS-IV & CGI-I of 1 or 2) | 74.2%[2][3] | 55.9%[2][3] | 10.7%[2][3] | Statistically significant in favor of LDX (p < 0.05)[2] |
| Percentage of Patients with CGI-I Score of 1 (very much improved) or 2 (much improved) | Not explicitly stated | Not explicitly stated | Not explicitly stated | Statistically significant in favor of LDX (p < 0.05)[1][2] |
In separate acute comparator trials in adolescents (13-17 years), the results were more nuanced. A 6-week forced-dose study showed this compound to be superior to OROS-MPH in improving ADHD symptoms.[5][6][7] However, an 8-week flexible-dose study did not show a statistically significant difference between the two active treatments.[5][6][7]
| Study Design | This compound (LDX) Change in ADHD-RS-IV Total Score | OROS-Methylphenidate (OROS-MPH) Change in ADHD-RS-IV Total Score | Placebo Change in ADHD-RS-IV Total Score | Statistical Comparison (LDX vs. OROS-MPH) |
| 6-Week Forced-Dose Study | -25.4[5][6][7] | -22.1[5][6][7] | -17.0[5][6][7] | Statistically significant in favor of LDX (p = 0.0013)[5][6][7] |
| 8-Week Flexible-Dose Study | -25.6[5][6][7] | -23.5[5][6][7] | -13.4[5][6][7] | Not statistically significant (p = 0.0717)[5][6][7] |
Experimental Protocols
The findings presented are primarily derived from a post hoc analysis of a European, 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-optimization, phase III study (Study SPD489-325) and two acute head-to-head comparator trials.
Post Hoc Analysis of Phase III Study (SPD489-325)
-
Objective : To compare the efficacy and safety of this compound versus OROS-MPH and placebo in children and adolescents with ADHD.
-
Participants : Children and adolescents aged 6-17 years meeting the Diagnostic and Statistical Manual of Mental Disorders, Fourth Edition, Text Revision (DSM-IV-TR) criteria for ADHD and having a baseline ADHD-RS-IV total score of ≥28.[2][3]
-
Intervention : Patients were randomized (1:1:1) to receive dose-optimized, once-daily this compound (30, 50, or 70 mg/day), OROS-MPH (18, 36, or 54 mg/day), or placebo for 7 weeks.[2][3]
-
Primary Outcome Measures : The primary efficacy endpoints in the original study were the change from baseline in ADHD-RS-IV total score and the CGI-I score at endpoint.[2][3] This post hoc analysis focused on the comparison between the two active treatment arms.
-
Safety Assessments : Treatment-emergent adverse events (TEAEs) and vital signs were monitored throughout the study.[2][3]
References
- 1. What is the mechanism of Methylphenidate Hydrochloride? [synapse.patsnap.com]
- 2. Methylphenidate - Wikipedia [en.wikipedia.org]
- 3. psychiatrist.com [psychiatrist.com]
- 4. droracle.ai [droracle.ai]
- 5. Molecular Characterisation of the Mechanism of Action of Stimulant Drugs this compound and Methylphenidate on ADHD Neurobiology: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dextroamphetamine? [synapse.patsnap.com]
- 7. PathWhiz [pathbank.org]
Safety Operating Guide
Proper Disposal of Lisdexamfetamine in a Research Environment: A Step-by-Step Guide
The disposal of lisdexamfetamine, a Schedule II controlled substance, is strictly regulated to prevent diversion and ensure environmental safety. Researchers, scientists, and drug development professionals must adhere to specific procedures mandated by the U.S. Drug Enforcement Administration (DEA) and the Food and Drug Administration (FDA). This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound in a laboratory setting.
Key Regulatory Requirements for Disposal
The disposal of Schedule II controlled substances such as this compound is governed by stringent federal regulations. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or form that would allow it to be reused.[1][2] Incineration is currently the only DEA-reviewed method that meets this standard.[2]
| Regulatory Body | Key Requirement | Citation |
| DEA | Disposal of controlled substances must be handled by a DEA-registered reverse distributor. | [3][4] |
| DEA | The destruction of controlled substances must meet the "non-retrievable" standard. | [1][2] |
| DEA | Meticulous records of controlled substance disposal must be maintained, often utilizing DEA Form 41. | [1][3] |
| FDA | Prohibits the flushing of hazardous pharmaceutical waste unless it is on the specific FDA flush list. This compound is not on this list. | [5][6] |
Step-by-Step Disposal Procedure for this compound
The recommended and legally compliant method for disposing of this compound from a research laboratory is through a DEA-registered reverse distributor.
Step 1: Segregation and Labeling of Unwanted this compound
-
Clearly label all containers of this compound that are expired, unwanted, or damaged. Use labels such as "TO BE DISPOSED," "EXPIRED," or "DO NOT USE."
-
Segregate these materials from the active inventory of controlled substances within your secure storage location (e.g., safe or locked cabinet) to prevent accidental use.[7]
Step 2: Contact Your Institution's Environmental Health and Safety (EHS) Department
-
Your institution's EHS department can provide guidance on the specific procedures for your facility and may have a contract with a reverse distributor.[4][7]
-
Note that EHS personnel are typically not legally permitted to take possession of DEA-regulated substances.[3] They will facilitate the process with the reverse distributor.
Step 3: Arrange for Transfer to a DEA-Registered Reverse Distributor
-
Your EHS department will likely coordinate the contact with a DEA-registered reverse distributor.
-
For Schedule I and II substances, the transfer to the reverse distributor must be documented on a DEA Form 222.[3][4]
Step 4: Complete and Maintain All Necessary Documentation
-
The DEA registrant is responsible for maintaining all records related to the disposal.
-
A copy of the signed form from the reverse distributor (e.g., DLD Chain of Custody Form) should be kept with your controlled substance records for at least two years.[3][4][7]
-
The reverse distributor is responsible for completing and submitting DEA Form 41 to document the destruction of the controlled substance.[1][3]
Step 5: Witnessing and Documenting On-Site "Wasting" of Small, Residual Amounts
-
For non-recoverable residual amounts of this compound (e.g., in a used syringe that cannot be fully emptied), two authorized personnel should witness the "wasting" and document it in the appropriate logs.[7]
-
Unacceptable disposal methods for even small amounts include flushing down the sink, placing in sharps containers, or mixing with cat litter in the regular trash.[7] Some facilities may use a specific product like an "Rx Destroyer™" bottle for this purpose, which is then disposed of as hazardous waste.[7]
Chemical Stability and Degradation of this compound (For Informational Purposes)
Forced degradation studies have been conducted on this compound to understand its chemical stability. These are not approved disposal methods but provide insight into the molecule's lability under various conditions. The primary degradation pathway involves the hydrolysis of the amide bond linking l-lysine and d-amphetamine.
| Condition | Reagent/Method | Degradation Outcome | Citation |
| Acid Hydrolysis | 1 M DCl (4 + 12 h) | 17.75% degradation | [8] |
| Alkaline Hydrolysis | 1 M NaOD (4 + 12 h) | 22.91% degradation | [8] |
| Oxidative Stress | 5% H₂O₂ (4 h at room temp) | No significant degradation | [9] |
| Thermal Stress | 90°C (48 h) | No significant degradation | [9] |
| Photolytic Stress | UV light (4500 lx, 24 h) | No significant degradation | [9] |
| Photodegradation | Aqueous solution exposed to UV radiation (48 h) | Half-life of approximately 29.67 - 33.91 hours | [10] |
This compound Disposal Workflow
Caption: Decision workflow for this compound disposal.
References
- 1. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 2. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. unthealth.edu [unthealth.edu]
- 4. Controlled Substance Waste [ehs.tcu.edu]
- 5. medprodisposal.com [medprodisposal.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. research-compliance.umich.edu [research-compliance.umich.edu]
- 8. Assessment of this compound dimesylate stability and identification of its degradation product by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Safeguarding Researchers: A Comprehensive Guide to Handling Lisdexamfetamine
Researchers and drug development professionals require clear, actionable guidance to ensure the safe handling of active pharmaceutical ingredients. This document provides essential safety and logistical information for the laboratory use of Lisdexamfetamine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans. Our aim is to be the preferred source for laboratory safety, fostering a culture of safety and trust.
Personal Protective Equipment (PPE) for Handling this compound
The following table summarizes the recommended personal protective equipment for handling this compound in solid form and as a solution. Adherence to these guidelines is critical to minimize exposure and ensure a safe laboratory environment.
| Protection Type | Solid this compound | This compound Solution | Regulatory Standard (Example) |
| Eye/Face Protection | Safety glasses | Chemical protective goggles with a full seal | EN166 or AS/NZS 1337.1[1] |
| Skin Protection | Lab coat and compatible chemical-resistant gloves | Protective clothing, lab coat, and compatible chemical-resistant gloves | |
| Respiratory Protection | Not generally required under normal handling conditions | Air-purifying respirator if aerosolization is possible[1] | NIOSH approved respirator[2] |
| Hand Hygiene | Wash hands thoroughly with soap and water after handling[3] | Wash hands thoroughly with soap and water after handling[3] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to post-handling procedures.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Experimental Protocols
General Handling Precautions:
-
Avoid Inhalation and Contact: Always handle this compound in a well-ventilated area to avoid inhaling dust or vapors.[2] Direct contact with skin and eyes should be prevented through the use of appropriate PPE.[4]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames.[2]
-
Storage: Store the compound in a locked cabinet within a designated Controlled Substance Storage Room, maintaining a controlled room temperature between 20°C to 25°C (68°F to 77°F).[3]
Handling of this compound Solutions:
-
Aerosolization Potential: For procedures that may generate aerosols, such as vortexing or pumping, work should be conducted within a containment system (e.g., a chemical fume hood) or with local exhaust ventilation.[1] If these engineering controls are not feasible, all personnel in the immediate vicinity must wear an air-purifying respirator.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be considered contaminated waste. These items must be placed in a designated, sealed waste container.
-
Disposal Method: Dispose of all waste materials through an authorized hazardous or special waste collection point, following all local, state, and federal regulations.[1] Do not allow the substance to enter sewers or surface and ground water. Spills should be picked up mechanically.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
